2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
Description
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Properties
IUPAC Name |
2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKULGLCNMYBSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704613 | |
| Record name | 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929022-01-5 | |
| Record name | 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
Introduction
2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine is a substituted aminopyridine derivative of increasing interest within pharmaceutical and materials science research. Its unique structural architecture, featuring a pyridine ring, a tertiary carbon center, and a primary amine, suggests a complex interplay of physicochemical properties that dictate its behavior in various systems. Understanding these core properties is paramount for its effective application in drug development, catalysis, and as a building block in organic synthesis.
This technical guide provides a comprehensive overview of the key physical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document focuses on the established methodologies and theoretical considerations for determining these properties, drawing upon established protocols for structurally analogous aminopyridines. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical frameworks necessary to fully characterize this compound.
Molecular Structure and Core Identifiers
A thorough understanding of a molecule's physical properties begins with its fundamental structure and identifiers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂ | |
| Molecular Weight | 164.25 g/mol | |
| Canonical SMILES | CC1=CN=C(C=C1)C(C)(C)CN | |
| InChIKey | WKKULGLCNMYBSI-UHFFFAOYSA-N | |
| CAS Number | 929022-01-5 |
The structure combines a basic pyridine nitrogen and a primary aliphatic amine, making it a diamine with distinct potential protonation sites. The neopentyl-like scaffold introduces steric bulk around the pyridine ring, which can influence intermolecular interactions and, consequently, its physical properties.
Caption: Chemical structure of this compound.
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group on the pyridine, two singlets for the gem-dimethyl groups, and a singlet for the methylene protons adjacent to the primary amine. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR would confirm the presence of all 10 carbon atoms, with characteristic shifts for the aromatic carbons, the quaternary carbon, the methyl carbons, and the methylene carbon.
A standard protocol for preparing an NMR sample would involve dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, and acquiring the spectra on a 400 MHz or higher field spectrometer.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. Key expected absorption bands would include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Below 3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=N and C=C stretching: In the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
-
N-H bending: Around 1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a common technique for aminopyridines, which would be expected to show a prominent [M+H]⁺ ion.[1][2]
Core Physical Properties and Their Determination
Melting Point
The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities generally lead to a depression and broadening of the melting point.[3]
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a standard and widely accepted technique for determining the melting point of a solid.[3][4]
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube to a height of 1-2 mm.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube setup) alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[5]
Caption: Workflow for Capillary Melting Point Determination.
Boiling Point
For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the atmospheric pressure.[6] It is also a key indicator of purity.
Experimental Protocol: Micro Boiling Point Determination
This method is suitable when only a small amount of the liquid sample is available.[7]
-
Setup: A small amount of the liquid is placed in a micro test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end down.
-
Assembly: The test tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube).[8]
-
Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[6][7]
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed.
-
Recording: The liquid will begin to cool and contract. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.[7][8]
Solubility
The solubility of this compound is dictated by its dual functionality. The polar amine and pyridine groups can engage in hydrogen bonding with protic solvents, while the hydrocarbon backbone contributes to its solubility in nonpolar organic solvents.
Qualitative Solubility Testing
A systematic approach to solubility testing can provide significant structural information.
-
Water: The presence of two basic nitrogen atoms suggests potential solubility in water, likely forming a basic solution. Amines with up to four or five carbon atoms are generally water-soluble.[9]
-
5% Aqueous HCl: Due to the basic nature of the amine and pyridine nitrogen atoms, the compound is expected to be readily soluble in dilute acid through the formation of a polar ammonium salt.
-
5% Aqueous NaOH: The compound is expected to be insoluble in aqueous base.
-
Organic Solvents: Good solubility is expected in a range of organic solvents, from polar (e.g., methanol, ethanol) to nonpolar (e.g., diethyl ether, dichloromethane), due to the alkyl portion of the molecule.[9]
Experimental Protocol: Isothermal Shake-Flask Method for Quantitative Solubility
-
Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid.
-
Analysis: A known volume of the supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as HPLC with UV detection or quantitative NMR.
pKa (Acid Dissociation Constant)
The pKa values are crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. This compound has two basic centers: the pyridine nitrogen and the primary amine.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[10][11]
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a water-methanol mixture to ensure solubility.[10] The solution is then acidified with a strong acid (e.g., HCl).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant.
-
Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values correspond to the pH at the half-equivalence points on the curve. For a diamine, two inflection points and two pKa values are expected.
Conclusion
While specific experimental data for this compound are not yet widely published, its physicochemical properties can be thoroughly characterized using established and reliable methodologies. This guide provides the necessary theoretical foundation and practical protocols for researchers to determine the melting point, boiling point, solubility, and pKa of this compound. A comprehensive understanding of these properties is the cornerstone of successful research and development efforts, enabling informed decisions in solvent selection, formulation, and prediction of its behavior in biological systems.
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Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. Available at: [Link]
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Gas chromatography/mass spectroscopy identification of M2 as... ResearchGate. Available at: [Link]
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Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE. Available at: [Link]
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EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Unknown Source. Available at: [Link]
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Measuring the Melting Point. Westlab Canada. Available at: [Link]
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Elucidation of the Chemical Structure of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel compound, 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By integrating foundational principles of spectroscopic analysis with established methodologies, we present a logical workflow for confirming the molecular structure through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is designed to be a practical, field-proven resource, emphasizing the causality behind experimental choices and ensuring self-validating protocols.
Introduction: Unveiling the Molecular Architecture
The compound this compound, with the molecular formula C₁₀H₁₆N₂, presents a unique structural arrangement combining a substituted pyridine ring with a sterically hindered aliphatic amine moiety. Understanding its precise three-dimensional structure is a critical prerequisite for any further investigation into its chemical reactivity, pharmacological activity, and potential applications in drug discovery and development. This guide outlines a systematic approach to unequivocally confirm its structure, employing a multi-technique analytical strategy.
Molecular Profile:
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 929022-01-5 | Key Organics |
| Molecular Formula | C₁₀H₁₆N₂ | PubChem[1] |
| Molecular Weight | 164.25 g/mol | PubChem[1] |
| SMILES | CC1=CN=C(C=C1)C(C)(C)CN | PubChem[1] |
The structural elucidation process will be guided by the predicted spectroscopic data derived from the molecule's known connectivity. Each analytical technique will provide a unique piece of the structural puzzle, and their combined interpretation will lead to a confident assignment.
Caption: 2D representation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons and carbon atoms.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment, with aromatic protons appearing downfield and aliphatic protons upfield.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.35 | d | 1H | H-6 (pyridine) | Deshielded by adjacent nitrogen and aromatic ring current. |
| ~7.50 | dd | 1H | H-4 (pyridine) | Influenced by adjacent methyl group and ring current. |
| ~7.30 | d | 1H | H-3 (pyridine) | Coupled to H-4. |
| ~2.85 | s | 2H | -CH₂-NH₂ | Adjacent to the primary amine group. |
| ~2.35 | s | 3H | Pyridine-CH₃ | Aromatic methyl group. |
| ~1.50 | s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |
| ~1.30 | s | 6H | C(CH₃)₂ | Two equivalent methyl groups on the quaternary carbon. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3]
-
Data Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer.[4] Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
D₂O Exchange: To confirm the -NH₂ signal, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signal assigned to the amine protons should disappear or significantly decrease in intensity.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.0 | C-2 (pyridine) | Attached to nitrogen and the quaternary carbon. |
| ~148.0 | C-6 (pyridine) | Deshielded by adjacent nitrogen. |
| ~136.0 | C-4 (pyridine) | Aromatic carbon. |
| ~132.0 | C-5 (pyridine) | Attached to the methyl group. |
| ~121.0 | C-3 (pyridine) | Aromatic carbon. |
| ~50.0 | -CH₂-NH₂ | Aliphatic carbon attached to the amine. |
| ~40.0 | Quaternary C | Sterically hindered quaternary carbon. |
| ~25.0 | C(CH₃)₂ | Two equivalent methyl carbons. |
| ~18.0 | Pyridine-CH₃ | Aromatic methyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. Higher concentrations (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.[4]
-
Data Acquisition: Acquire the spectrum on a 125 MHz NMR spectrometer using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Caption: Workflow for NMR data acquisition.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI)
For a compound containing an odd number of nitrogen atoms, the molecular ion peak will have an odd mass-to-charge ratio (m/z), according to the nitrogen rule.[5][6]
Predicted Mass Spectrometry Data:
| m/z | Relative Intensity | Assignment |
| 164 | Moderate | [M]⁺ (Molecular Ion) |
| 149 | Low | [M - CH₃]⁺ |
| 133 | High | [M - CH₂NH₂]⁺ (α-cleavage) |
| 106 | Moderate | [C₇H₈N]⁺ (Benzylic cleavage) |
| 30 | High | [CH₂NH₂]⁺ (α-cleavage) |
The most prominent fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][7][8] In this case, cleavage of the bond between the quaternary carbon and the -CH₂NH₂ group is expected to be a major fragmentation pathway, leading to a stable pyridinyl-containing cation at m/z 133 and a radical cation at m/z 30.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1][9]
-
Data Acquisition: Introduce the sample into an electron ionization (EI) mass spectrometer. Acquire the mass spectrum over a range of m/z 10-300.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce fragmentation pathways that are consistent with the proposed structure.
Caption: Predicted major fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectrum (ATR-FTIR)
The IR spectrum of this compound is expected to show characteristic absorptions for the primary amine, aromatic C-H, and aliphatic C-H bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, two bands | N-H stretch (primary amine) |
| 3100-3000 | Weak | Aromatic C-H stretch |
| 2970-2850 | Strong | Aliphatic C-H stretch |
| 1650-1580 | Medium | N-H bend (primary amine) |
| 1600-1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |
| 1335-1250 | Strong | Aromatic C-N stretch |
| 1250-1020 | Medium | Aliphatic C-N stretch |
| 910-665 | Broad, Strong | N-H wag (primary amine) |
The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[10][11][12]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the ATR accessory.[13][14][15][16]
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion: A Unified Structural Confirmation
The structural elucidation of this compound is achieved through the synergistic application of NMR, MS, and IR spectroscopy. The predicted data presented in this guide provides a robust template for the analysis of experimentally obtained spectra. The confirmation of the molecular weight by mass spectrometry, the detailed mapping of the carbon-hydrogen framework by ¹H and ¹³C NMR, and the identification of key functional groups by IR spectroscopy will collectively provide an unambiguous confirmation of the proposed chemical structure. This systematic approach ensures the scientific integrity and trustworthiness of the structural assignment, which is fundamental for all subsequent research and development activities involving this compound.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]
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University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
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ALWSCI. How To Prepare And Run An NMR Sample. [Link]
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JoVE. Mass Spectrometry: Amine Fragmentation. [Link]
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Chemistry LibreTexts. Amine Fragmentation. [Link]
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Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
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Bruker. Guide to FT-IR Spectroscopy. [Link]
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Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
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Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]
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UCLA, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Amines. [Link]
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WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
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Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]
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Spectroscopic Characterization of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine: A Technical Guide
Introduction
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine is a substituted pyridine derivative with potential applications in medicinal chemistry, owing to the prevalence of the pyridine scaffold in pharmaceuticals.[1] This guide provides an in-depth technical overview of the spectroscopic data expected for this compound, focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As direct experimental data for this specific molecule is not widely published[2], this document will serve as a predictive and interpretive guide, drawing upon established spectroscopic principles and data from analogous structures to empower researchers in their analytical endeavors.
Molecular Structure and Predicted Properties
IUPAC Name: this compound Molecular Formula: C₁₀H₁₆N₂ Molecular Weight: 164.25 g/mol Monoisotopic Mass: 164.13135 Da[2]
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is critical for determining the molecular weight and deducing the structure of a compound.
Predicted Molecular Ion and Fragmentation
In a typical Electron Ionization (EI) mass spectrum, we would expect to observe the molecular ion peak (M⁺) at m/z 164. The molecule's structure suggests several likely fragmentation pathways. The bond between the tertiary carbon and the pyridine ring is a probable cleavage site. Additionally, the loss of the aminomethyl group (-CH₂NH₂) is a plausible fragmentation.
A common fragmentation pattern for compounds with a tertiary alkyl group attached to an aromatic ring involves the formation of a stable benzylic-type carbocation. In this case, cleavage of the C-C bond between the quaternary carbon and the aminomethyl group would yield a fragment with m/z corresponding to the loss of •CH₂NH₂ (30 Da), resulting in a fragment at m/z 134. Another significant fragmentation could be the alpha-cleavage of the amine, leading to the loss of a methyl group to form an iminium ion.
Experimental Protocol for GC-MS Analysis
The following is a general procedure for analyzing a novel compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as dichloromethane or methanol.
-
GC-MS Instrument Setup:
-
Injector: Set to a temperature of 250 °C with a split ratio of 50:1.
-
Column: A standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Detector: Set the transfer line to 280 °C, the ion source to 230 °C, and the quadrupole to 150 °C. Scan a mass range of m/z 40-500.[3]
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and the corresponding mass spectrum of the compound.
Predicted Mass Spectral Data
| m/z | Predicted Fragment | Notes |
| 164 | [C₁₀H₁₆N₂]⁺ | Molecular Ion (M⁺) |
| 149 | [M - CH₃]⁺ | Loss of a methyl group |
| 134 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |
| 107 | [C₇H₉N]⁺ | Fragment corresponding to the methylpyridine and an attached methyl group |
| 92 | [C₆H₆N]⁺ | Fragment corresponding to the picolyl cation |
Visualization of Predicted Fragmentation
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at various wavelengths.
Predicted IR Absorption Bands
The structure of this compound contains several key functional groups that will give rise to characteristic IR absorption bands.
-
N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3400-3300 cm⁻¹. The presence of two bands is characteristic of the symmetric and asymmetric stretching modes of the -NH₂ group.[4]
-
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring will appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹.
-
N-H Bending: The scissoring vibration of the primary amine is expected around 1650-1580 cm⁻¹.[5]
-
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will produce a series of bands in the 1600-1400 cm⁻¹ region.
-
Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of C-C stretching and bending vibrations that are unique to the molecule and serve as a "fingerprint" for identification.[4]
Experimental Protocol for ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.
Predicted IR Data Summary
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3300 | N-H Stretch | Primary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine |
| 1600 - 1400 | C=C and C=N Stretch | Pyridine Ring |
| 1380 - 1365 | C-H Bend | gem-Dimethyl |
Visualization of IR Analysis Workflow
Caption: General workflow for acquiring an ATR-FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted to show several distinct signals corresponding to the different proton environments in the molecule.
-
Pyridine Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and a singlet.
-
Amine Protons: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration but is typically in the δ 1.5-3.0 ppm range.
-
Methylene Protons: The two protons of the -CH₂- group adjacent to the amine will likely appear as a singlet around δ 2.5-3.0 ppm.
-
gem-Dimethyl Protons: The six protons of the two equivalent methyl groups on the quaternary carbon will appear as a sharp singlet around δ 1.2-1.5 ppm.
-
Pyridine Methyl Protons: The three protons of the methyl group on the pyridine ring will appear as a singlet around δ 2.2-2.5 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
Pyridine Carbons: The five carbons of the pyridine ring will appear in the downfield region (δ 120-160 ppm).
-
Quaternary Carbon: The quaternary carbon attached to the pyridine ring will appear in the δ 40-50 ppm range.
-
Methylene Carbon: The carbon of the -CH₂- group will be found around δ 45-55 ppm.
-
gem-Dimethyl Carbons: The two equivalent methyl carbons will give a single signal in the δ 25-30 ppm range.
-
Pyridine Methyl Carbon: The methyl carbon on the pyridine ring will appear around δ 15-20 ppm.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum.
Predicted NMR Data Summary
¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.2 | d | 1H | Pyridine-H |
| ~ 7.5 | dd | 1H | Pyridine-H |
| ~ 7.1 | d | 1H | Pyridine-H |
| ~ 2.8 | s | 2H | -CH₂-NH₂ |
| ~ 2.3 | s | 3H | Pyridine-CH₃ |
| ~ 1.8 | br s | 2H | -NH₂ |
| ~ 1.3 | s | 6H | -C(CH₃)₂ |
¹³C NMR
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 160 | Pyridine-C (adjacent to N) |
| ~ 148 | Pyridine-C |
| ~ 135 | Pyridine-C |
| ~ 130 | Pyridine-C |
| ~ 122 | Pyridine-C |
| ~ 50 | -C H₂-NH₂ |
| ~ 42 | -C (CH₃)₂ |
| ~ 28 | -C(C H₃)₂ |
| ~ 18 | Pyridine-C H₃ |
Visualization of NMR Analysis Workflow
Caption: A typical workflow for acquiring and processing NMR spectra.
Conclusion
The structural characterization of this compound can be confidently achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This guide provides a comprehensive framework of the expected spectroscopic data and the methodologies to acquire it. By understanding the predicted fragmentation patterns, vibrational modes, and NMR chemical shifts, researchers and drug development professionals can effectively confirm the identity, purity, and structure of this and similar novel compounds, ensuring the integrity of their scientific endeavors.
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- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
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- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
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- NIST. (n.d.). 2-Propen-1-amine, 2-methyl-. NIST WebBook.
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- SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine.
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- Sigma-Aldrich. (n.d.). 2-Methyl-N-(2-methyl-2-propenyl)-2-propen-1-amine.
- PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602.
- FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495).
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An In-depth Technical Guide to 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine (CAS Number: 929022-01-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, a pyridine derivative of significant interest in medicinal chemistry and drug discovery. While specific peer-reviewed synthetic procedures and detailed pharmacological data for this exact compound are not extensively published, this document, based on established chemical principles and analysis of related structures, offers a robust framework for its synthesis, characterization, and potential applications. We will explore its molecular structure, outline a plausible synthetic pathway, discuss its physicochemical properties, and delve into its potential as a scaffold in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel chemical entities for drug development.
Introduction: The Significance of Pyridine Scaffolds in Modern Drug Discovery
The pyridine ring is a fundamental heterocyclic motif that features prominently in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it a privileged scaffold in medicinal chemistry.[2] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, combines the pyridine core with a sterically hindered amine functionality, suggesting its potential as a key building block for compounds targeting a range of biological targets.
Molecular Structure and Physicochemical Properties
IUPAC Name: this compound CAS Number: 929022-01-5 Molecular Formula: C₁₀H₁₆N₂[3] Molecular Weight: 164.25 g/mol
Structural Analysis:
The molecule features a 2,5-disubstituted pyridine ring. The substituent at the 2-position is a neopentylamine group, characterized by a quaternary carbon atom attached to both the pyridine ring and an aminomethyl group. This bulky substituent is expected to have a significant impact on the molecule's conformational flexibility and its interactions with biological macromolecules. The methyl group at the 5-position of the pyridine ring can influence the electronic properties of the ring system and provide an additional point for metabolic modification or target interaction.
Predicted Physicochemical Properties:
While experimental data for this specific compound is scarce, we can predict its general properties based on its structure and data from related compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other alkylated picolinamines. |
| Boiling Point | Estimated >200 °C | High molecular weight and polar amine and pyridine groups. |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in water. | The presence of the polar amine and pyridine nitrogen atoms will confer some water solubility, but the overall hydrocarbon content is significant. |
| pKa | The pyridine nitrogen will have a pKa around 5-6, and the primary amine will have a pKa around 9-10. | Typical values for these functional groups. |
| LogP | Estimated between 1.5 and 2.5 | Reflects a balance between the hydrophilic amine and pyridine groups and the lipophilic alkyl portions. |
Synthesis of this compound: A Plausible Pathway
Overall Synthetic Scheme:
Sources
An In-depth Technical Guide to 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, a pyridine derivative with potential applications in medicinal chemistry and pharmacological research. The document details its chemical and physical properties, synthesis, and safety information, offering a foundational resource for professionals in drug development and scientific research.
Section 1: Core Molecular Attributes
This compound is a substituted pyridine compound. The structural arrangement of its functional groups—a pyridine ring and a primary amine—suggests its potential for diverse chemical interactions and biological activity, making it a compound of interest for further investigation.
The fundamental chemical identity of this compound is established by its molecular formula and weight.
| Property | Value | Source |
| Molecular Formula | C10H16N2 | [1][2][3] |
| Molecular Weight | 164.25 g/mol | [3][4] |
| Monoisotopic Mass | 164.13135 Da | [1] |
The spatial arrangement of atoms and the bonds between them define the molecule's reactivity and interaction with biological systems.
-
IUPAC Name: this compound
-
Canonical SMILES: CC1=CN=C(C=C1)C(C)(C)CN[1]
-
InChI Key: WKKULGLCNMYBSI-UHFFFAOYSA-N[1]
Below is a diagram illustrating the logical relationship of the compound's core components.
Caption: Core components of the molecule.
Section 2: Physicochemical Properties and Predicted Data
While experimental data for this compound is not extensively available in public literature, computational predictions provide valuable insights into its behavior.[1] These predictions are crucial for designing experimental protocols, including solvent selection and analytical method development.
| Predicted Property | Value | Adduct | m/z |
| XlogP | 1.4 | N/A | N/A |
| Collision Cross Section (Ų) | 137.7 | [M+H]+ | 165.13863 |
| 145.3 | [M+Na]+ | 187.12057 | |
| 139.7 | [M-H]- | 163.12407 | |
| 157.0 | [M+NH4]+ | 182.16517 | |
| 143.1 | [M+K]+ | 203.09451 | |
| 131.6 | [M+H-H2O]+ | 147.12861 | |
| 159.5 | [M+HCOO]- | 209.12955 | |
| 182.6 | [M+CH3COO]- | 223.14520 | |
| 144.6 | [M+Na-2H]- | 185.10602 | |
| 136.6 | [M]+ | 164.13080 | |
| 136.6 | [M]- | 164.13190 | |
| Data sourced from PubChem and calculated using CCSbase.[1] |
Section 3: Synthesis and Chemical Reactivity
The synthesis of pyridine derivatives often involves multi-step processes. While specific synthesis routes for this compound are not detailed in the provided search results, general methodologies for similar structures can be inferred. The synthesis of a related compound, 3-(5-Methylpyridin-3-yl)propan-1-amine, begins with 5-methylpyridine, which is then alkylated to introduce the propan-1-amine chain.[5] A similar approach could be envisioned for the target molecule, starting with 2,5-dimethylpyridine.
The presence of a primary amine and a pyridine ring suggests a range of potential chemical reactions, including:
-
N-Alkylation and N-Acylation: The primary amine can be readily modified to produce a diverse library of derivatives.
-
Salt Formation: The basic nature of the pyridine nitrogen and the primary amine allows for the formation of salts with various acids, which can be useful for purification or to improve solubility.
-
Oxidation and Reduction: The pyridine ring can undergo oxidation, while the amine group can be involved in various redox reactions.[5]
The following diagram outlines a potential, generalized synthetic workflow.
Caption: A generalized synthetic workflow.
Section 4: Potential Applications in Drug Discovery
Pyridine derivatives are a cornerstone in medicinal chemistry due to their metabolic stability and ability to form hydrogen bonds.[5] Compounds with similar structures have been investigated for their biological activities. For instance, other pyridine-containing compounds have been explored as potential agents in the therapy of Alzheimer's disease.[6] The structural motifs within this compound suggest it could serve as a scaffold for developing new therapeutic agents. Its potential applications could be in areas such as neurological or metabolic disorders.[5]
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, safety information for structurally related compounds provides essential guidance. For example, 2-amino-5-methylpyridine is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[7]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and lab coats.[7][8]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[8][9]
-
Spill Response: In case of a spill, avoid generating dust and use appropriate absorbent material.
First Aid Measures:
-
Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[9]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8][9]
Section 6: Conclusion
This compound is a compound with potential for further exploration in the fields of medicinal chemistry and drug development. This guide has provided a summary of its known properties and offers a starting point for researchers interested in this and related molecules. Further experimental validation of its physicochemical properties, biological activity, and safety profile is necessary to fully understand its potential.
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PubMed. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Available from: [Link]
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An In-Depth Technical Guide to the Solubility Profile of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
Prepared by: Senior Application Scientist
Abstract
Aqueous solubility is a cornerstone physicochemical property in drug discovery and development, profoundly influencing a compound's absorption, distribution, and ultimate bioavailability.[1][2][3] Poor solubility can terminate the progression of otherwise potent drug candidates, leading to unreliable in vitro results and challenging formulation development.[4][5] This guide provides a comprehensive technical overview of the methodologies required to thoroughly characterize the solubility profile of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, a novel amine-containing pyridine derivative. We will explore the theoretical underpinnings of its pH-dependent solubility, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, and present a framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals, offering the expert insights necessary to generate a robust and reliable solubility data package for informed decision-making in a pharmaceutical pipeline.
Introduction: The Criticality of Solubility Profiling
The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in fundamental physicochemical properties. Among these, aqueous solubility is arguably one of the most critical hurdles.[1][2] A drug must be in a dissolved state at the site of absorption to enter systemic circulation and exert its pharmacological effect.[4] Consequently, insufficient solubility is a leading cause of failure for NCEs, compromising everything from initial high-throughput screening (HTS) assays to in vivo efficacy studies.[4][5]
The Biopharmaceutics Classification System (BCS) codifies the importance of solubility, classifying drugs based on their solubility and intestinal permeability to predict their in vivo performance.[6][7][8] Drugs with low solubility (BCS Class II and IV) often exhibit poor and variable oral bioavailability, necessitating complex and costly formulation strategies.[7][9] Therefore, determining a compound's solubility profile as early as possible is a strategic imperative, enabling project teams to derisk candidates, guide medicinal chemistry efforts, and select the most viable development pathways.[3][5]
This guide focuses on This compound , a molecule featuring a primary amine and a pyridine ring. The presence of these ionizable groups suggests that its aqueous solubility will be highly dependent on pH.[10] Understanding this pH-solubility relationship is paramount for predicting its behavior in the variable pH environments of the gastrointestinal (GIT) tract.[11]
Theoretical Considerations for an Ionizable Pyridine Amine
The chemical structure of this compound contains two basic nitrogen centers: the pyridine ring nitrogen and the primary aliphatic amine.
-
Pyridine Moiety: The pyridine ring is a weak base. The lone pair of electrons on the nitrogen atom is not delocalized within the aromatic π-system and is available for protonation.[12] Pyridine itself has a pKa of approximately 5.5.[12][13]
-
Primary Amine: The primary amine group (-NH2) is also basic. Aliphatic amines are generally stronger bases than aromatic amines.
The overall basicity and, consequently, the solubility-pH profile will be governed by the pKa values of these functional groups. The pKa of 2-aminopyridine is approximately 6.86, indicating the amino group's electron-donating effect increases the basicity of the pyridine nitrogen.[12][13][14] For the target molecule, we can predict two pKa values. The protonated form will be significantly more soluble in water due to the favorable ion-dipole interactions.
The relationship between pH, pKa, and the concentrations of the ionized and un-ionized forms of the drug is described by the Henderson-Hasselbalch equation . For a basic drug (B), the equation is:
pH = pKa + log([B]/[BH+])
Where:
-
[B] is the concentration of the neutral base.
-
[BH+] is the concentration of the protonated, conjugate acid.
At a pH below the pKa, the compound will predominantly exist in its protonated, more soluble form (BH+). As the pH increases above the pKa, the equilibrium shifts towards the neutral, less soluble form (B), potentially leading to precipitation. A thorough pH-solubility profile is therefore essential to map this behavior across the physiological pH range of the GIT (pH 1.2 to 6.8).[6][7]
Methodologies for Solubility Determination
A comprehensive solubility assessment involves two distinct but complementary types of assays: kinetic and thermodynamic.
Kinetic Solubility Assay for High-Throughput Screening
Kinetic solubility is the concentration of a compound that dissolves in an aqueous buffer after being introduced from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO) with a short incubation time.[15][16][17] This method is not a measure of true equilibrium but is invaluable in early drug discovery for its high-throughput nature, allowing for the rapid screening of large numbers of compounds.[18] It helps identify compounds with potential solubility liabilities early, saving significant resources.[3]
This protocol outlines a common high-throughput method using laser nephelometry to detect precipitate formation.[16]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well. This results in a final compound concentration of 100 µM with 1% DMSO.
-
Mixing and Incubation: Mix the plate contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours.
-
Measurement: Measure the light scattering in each well using a nephelometer. Wells containing precipitated compound will scatter light, resulting in a higher signal.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to a DMSO-only control.
Causality Behind Choices:
-
DMSO Stock: DMSO is used for its ability to dissolve a wide range of organic compounds. Starting from a dissolved state and crashing it out into an aqueous buffer mimics how compounds are often handled in biological assays.
-
Nephelometry: This detection method is fast, sensitive, and non-destructive, making it ideal for HTS formats where speed is critical.[5][16]
-
Short Incubation: The 2-hour incubation is a pragmatic choice for throughput; it is not intended to reach thermodynamic equilibrium but to quickly flag compounds that precipitate under common assay conditions.
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A Technical Guide to the Biological Activities and Therapeutic Potential of Substituted Pyridines
Abstract
The pyridine ring is a foundational heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic characteristics, metabolic stability, and synthetic tractability have enabled its incorporation into a remarkable number of therapeutic agents across a wide spectrum of diseases.[1][4] This technical guide offers an in-depth exploration of the diverse biological activities exhibited by substituted pyridines. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with technical accuracy. We will dissect the key roles of pyridine derivatives as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, supported by mechanistic insights, structure-activity relationships (SAR), detailed experimental protocols, and case studies of landmark FDA-approved drugs.
The Prominence of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring system, an aromatic heterocycle with one nitrogen atom replacing a carbon atom in a benzene ring, is a cornerstone of modern drug design.[5] Its prevalence is not coincidental but is rooted in its distinct physicochemical properties. The nitrogen atom imparts polarity, acts as a hydrogen bond acceptor, and provides a site for protonation, which can be critical for solubility and target engagement.[6][7][8] These features allow medicinal chemists to strategically modify pyridine scaffolds to optimize pharmacological activity, fine-tune pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion), and reduce off-target effects.[4][9]
The versatility of pyridine is evidenced by the 95 FDA-approved pharmaceuticals that are derived from pyridine or its reduced form, dihydropyridine.[1] These drugs span a vast range of therapeutic areas, including cancer (Imatinib, Crizotinib), infectious diseases (Isoniazid), cardiovascular conditions (Nifedipine), and neurological disorders (Tacrine), underscoring the scaffold's profound impact on global health.[1]
Key Biological Activities of Substituted Pyridines
The biological landscape of substituted pyridines is remarkably diverse. Strategic functionalization of the pyridine ring allows for interaction with a multitude of biological targets with high specificity and potency.
Anticancer Activity
Pyridine derivatives are a significant class of compounds in oncology.[10][11] Their anticancer mechanisms are varied and often involve the inhibition of critical signaling pathways that drive tumor growth and proliferation.[10][11]
-
Kinase Inhibition: Many pyridine-based drugs function as kinase inhibitors.[12] The pyridine nitrogen often serves as a crucial hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of kinases like BCR-Abl, VEGFR-2, and c-Kit.[13][14][15] This competitive inhibition blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[14][16] For instance, novel pyridine-urea hybrids have shown potent cytotoxicity against breast cancer cell lines by inhibiting VEGFR-2.[11][17]
-
HDAC Inhibition: Some pyridine derivatives act as Histone Deacetylase (HDAC) inhibitors, inducing apoptosis in tumor cells.[11]
-
DNA Intercalation: The electronic and steric properties of certain pyridine compounds enable them to intercalate with DNA, disrupting replication and leading to cytotoxic effects.[10]
| Compound Class | Target | Cancer Type Example | Reference |
| Phenylamino-pyrimidine | BCR-Abl Kinase | Chronic Myeloid Leukemia (CML) | [Imatinib][13][14] |
| Pyridine-Urea Hybrids | VEGFR-2 | Breast Cancer (MCF-7) | [Saleh et al., 2021][10][17] |
| Pyridone Derivatives | JNK Upregulation | Liver & Breast Cancer | [Christodoulou et al., 2015][16] |
| Pyridine-fused Heterocycles | Multiple | Colon Adenocarcinoma | [Fayed et al., 2019][11][18] |
Antimicrobial and Antiviral Activity
The pyridine scaffold is integral to numerous antimicrobial and antiviral agents.[8][19][20] These compounds can interfere with essential microbial processes, including cell wall synthesis, DNA replication, and viral protein synthesis.[7]
-
Antibacterial Action: Pyridine-based antimicrobials have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[5] Their mechanisms can involve disrupting bacterial membranes or inhibiting key enzymes.[7]
-
Antifungal Action: Certain derivatives can target fungal cell membranes or inhibit enzymes crucial for fungal metabolism.[5]
-
Antiviral Properties: Pyridine derivatives have shown promise against a range of viruses, including HIV, Hepatitis B and C (HBV/HCV), and Respiratory Syncytial Virus (RSV).[21] Their mechanisms include inhibiting viral replication cycles, reverse transcriptase (RT), and other viral enzymes.[5][21] For example, Delavirdine, a non-nucleoside reverse transcriptase inhibitor containing a pyridine ring, is used in the treatment of HIV/AIDS.[1]
Anti-inflammatory Activity
Substituted pyridines exhibit significant anti-inflammatory properties, often by modulating pathways involved in the inflammatory response.[22]
-
COX Inhibition: Some pyrazolo-pyridine analogs have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[23]
-
Inhibition of Pro-inflammatory Mediators: Derivatives of 3-hydroxy-pyridine-4-one may exert their anti-inflammatory effects through iron chelation, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent.[24] Other pyridine analogs can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and various interleukins.[22][25]
Central Nervous System (CNS) Activity
The pyridine scaffold is a privileged structure for CNS-acting drugs due to its ability to be modified for blood-brain barrier penetration.[26][27]
-
Neuroprotection: Pyridine alkaloids have demonstrated neuroprotective effects against glutamate-induced oxidative stress and apoptosis in neuronal cell lines.[28][29] This action is often mediated through the upregulation of antioxidant pathways involving Nrf2 and heme oxygenase-1 (HO-1).[28][29]
-
Acetylcholinesterase (AChE) Inhibition: Donepezil, a piperidine derivative, is a cornerstone treatment for Alzheimer's disease. It acts as a reversible inhibitor of acetylcholinesterase, increasing the levels of the neurotransmitter acetylcholine in the brain to improve cognitive function.[26][30][31][32][33]
-
Receptor Modulation: Various pyridine derivatives act as agonists or antagonists at key CNS receptors, including nicotinic acetylcholine receptors (nAChR) and serotonin receptors, influencing neurotransmission and behavior.[27][34]
Structure-Activity Relationship (SAR) Insights
The biological activity of a pyridine derivative is profoundly influenced by the nature, position, and orientation of its substituents. Understanding these Structure-Activity Relationships (SAR) is fundamental to rational drug design.[4][34]
-
Substituent Position: The placement of functional groups at the 2, 3, or 4-positions (ortho, meta, para relative to the nitrogen) dramatically alters the molecule's electronic distribution and steric profile, affecting its ability to bind to a target.
-
Electronic Effects: Electron-donating groups (e.g., -OCH3, -NH2) and electron-withdrawing groups (e.g., -NO2, -CF3) modify the pKa of the pyridine nitrogen and the reactivity of the ring, which can be crucial for target interaction and metabolic stability. Studies have shown that the presence of -OMe, -OH, and -NH2 groups can enhance the antiproliferative activity of pyridine derivatives.[2]
-
Lipophilicity: The balance between hydrophilicity and lipophilicity (logP) is critical for a drug's pharmacokinetic properties. Substituents can be chosen to optimize solubility, membrane permeability, and protein binding. For example, bulky or halogenated groups can sometimes decrease activity, while more polar groups may enhance it.[2]
Caption: Logical relationship governing the Structure-Activity Relationship (SAR) of substituted pyridines.
Case Studies of FDA-Approved Pyridine-Based Drugs
Imatinib (Gleevec®): A Paradigm of Targeted Cancer Therapy
Imatinib was a revolutionary drug for the treatment of chronic myeloid leukemia (CML).[14] It contains a key phenylamino-pyrimidine core where the pyridine nitrogen is essential for its mechanism.
-
Mechanism of Action: In CML, the Philadelphia chromosome produces a constitutively active BCR-Abl tyrosine kinase, which drives uncontrolled cell proliferation.[13] Imatinib functions as a potent and selective inhibitor of this kinase.[14][15][35] It binds to the ATP-binding site of the BCR-Abl kinase domain, locking it in an inactive conformation.[13][14] This action blocks the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby inhibiting downstream signaling pathways and inducing apoptosis in the cancer cells.[14][15]
Caption: Mechanism of Action for Imatinib in inhibiting BCR-Abl kinase signaling.
Sildenafil (Viagra®): A Selective Enzyme Inhibitor
Sildenafil, used to treat erectile dysfunction and pulmonary arterial hypertension, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[36][37][38]
-
Mechanism of Action: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[36][38][39] PDE5 is the enzyme responsible for the degradation of cGMP.[36][39] Sildenafil's molecular structure, which includes a substituted pyridine ring, mimics that of cGMP and acts as a competitive inhibitor of PDE5.[36] By blocking PDE5, sildenafil prevents the breakdown of cGMP, leading to elevated levels, prolonged smooth muscle relaxation, increased blood inflow, and facilitation of an erection upon sexual stimulation.[36][37][39]
Experimental Protocols for Activity Evaluation
The validation of biological activity requires robust and reproducible experimental protocols. The following are standard methodologies used to screen substituted pyridine derivatives.
Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol assesses the cytotoxicity of a compound against a cancer cell line (e.g., MCF-7 for breast cancer).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Causality: This allows cells to adhere and enter a logarithmic growth phase, ensuring sensitivity to cytotoxic agents.
-
-
Compound Treatment: Prepare serial dilutions of the substituted pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Causality: Only viable cells with active mitochondria can reduce the MTT, directly linking the signal to cell viability.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
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Discovery and history of novel pyridine compounds
An In-depth Technical Guide to the Discovery and History of Novel Pyridine Compounds
Abstract
The pyridine scaffold, a simple six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone of modern chemical and pharmaceutical sciences. Initially discovered as a foul-smelling component of bone oil, its journey to becoming a "privileged scaffold" in drug discovery is a testament to over 150 years of chemical innovation. This guide provides an in-depth exploration of the history of pyridine, from its initial isolation and structural elucidation to the development of foundational synthetic methodologies that enabled its widespread use. We will dissect the causality behind key experimental choices in classical named reactions, including the Hantzsch, Chichibabin, Guareschi-Thorpe, Kröhnke, and Bohlmann-Rahtz syntheses. For each, we provide detailed mechanistic insights, step-by-step experimental protocols, and visual diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals. The narrative emphasizes the evolution of pyridine from a laboratory curiosity to an indispensable building block responsible for thousands of bioactive compounds.
Introduction: The Enduring Significance of the Pyridine Scaffold
Chemically, pyridine is an isostere of benzene, where one methine group is replaced by a nitrogen atom.[1] This seemingly minor substitution profoundly alters the molecule's properties, imparting basicity, polarity, and the ability to act as a hydrogen bond acceptor through its lone pair of electrons.[1] These attributes are not merely chemical curiosities; they are the very reasons the pyridine nucleus is integral to over 7,000 existing drug molecules and a significant percentage of FDA-approved pharmaceuticals.[2][3] The pyridine moiety enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates by improving metabolic stability, increasing cellular permeability, and resolving protein-binding issues.[2] Its versatility is evident in a vast array of therapeutics, from the antiulcer agent omeprazole to the anticancer drug imatinib and the antiviral atazanavir.[1] The journey of this simple heterocycle from its crude origins to its central role in medicine is a story of synthetic ingenuity and a deepening understanding of structure-activity relationships.
Chapter 1: The Dawn of Pyridine - Discovery and Structural Elucidation
The history of pyridine begins not in a clean, modern laboratory, but in the crude, high-temperature distillate of animal bones. In 1846, the Scottish chemist Thomas Anderson first isolated an impure form of pyridine from this oily mixture.[1][2] The name "pyridine" itself reflects these fiery origins, derived from the Greek words "pyr" (fire) and "idine" (an aromatic base).[1][2] For several decades following its discovery, its true structure remained a mystery.
It was the parallel work on other aromatic systems that provided the necessary clues. Drawing an analogy to the relationship between naphthalene and quinoline, Wilhelm Körner (1869) and James Dewar (1871) independently proposed the correct benzene-like structure for pyridine, with a nitrogen atom replacing a C-H unit.[2][4] This hypothesis was experimentally confirmed in 1876 when William Ramsay accomplished the first-ever synthesis of a heteroaromatic compound by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube, successfully forming pyridine.[4] This landmark achievement not only validated the proposed structure but also marked the beginning of synthetic heterocyclic chemistry.
Table 1: Timeline of Key Early Discoveries
| Year | Scientist(s) | Discovery | Significance |
| 1846 | Thomas Anderson | First isolation of pyridine from picoline/bone oil.[1][2] | Marked the initial discovery of the pyridine scaffold. |
| 1850s | Various | Pyridine identified as a component of coal tar.[5] | Established a more accessible, albeit impure, source for early studies. |
| 1869-1871 | Wilhelm Körner & James Dewar | Proposed the correct aromatic structure of pyridine.[2][4] | Provided the theoretical framework for understanding pyridine's properties. |
| 1876 | William Ramsay | First laboratory synthesis of pyridine from acetylene and HCN.[4] | Confirmed the proposed structure and opened the door to synthetic pyridine chemistry. |
Chapter 2: Foundational Synthetic Methodologies for the Pyridine Ring
The ability to synthesize pyridine derivatives with specific substitution patterns was crucial for unlocking their potential. Several classical, named reactions were developed that remain fundamental to heterocyclic chemistry today. These methods are not just historical footnotes; they represent elegant solutions to the challenge of constructing a functionalized aromatic ring and are still widely used and adapted.
Hantzsch Pyridine Synthesis (1881)
Discovered by Arthur Hantzsch in 1881, this multi-component reaction is a cornerstone of pyridine synthesis, renowned for its efficiency in building highly functionalized rings in a single pot.[4][6] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or an ammonium salt.[7][8]
Causality and Mechanism: The reaction's brilliance lies in its convergent assembly. It doesn't build the ring in a simple linear fashion but brings together three key fragments. The process first yields a 1,4-dihydropyridine (1,4-DHP), which is a stable, isolable intermediate. The driving force for the subsequent oxidation step is the formation of the highly stable aromatic pyridine ring.[8] This two-stage nature—cyclization followed by aromatization—is a key feature. The mechanism involves a Knoevenagel condensation, enamine formation, and a Michael addition, culminating in cyclization and dehydration.[6]
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 30 mL of ethanol.
-
Reaction Initiation: To the stirred solution, add concentrated ammonium hydroxide (7.5 mL). An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The product may begin to precipitate during this time.
-
Isolation: Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Purification: The resulting yellow solid is the 1,4-dihydropyridine product, which can be recrystallized from ethanol to yield the pure compound.
-
Oxidation (Optional): To synthesize the corresponding pyridine, dissolve the dihydropyridine product in glacial acetic acid and add a stoichiometric amount of an oxidizing agent (e.g., nitric acid or ceric ammonium nitrate) and heat gently until the reaction is complete (monitored by TLC).
Chichibabin Pyridine Synthesis (1924)
Developed by Aleksei Chichibabin, this method was a breakthrough for the industrial production of pyridine and its simple alkylated derivatives (picolines) due to its use of inexpensive and readily available reagents.[4][9] The reaction is a condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or an amine at high temperatures over a solid-phase catalyst, such as alumina or silica.[10][11]
Causality and Mechanism: The Chichibabin synthesis is fundamentally a series of aldol-type condensations and Michael additions, followed by cyclization and dehydrogenation. Its utility for industrial applications stems from its ability to use simple, cheap feedstocks like acetaldehyde and formaldehyde.[12] The high temperatures and catalyst provide the necessary energy to drive the multiple condensation and dehydration steps required to assemble the ring and then achieve aromatization.
Caption: Generalized pathway for the Chichibabin Pyridine Synthesis.
Experimental Protocol: Gas-Phase Synthesis of 2-Picoline
-
Setup: A mixture of acetaldehyde and formaldehyde is vaporized and mixed with gaseous ammonia.
-
Reaction: The gaseous mixture is passed through a heated reactor tube (typically 350-500 °C) containing a solid acid catalyst (e.g., alumina-silica gel).
-
Condensation & Cyclization: On the catalyst surface, a series of aldol and Michael reactions occur, followed by cyclization with ammonia.
-
Aromatization: The intermediate dihydropyridine is dehydrogenated at high temperature to form a mixture of pyridine and picolines.
-
Isolation: The product stream is cooled, condensed, and the desired 2-picoline is separated from other products (pyridine, 4-picoline) by fractional distillation.
Other Foundational Syntheses
While Hantzsch and Chichibabin are perhaps the most famous, other classical methods were developed to provide access to different substitution patterns.
-
Guareschi-Thorpe Condensation (1896): This method synthesizes 2-pyridones by reacting a cyanoacetamide with a 1,3-dicarbonyl compound.[13][14][15] It is particularly valuable for creating pyridines with hydroxyl (or keto) and cyano functionalities, which are versatile handles for further chemical modification.
-
Kröhnke Pyridine Synthesis (1961): A highly convergent method for producing 2,4,6-trisubstituted pyridines.[16][17] The key reactants are an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound, which react in the presence of ammonium acetate.[16][18] The mechanism involves a Michael addition followed by a cascade of reactions leading to the pyridine product.[16]
-
Bohlmann-Rahtz Pyridine Synthesis (1957): This two-step process provides access to highly substituted pyridines.[19][20] It begins with the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate.[19][21] This intermediate is then isolated and undergoes a thermally induced cyclodehydration to furnish the pyridine ring.[21]
Table 2: Comparison of Foundational Pyridine Syntheses
| Synthesis Name | Year | Key Reactants | Key Feature/Product Type |
| Hantzsch | 1881 | Aldehyde, β-Ketoester (x2), Ammonia | Symmetrical 1,4-dihydropyridines, then oxidized to pyridines.[6][8] |
| Chichibabin | 1924 | Aldehydes/Ketones, Ammonia | Industrial synthesis of simple pyridines and picolines.[4][10] |
| Guareschi-Thorpe | 1896 | Cyanoacetamide, 1,3-Dicarbonyl | Produces functionalized 2-pyridones.[13][15] |
| Bohlmann-Rahtz | 1957 | Enamine, Ethynyl Ketone | Two-step synthesis of trisubstituted pyridines.[19][21] |
| Kröhnke | 1961 | Pyridinium Ylide, α,β-Unsaturated Carbonyl | Convergent route to 2,4,6-trisubstituted pyridines.[16][18] |
Chapter 3: The Pyridine Nucleus in Drug Discovery
The true value of these synthetic advancements became apparent as chemists began to incorporate the pyridine ring into biologically active molecules. The pyridine scaffold is not merely a passive framework; its electronic properties actively contribute to a drug's efficacy. The nitrogen atom acts as a hydrogen bond acceptor, allowing for strong and specific interactions with biological targets like enzymes and receptors.[1] Furthermore, the ring is generally resistant to metabolic degradation, which can improve a drug's half-life and overall pharmacokinetic profile.[2]
Pyridine derivatives have demonstrated an exceptionally broad range of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and cardiovascular effects.[1][5][22] This versatility is why the selection of a pyridine ring in drug design is rarely a random choice but a deliberate strategy to optimize a molecule's physicochemical and biological properties.[1]
Chapter 4: The Modern Era - Greener Methods and Continued Innovation
While the classical syntheses are robust, modern chemistry prioritizes efficiency, safety, and environmental sustainability. Recent decades have seen significant innovation in pyridine synthesis.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating methods.[23]
-
Multicomponent Reactions (MCRs): Many modern approaches build on the one-pot philosophy of the Hantzsch synthesis, designing elegant MCRs that rapidly generate molecular complexity from simple starting materials, minimizing waste and purification steps.
-
C-H Activation: A cutting-edge strategy involves the direct functionalization of carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. This approach represents a more atom-economical and efficient pathway to complex pyridine structures.
The discovery of novel pyridine compounds continues unabated. About 9% of all FDA-approved organic active pharmaceutical ingredients contain a pyridine group, a testament to its enduring importance in drug development.[3]
Conclusion: An Enduring Legacy and a Bright Future
From its humble discovery in the acrid smoke of heated bones, pyridine has evolved into one of the most important heterocyclic systems in chemistry. The foundational synthetic methods developed over a century ago provided the crucial tools needed to explore its potential. These classical reactions, born from insight and experimentation, laid the groundwork for the thousands of pyridine-containing drugs, agrochemicals, and materials that are indispensable today. The ongoing refinement of synthetic methods, driven by the principles of green chemistry and the demand for novel bioactive molecules, ensures that the story of pyridine is far from over. Its legacy is not just in the compounds we have already made, but in the infinite possibilities that this versatile scaffold continues to offer to future generations of scientists.
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Chemistry Portal. (2021). Chichibabin Pyridine Synthesis Full Detailed Reaction Mechanism. YouTube. [Link]
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Dömling, A. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. [Link]
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Chandran, E. A. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Drug Delivery and Therapeutics, 13(2), 118-125. [Link]
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Li, Y., et al. (2023). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions. Organic & Biomolecular Chemistry, 21(20), 4235-4239. [Link]
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Various Authors. (n.d.). Guareschi-Thorpe Condensation. Merck Index. [Link]
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Various Authors. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. [Link]
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Various Authors. (1969). Chichibabin Pyridine Synthesis. ResearchGate. [Link]
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O'Donnell, P. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group Meeting. [Link]
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Organic Chemistry. (2023). Bohlmann–Rahtz pyridine synthesis. YouTube. [Link]
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Various Authors. (n.d.). Kröhnke Pyridine Synthesis. Merck Index. [Link]
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Bagley, M. C., et al. (2001). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1, (24), 3197-3209. [Link]
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Capaccio. (2011). Kröhnke pyridine synthesis mechanism. Wikimedia Commons. [Link]
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Various Authors. (2025). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]
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- 4. Pyridine - Wikipedia [en.wikipedia.org]
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In Silico Characterization of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine: A Predictive Modeling Whitepaper
Abstract
In the landscape of modern drug discovery and chemical development, the ability to accurately forecast the properties of novel chemical entities (NCEs) prior to synthesis is a cornerstone of efficient, cost-effective research. This technical guide provides a comprehensive, in-depth workflow for the in silico prediction of physicochemical, pharmacokinetic (ADME), and toxicological properties of the molecule 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine . By leveraging a suite of validated computational models and methodologies, we construct a holistic predictive profile of this compound. This document is intended for researchers, computational chemists, and drug development professionals, offering both the strategic rationale behind the chosen predictive workflows and the detailed protocols for their execution. The objective is to move beyond mere data generation to a state of predictive intelligence, enabling informed decision-making in the early stages of the development pipeline.
Introduction: The Imperative of Predictive Chemistry
The journey of a novel molecule from concept to application is fraught with challenges, with a high attrition rate often attributed to unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles discovered late in development. The strategic integration of in silico prediction allows for the early and rapid assessment of a compound's potential liabilities, enabling a "fail fast, fail cheap" paradigm that conserves resources for the most promising candidates.[1][2] This guide focuses on a specific NCE, this compound, to illustrate a practical and scientifically rigorous computational evaluation protocol.
Molecule of Interest:
-
Name: this compound
-
Molecular Formula: C₁₀H₁₆N₂[3]
-
2D Structure:
(Image Source: PubChem CID 53485452)
Our objective is to construct a comprehensive, multi-parameter profile for this molecule, providing a predictive foundation for its subsequent experimental investigation.
Foundational Step: Molecular Standardization and Representation
The fidelity of any in silico prediction is fundamentally dependent on the quality of the input structure. The first critical step is to convert the common 2D representation of the molecule into a standardized, machine-readable format that can be processed by various modeling algorithms.
Causality of Choice:
The Simplified Molecular Input Line Entry System (SMILES) is a universal standard for representing molecular structures in a textual format.[3] However, a SMILES string only captures the 2D topology. For many predictive models, especially those based on quantum mechanics or sophisticated machine learning architectures, a physically realistic 3D conformation is required. This necessitates a process of 3D structure generation followed by energy minimization to find a low-energy, stable conformation, which is presumed to be the most representative state of the molecule.
Protocol 2.1: From SMILES to Optimized 3D Structure
-
Obtain Canonical SMILES: The canonical SMILES string for the target molecule is retrieved from a reliable chemical database like PubChem.
-
SMILES: CC1=CN=C(C=C1)C(C)(C)CN[3]
-
-
2D to 3D Conversion: Utilize a cheminformatics toolkit (e.g., RDKit, Open Babel) to generate an initial 3D conformation from the SMILES string.
-
Force Field Application: Apply a suitable molecular mechanics force field (e.g., MMFF94 or UFF) to the 3D structure.
-
Energy Minimization: Perform a geometry optimization to relax the structure into a local energy minimum. This step resolves steric clashes and establishes realistic bond lengths and angles.
-
Output and Verification: Save the optimized structure in a standard format (e.g., .sdf or .mol2) and visually inspect it to ensure chemical validity.
Caption: A conceptual diagram of the ADME process in the body.
Protocol 4.1: Predictive ADME Workflow
-
Platform Selection: Choose a comprehensive ADMET prediction platform such as ADMET-AI, pkCSM, or ADMETlab. [1][4][5]2. Model Input: Provide the standardized molecular structure (SMILES or .sdf file).
-
Endpoint Selection: Run predictions for the following key ADME parameters:
-
Absorption: HIA, Caco-2 Permeability.
-
Distribution: BBB Penetration, PPB.
-
Metabolism: Substrate and inhibitor models for CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4.
-
-
Data Interpretation: Analyze the output, which is typically provided as a probability, a binary classification (e.g., Yes/No), or a quantitative value.
Data Summary: Predicted ADME Profile
| Parameter | Endpoint | Predicted Outcome | Interpretation |
| Absorption | Human Intestinal Absorption (HIA) | High Probability | Likely well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Likely transcellular absorption. | |
| Distribution | Blood-Brain Barrier (BBB) Penetrant | High Probability | Likely to cross the BBB. |
| Plasma Protein Binding (PPB) | > 80% (Model Dependent) | Significant binding to plasma proteins expected. | |
| Metabolism | CYP2D6 Substrate | Probable | Potential for metabolism by CYP2D6. |
| CYP3A4 Substrate | Possible | Potential for metabolism by CYP3A4. | |
| CYP Isoform Inhibition | Low Probability | Unlikely to be a potent inhibitor of major CYP enzymes. | |
| Excretion | Renal Clearance | Low | Likely cleared primarily via metabolism. |
Note: These outcomes are illustrative and based on the structural features of the molecule. Actual prediction requires running the compound through specific, validated models.
In Silico Toxicity and Safety Assessment
Early identification of potential toxicity is paramount to avoiding costly late-stage failures. Computational toxicology models screen for well-known structural alerts and predict interactions with off-target proteins known to cause adverse effects.
Causality of Choice:
-
Mutagenicity (Ames Test): Predicts the potential of a compound to cause DNA mutations, a key indicator of carcinogenicity.
-
Cardiotoxicity (hERG Inhibition): Blockade of the hERG potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. This is a major reason for drug candidate termination. [6]* Hepatotoxicity (DILI): Drug-Induced Liver Injury is a significant safety concern. Models predict the potential for a compound to cause liver damage. [7]
Protocol 5.1: Predictive Toxicology Workflow
-
Platform Selection: Use a platform with robust and validated toxicology models (e.g., ADMET Predictor®, ADMET-AI). [7][5]2. Input: Submit the standardized molecular structure.
-
Execution: Run predictions for key toxicity endpoints:
-
Ames Mutagenicity
-
hERG Inhibition
-
Drug-Induced Liver Injury (DILI)
-
Skin Sensitization
-
-
Risk Assessment: Evaluate the outputs, which are typically presented as probabilities or binary risk classifications (e.g., "Risk" or "No Risk"). Any positive signal ("hit") warrants careful consideration and prioritization for future experimental testing.
Data Summary: Predicted Toxicity Profile
| Endpoint | Predicted Outcome | Interpretation & Risk Level |
| Ames Mutagenicity | Non-mutagenic (High Probability) | Low risk of carcinogenicity. |
| hERG Inhibition | Inhibitor (Moderate Probability) | Potential risk of cardiotoxicity. Requires experimental validation (e.g., patch-clamp assay). |
| Hepatotoxicity (DILI) | Low Probability | Low risk of drug-induced liver injury. |
| Skin Sensitization | Low Probability | Unlikely to be a skin sensitizer. |
Integrated Analysis and Druggability Assessment
The final step involves synthesizing all predicted data into a single, coherent profile to assess the overall "druggability" of this compound.
Caption: A summary of predicted strengths and liabilities.
Expert Synopsis:
The in silico profile of this compound presents a mixed but promising picture.
-
Strengths: The molecule exhibits excellent foundational physicochemical properties, adhering to Lipinski's Rule of Five, which suggests a high likelihood of good oral absorption. Predictions for intestinal absorption are positive, and the risks for mutagenicity and liver toxicity appear to be low.
-
Potential Liabilities: The most significant flag is the predicted risk of hERG inhibition . This is a serious potential liability that must be experimentally investigated early. The high predicted BBB penetration makes it a potential candidate for a CNS target, but a liability if peripheral action is desired. Finally, its status as a likely CYP2D6 substrate indicates a potential for variable patient metabolism and drug-drug interactions.
Conclusion and Forward Look
This guide has detailed a systematic, multi-faceted in silico workflow to predict the comprehensive property profile of this compound. The computational data suggest a molecule with a favorable absorption profile but with a notable cardiotoxicity risk that requires immediate experimental validation.
-
Synthesize the compound.
-
Experimentally measure key physicochemical properties (solubility, logP, pKa).
-
Perform an in vitro hERG liability assay (e.g., patch clamp).
-
Conduct in vitro ADME assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes).
By front-loading the discovery process with robust computational modeling, we can approach the laboratory bench with a clear, hypothesis-driven plan, maximizing the probability of success.
References
-
ADMET Predictor® - Simulations Plus . Simulations Plus. [Link]
-
Calculate Physicochemical Properties | PhysChem Suite . ACD/Labs. [Link]
-
In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models . ProQuest. [Link]
-
ADMET Predictions - Computational Chemistry Glossary . Deep Origin. [Link]
-
ADMET-AI . ADMET-AI. [Link]
-
ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries . Portal. [Link]
-
ChemDraw . Revvity Signals Software. [Link]
-
On-line Software . Virtual Computational Chemistry Laboratory. [Link]
-
Physico-chemical plugins . Chemaxon Docs. [Link]
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Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models . Semantic Scholar. [Link]
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In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets . MDPI. [Link]
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In Silico Target Prediction for Small Molecules: Methods and Protocols . ResearchGate. [Link]
-
This compound . PubChemLite. [Link]
-
In Silico Prediction of Drug Properties . Bentham Science. [Link]
-
2229161-31-1 | 2-methyl-2-(5-nitropyridin-2-yl)propan-1-amine . AA Blocks. [Link]
-
N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine . PubChem. [Link]
-
Flow Synthesis of 2-Methylpyridines via α-Methylation . MDPI. [Link]
- Process for preparation of 2-amino-5-methyl-pyridine.
- Process for the preparation of 2-amino-5-methyl-pyridine.
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- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 2. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. PubChemLite - this compound (C10H16N2) [pubchemlite.lcsb.uni.lu]
- 4. ADMET-AI [admet.ai.greenstonebio.com]
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- 6. benthamdirect.com [benthamdirect.com]
- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
Methodological & Application
Synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine protocol
An advanced protocol for the synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, a novel pyridine derivative with potential applications in medicinal chemistry and drug development, is detailed below. This guide provides a comprehensive, two-step synthetic route, beginning with the synthesis of the key nitrile intermediate followed by its reduction to the target primary amine.
Introduction: The Significance of Substituted Pyridine Scaffolds
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The unique electronic properties and the ability of the pyridine nitrogen to act as a hydrogen bond acceptor make it a privileged structure in medicinal chemistry. The target compound, this compound, incorporates a neopentyl-amine moiety attached to a picoline backbone, presenting an interesting structural motif for exploring new chemical space in drug discovery programs. This document provides a robust and reproducible protocol for its synthesis, intended for researchers and scientists in the field of organic and medicinal chemistry.
Overall Synthetic Scheme
The synthesis is accomplished in two sequential steps:
-
Step 1: Nucleophilic Substitution - Synthesis of the nitrile intermediate, 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile, via the alkylation of isobutyronitrile with 2-chloro-5-methylpyridine.
-
Step 2: Reduction - Conversion of the nitrile intermediate to the target primary amine, this compound, using a powerful reducing agent.
Figure 1: Two-step synthesis of the target amine.
Part 1: Synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
This initial step involves a nucleophilic aromatic substitution reaction. The carbanion generated from isobutyronitrile by a strong base attacks the electron-deficient C2 position of 2-chloro-5-methylpyridine.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Chloro-5-methylpyridine | Reagent grade, ≥98% |
| Isobutyronitrile | Reagent grade, ≥99% |
| Sodium hydride (NaH) | 60% dispersion in mineral oil |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent, <50 ppm H₂O |
| Diethyl ether | Anhydrous |
| Saturated aq. NH₄Cl solution | |
| Saturated aq. NaCl solution (Brine) | |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Round-bottom flasks | Various sizes, oven-dried |
| Magnetic stirrer and stir bars | |
| Septa and needles | For inert atmosphere techniques |
| Ice bath | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup | Silica gel (230-400 mesh) |
Experimental Protocol
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add 100 mL of anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Isobutyronitrile:
-
Slowly add isobutyronitrile (1.1 eq.) dropwise to the stirred NaH suspension in THF at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.
-
-
Addition of 2-Chloro-5-methylpyridine:
-
Dissolve 2-chloro-5-methylpyridine (1.0 eq.) in 20 mL of anhydrous THF.
-
Add this solution dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure nitrile intermediate as a pale yellow oil.
-
Expected Results and Characterization
-
Yield: 60-75%
-
Appearance: Pale yellow oil
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H), 7.55 (d, J = 8.0 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 2.35 (s, 3H), 1.75 (s, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ 160.0, 149.5, 137.0, 131.0, 124.0, 123.5, 45.0, 27.0, 21.0.
-
IR (neat, cm⁻¹): 2235 (C≡N stretch).
Part 2: Reduction of 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile to the Amine
This step employs a powerful hydride reducing agent, lithium aluminum hydride (LiAlH₄), to reduce the nitrile functional group to a primary amine.[1][2][3]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile | From Part 1 |
| Lithium Aluminum Hydride (LiAlH₄) | Powder or granular, ≥95% |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent, <50 ppm H₂O |
| Deionized Water | |
| 15% Aqueous NaOH solution | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | |
| Round-bottom flasks | Various sizes, oven-dried |
| Reflux condenser | |
| Magnetic stirrer and stir bars | |
| Septa and needles | For inert atmosphere techniques |
| Ice bath | |
| Buchner funnel and filter paper | |
| Rotary evaporator |
Experimental Protocol
Figure 2: Workflow for the reduction of the nitrile.
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (1.5 eq.).
-
Carefully add 100 mL of anhydrous THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of Nitrile:
-
Dissolve the nitrile intermediate (1.0 eq.) from Part 1 in 25 mL of anhydrous THF.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
-
Work-up (Fieser Method): [1]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
CAUTION: This quenching procedure is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood.
-
Sequentially and very slowly, add the following reagents dropwise:
-
'x' mL of deionized water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of deionized water.
-
-
After the additions are complete, remove the ice bath and stir the resulting slurry vigorously for 1 hour at room temperature. A granular white precipitate of aluminum salts should form.
-
-
Isolation and Purification:
-
Filter the slurry through a pad of Celite® or a coarse-fritted funnel. Wash the white solid thoroughly with THF (3 x 30 mL).
-
Combine the filtrate and washings.
-
Dry the combined organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol containing 1% triethylamine) to afford the pure target amine.
-
Expected Results and Characterization
-
Yield: 80-90%
-
Appearance: Colorless to pale yellow oil
-
¹H NMR (400 MHz, CDCl₃): δ 8.30 (s, 1H), 7.50 (d, J = 8.0 Hz, 1H), 7.25 (d, J = 8.0 Hz, 1H), 2.80 (s, 2H), 2.30 (s, 3H), 1.30 (s, 6H), 1.20 (br s, 2H, NH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 163.0, 149.0, 136.5, 130.5, 120.0, 52.0, 40.0, 26.0, 20.5.
-
MS (ESI+): m/z 165.1386 [M+H]⁺.
Safety and Handling
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and away from moisture.
-
Lithium Aluminum Hydride (LiAlH₄): A highly reactive, flammable solid. It reacts violently with water and protic solvents. All equipment must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure is highly exothermic and must be performed with extreme caution.
-
Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly opened bottles or ensure they are tested for and free of peroxides.
References
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]
-
Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. ResearchGate. Available at: [Link]
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]
-
Scite.ai. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and crystal structure of the adduct between 2-pyridylselenyl chloride and isobutyronitrile. Available at: [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]
Sources
Application Notes and Protocols for the Purification of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
Abstract
This comprehensive technical guide provides detailed application notes and step-by-step protocols for the purification of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide outlines multiple purification strategies, including acid-base extraction, crystallization, silica gel column chromatography, and vacuum distillation. Each method is accompanied by an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and protocols designed for robust and reproducible results.
Introduction: The Imperative of Purity
This compound is a substituted aminopyridine derivative with potential applications in medicinal chemistry and materials science. The presence of both a basic pyridine ring and a primary amine group, coupled with a sterically hindered quaternary carbon center, presents a unique set of challenges and opportunities for its purification. Achieving high purity of this compound is paramount for accurate biological screening, reliable analytical data, and ensuring the safety and efficacy of any downstream applications.
This guide is structured to provide a holistic understanding of the purification process, moving from the fundamental physicochemical properties of the target molecule to a selection of tailored purification techniques.
Physicochemical Properties: A Predictive Approach
Due to the limited availability of experimental data for this compound, a predictive approach based on its structural similarity to known compounds is employed to estimate its key physicochemical properties. These predictions are crucial for the rational design of effective purification protocols.
| Property | Predicted Value/Range | Rationale and Implications for Purification |
| Molecular Weight | 178.27 g/mol | A moderate molecular weight suggests that the compound is likely to be a liquid or a low-melting solid at room temperature. This has implications for handling and the choice between distillation and crystallization. |
| Boiling Point | > 250 °C (at atm. pressure) | The presence of polar functional groups (amine and pyridine) and the overall molecular weight suggest a high boiling point. This makes atmospheric distillation potentially problematic due to the risk of thermal decomposition. Vacuum distillation is therefore a more suitable approach. |
| pKa (Primary Amine) | ~10.0 - 10.5 | The primary aliphatic amine is expected to be the more basic nitrogen. This high pKa allows for facile protonation with dilute mineral acids, forming a water-soluble salt, which is the cornerstone of acid-base extraction. |
| pKa (Pyridine Nitrogen) | ~5.5 - 6.5 | The pyridine nitrogen is less basic than the primary amine. Its pKa is important for understanding the compound's behavior in different pH environments and for fine-tuning chromatographic separations. |
| Solubility | Soluble in many organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in non-polar solvents (e.g., hexanes). The hydrochloride salt is expected to be highly soluble in water. | This solubility profile guides the choice of solvents for extraction, crystallization, and chromatography. The differential solubility of the free base and its salt is key to the effectiveness of acid-base extraction. |
Purification Strategies: A Multi-pronged Approach
The choice of purification technique is dictated by the nature and quantity of impurities, the desired final purity, and the scale of the operation. The following sections detail four complementary methods for the purification of this compound.
Acid-Base Extraction: A First Line of Defense
Principle: This technique leverages the basicity of the amine and pyridine functionalities to separate the target compound from non-basic impurities.[1] By treating an organic solution of the crude product with an aqueous acid, the basic target compound is protonated to form a water-soluble salt, which partitions into the aqueous phase. Non-basic impurities remain in the organic phase and are thus removed. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.
Causality of Experimental Choices:
-
Choice of Acid: Dilute hydrochloric acid (1M HCl) is a common and effective choice for protonating the amine.[2][3]
-
Choice of Base: Sodium hydroxide (NaOH) is used to deprotonate the ammonium salt and regenerate the free amine.
-
Solvent Selection: A water-immiscible organic solvent with good solvating power for the free amine, such as dichloromethane (DCM) or ethyl acetate (EtOAc), is required.
Protocol 2.1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane, 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (3 x 1 volume of the organic phase). Combine the aqueous layers.
-
Back-Extraction of Organic Layer (Optional): To ensure complete recovery, back-extract the initial organic layer with a small portion of 1M HCl. Add this to the combined aqueous layers.
-
Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add 4M NaOH with stirring until the pH is >12.
-
Extraction of Free Amine: Extract the basified aqueous solution with dichloromethane (3 x 1 volume of the aqueous phase).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
Caption: Workflow for acid-base extraction.
Crystallization: For High Purity Solids
Principle: Crystallization is an effective method for purifying solid compounds.[4] It relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at a lower temperature, while impurities are either highly soluble or insoluble at all temperatures. For amines, crystallization can be performed on the free base or, more commonly, on a salt derivative (e.g., hydrochloride), which often has better-defined crystal lattices.[5]
Causality of Experimental Choices:
-
Salt Formation: Converting the amine to its hydrochloride salt can improve its crystallinity and thermal stability.
-
Solvent Selection: The ideal solvent system will fully dissolve the compound at an elevated temperature but yield a high recovery of pure crystals upon cooling. A mixture of solvents, such as ethanol/ether or methanol/acetone, is often employed to achieve the desired solubility profile.
Protocol 2.2: Crystallization as the Hydrochloride Salt
-
Salt Formation: Dissolve the purified free amine from the acid-base extraction in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Acidification: Slowly add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Dissolution at Elevated Temperature: Gently heat the mixture until all the solid dissolves.
-
Crystal Formation: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Silica Gel Column Chromatography: For Difficult Separations
Principle: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (an organic solvent or mixture of solvents).[6] Due to the acidic nature of silica gel, basic compounds like amines can exhibit strong interactions, leading to peak tailing and poor separation.
Causality of Experimental Choices:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is commonly used.
-
Mobile Phase Modifier: To mitigate the strong interaction between the basic amine and the acidic silica, a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, is often added to the eluent. This competitively binds to the acidic sites on the silica, allowing the target amine to elute more symmetrically.
-
Solvent System: A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used to elute compounds of varying polarities.
Protocol 2.3: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 hexanes:triethylamine) and pack the column.
-
Sample Loading: Dissolve the crude or partially purified amine in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for silica gel column chromatography.
Vacuum Distillation: For Thermally Sensitive Compounds
Principle: Distillation separates compounds based on differences in their boiling points. For high-boiling compounds or those that are prone to decomposition at high temperatures, vacuum distillation is employed.[5] By reducing the pressure above the liquid, the boiling point is significantly lowered, allowing for distillation at a temperature that does not cause degradation.[1]
Causality of Experimental Choices:
-
Reduced Pressure: A vacuum is applied to lower the boiling point of the amine. The required vacuum level will depend on the compound's volatility.
-
Fractional Distillation: For separating compounds with close boiling points, a fractionating column is used to increase the efficiency of the separation.
Protocol 2.4: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head or a fractionating column, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Charging the Flask: Place the crude or partially purified amine into the distillation flask.
-
Applying Vacuum: Gradually apply the vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Distillation and Collection: Collect the fraction that distills at a constant temperature and pressure.
-
Breaking the Vacuum: Once the distillation is complete, cool the apparatus before slowly and carefully releasing the vacuum.
Conclusion: A Strategy for Purity
The purification of this compound requires a thoughtful and systematic approach. The choice of purification technique will depend on the specific impurities present and the desired scale and purity of the final product. A combination of these methods, for example, an initial acid-base extraction followed by either crystallization or column chromatography, is likely to yield the highest purity material. The protocols provided in this guide, grounded in the predicted physicochemical properties of the target molecule, offer a robust starting point for researchers to achieve their purification goals.
References
- U.S. Patent 5,332,824, "Process for the preparation of 2-amino-5-methyl-pyridine," issued July 26, 1994.
-
Kiuchi, M., et al. "Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols." Journal of medicinal chemistry 43.15 (2000): 2946-2961. [Link]
- European Patent EP0569701A1, "Process for preparation of 2-amino-5-methyl-pyridine," published November 17, 1993.
-
Chemistry LibreTexts, "4.8: Acid-Base Extraction," accessed January 19, 2026. [Link]
-
University of Rochester, Department of Chemistry, "Chromatography: How to Run a Flash Column," accessed January 19, 2026. [Link]
-
MDPI, "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies," published May 26, 2020. [Link]
-
Optibrium, "Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods," accessed January 19, 2026. [Link]
- European Patent EP1358179B1, "Synthesis method and intermediates of pyridin-2-yl-methylamine," published November 5, 2003.
-
Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents," accessed January 19, 2026. [Link]
-
PMC, "Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer," published October 4, 2023. [Link]
- European Patent EP0569701B1, "Process for preparation of 2-amino-5-methyl-pyridine," published November 17, 1993.
-
Wikipedia, "Acid–base extraction," accessed January 19, 2026. [Link]
-
University of Rochester, Department of Chemistry, "Workup: Amines," accessed January 19, 2026. [Link]
-
University of Rochester, Department of Chemistry, "Tips & Tricks: Recrystallization," accessed January 19, 2026. [Link]
-
Cheméo, "Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9)," accessed January 19, 2026. [Link]
-
SWGDRUG.org, "N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine," accessed January 19, 2026. [Link]
- U.S. Patent 3,337,630, "Process for the purification of amines," issued August 22, 1967.
-
ResearchGate, "Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis," accessed January 19, 2026. [Link]
-
Reddit, "why is my product stuck on the silica during columning," accessed January 19, 2026. [Link]
-
YouTube, "[Lab 6] Distilling Amines... Again," accessed January 19, 2026. [Link]
-
CommonOrganicChemistry.com, "Running a Silica Gel Column," accessed January 19, 2026. [Link]
- European Patent EP0569701A1, "Process for preparation of 2-amino-5-methyl-pyridine," published November 17, 1993.
-
MDPI, "Flow Synthesis of 2-Methylpyridines via α-Methylation," published August 31, 2015. [Link]
-
YouTube, "Performing Column Chromatography," accessed January 19, 2026. [Link]
-
PubChem, "2-Amino-5-methylpyridine," accessed January 19, 2026. [Link]
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-
PubChemLite, "this compound," accessed January 19, 2026. [Link]
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Analytical Strategies for the Characterization of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This guide provides a comprehensive framework of analytical methodologies for the structural characterization and purity assessment of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine. As a novel compound with limited published data[1], establishing robust analytical protocols is paramount for its application in research and development. This document synthesizes field-proven techniques for structurally similar molecules, offering detailed, adaptable protocols for chromatography and spectroscopy. We will explore High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and identification, and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) for unambiguous structural elucidation.
Introduction and Physicochemical Profile
This compound is a substituted pyridine derivative. Its structure, featuring a primary amine, a tertiary carbon center, and a substituted aromatic ring, suggests its potential as a key intermediate in pharmaceutical synthesis or as a ligand in materials science. Accurate and precise analytical characterization is the foundation of its scientific and commercial utility, ensuring identity, purity, and consistency.
The selection of appropriate analytical techniques is guided by the compound's inherent physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₀H₁₆N₂ | PubChem CID 53485452[1] |
| Molecular Weight | 164.25 g/mol | PubChem CID 53485452[1] |
| Monoisotopic Mass | 164.13135 Da | PubChem CID 53485452[1] |
| Predicted XlogP | 1.4 | PubChem CID 53485452[1] |
| Functional Groups | Primary Amine, Pyridine Ring, Tert-Alkyl | Structural Analysis |
| Expected Ionization | High (pKa of amine/pyridine) | The basic nitrogen atoms are readily protonated, making the molecule ideal for positive-mode electrospray ionization. |
Analytical Workflow
A multi-technique approach is essential for comprehensive characterization. The following workflow ensures orthogonal data is generated to confirm identity, structure, and purity.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Chromatographic Methods for Separation and Purity
Chromatography is the cornerstone for determining the purity of the analyte and quantifying it against a reference standard. Both GC and HPLC should be considered, as they provide orthogonal separation mechanisms.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique, particularly well-suited for analyzing polar, non-volatile compounds and their related impurities. A reverse-phase method is the logical starting point.
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase provides excellent hydrophobic retention for the alkyl and aromatic portions of the molecule.
-
Mobile Phase: An acetonitrile/water gradient is used to elute a wide range of potential impurities with varying polarities.
-
Modifier: A small amount of acid (e.g., formic or trifluoroacetic acid) is crucial. It protonates the basic amine and pyridine nitrogens, preventing their interaction with residual silanols on the column, which dramatically improves peak shape and reproducibility. Formic acid is preferred for mass spectrometry compatibility[2].
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is used. The pyridine ring provides a strong chromophore, with an expected maximum absorbance around 260-270 nm.
Protocol 1: HPLC-UV Method for Purity Analysis
-
Standard and Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference standard in 50:50 acetonitrile/water.
-
Create calibration standards by serial dilution (e.g., 0.01, 0.1, 0.5, 1.0 mg/mL).
-
Prepare samples by dissolving them in the same diluent to a concentration of approximately 0.5 mg/mL.
-
-
Instrumentation and Analysis:
-
Set up the HPLC system according to the parameters in Table 2.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a solvent blank, followed by the calibration standards, and then the samples.
-
-
Data Analysis:
-
Identify the main peak corresponding to the analyte by its retention time.
-
Generate a calibration curve by plotting peak area against concentration.
-
Calculate the purity of the sample using the area percent method and quantify against the calibration curve.
-
Table 2: Recommended HPLC Starting Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD/UV at 265 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC)
GC is an excellent orthogonal technique, especially for identifying volatile impurities. The primary amine in the target molecule can pose a challenge, potentially causing peak tailing on standard non-polar columns.
Causality Behind Experimental Choices:
-
Direct Injection: Using a base-deactivated column or a specialized polar column designed for amines can allow for the analysis of the compound without derivatization[3]. This simplifies sample preparation.
-
Derivatization: For improved peak shape and thermal stability, chemical derivatization is a powerful option. Silylating agents (e.g., BSTFA) or acylating agents (e.g., PFPA) will react with the primary amine, making the molecule less polar and more suitable for GC analysis on standard columns[4][5].
-
Detector: A Flame Ionization Detector (FID) provides robust, universal quantification for carbon-containing compounds, while a Mass Spectrometer (MS) offers definitive identification of peaks. An established GC-MS method for a structural isomer serves as an excellent starting point[6].
Protocol 2: GC-MS Method for Identification and Impurity Profiling
-
Sample Preparation (Direct Injection):
-
Dissolve the sample in a suitable solvent like dichloromethane or MTBE to a concentration of ~1 mg/mL.
-
-
Instrumentation and Analysis:
-
Set up the GC-MS system using the parameters adapted from established methods for similar compounds[6] as detailed in Table 3.
-
-
Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
Confirm the molecular ion and analyze the fragmentation pattern to support the structure.
-
Use the total ion chromatogram (TIC) to assess purity and tentatively identify impurities based on their mass spectra.
-
Table 3: Recommended GC-MS Starting Parameters
| Parameter | Recommended Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temp. | 280 °C |
| Split Ratio | 25:1 |
| Oven Program | Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides the definitive evidence for the molecular structure of the synthesized compound.
Mass Spectrometry (MS)
When coupled with chromatography (LC-MS or GC-MS), MS is the primary tool for confirming molecular weight and providing structural fragments.
-
Electrospray Ionization (ESI-MS): Ideal for LC-MS. The basic nitrogens will readily protonate, leading to a strong signal for the [M+H]⁺ ion.
-
Electron Ionization (EI-MS): Used in GC-MS. This high-energy technique will cause predictable fragmentation, which is invaluable for confirming the structure.
Table 4: Predicted Mass Spectrometry Data
| Adduct / Fragment | Predicted m/z | Rationale / Technique |
| [M+H]⁺ | 165.139 | Protonated molecule, expected in ESI-MS[1] |
| [M]⁺˙ | 164.131 | Molecular ion, expected in EI-MS[1] |
| [M-CH₂NH₂]⁺ | 134.1 | Loss of the aminomethyl radical via alpha-cleavage in EI-MS. |
| [M-C(CH₃)₂CH₂NH₂]⁺ | 93.0 | Cleavage of the entire side chain, leaving the methylpyridine cation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR are required.
Protocol 3: NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer. A protocol for a similar structure suggests a 45-second delay between pulses for quantitative ¹H NMR[6].
-
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
| Pyridine-H (ortho to N) | ~8.3 | s | 1H | ~148 |
| Pyridine-H (para to N) | ~7.4 | d | 1H | ~135 |
| Pyridine-H (meta to N) | ~7.1 | d | 1H | ~123 |
| Pyridine-CH₃ | ~2.3 | s | 3H | ~18 |
| -C(CH₃)₂ | ~1.3 | s | 6H | ~25 |
| -CH₂-NH₂ | ~2.8 | s | 2H | ~50 |
| -NH₂ | 1.5 - 2.5 (variable) | br s | 2H | - |
| Quaternary Carbon | - | - | - | ~40 |
| Pyridine C-CH₃ | - | - | - | ~130 |
| Pyridine C-Alkyl | - | - | - | ~160 |
Note: These are predictions based on standard chemical shift tables and data for similar structures like 2-amino-5-methylpyridine[7][8]. Actual values must be confirmed experimentally.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to confirm the presence of key functional groups, providing a molecular "fingerprint".
Protocol 4: FTIR Analysis using ATR
-
Sample Preparation: Place a small amount of the neat sample (if liquid) or solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Table 6: Characteristic FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Primary Amine (N-H) | 3400 - 3300 (doublet) | Symmetric & Asymmetric Stretch |
| Alkyl (C-H) | 3000 - 2850 | Stretch |
| Aromatic (C=C, C=N) | 1600 - 1450 | Ring Stretch |
| Amine (N-H) | 1650 - 1580 | Scissoring (Bend) |
| Alkyl (C-N) | 1250 - 1020 | Stretch |
Reference data for the 2-amino-5-methylpyridine moiety supports these assignments[9].
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
SWGDRUG. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph. Scientific Working Group for the Analysis of Seized Drugs. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Methyl-5-(prop-1-en-2-yl)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kadir, M. A., et al. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in Brief. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link]
-
Lee, S., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Molecules. Retrieved from [Link]
-
Shimadzu. (2023). Analysis of Hexamethylenediamine. Retrieved from [Link]
-
Tsikas, D. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites. Retrieved from [Link]
-
Syaima, H., et al. (2018). FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine as a Novel Ligand in Coordination Chemistry
Introduction: A Novel Sterically Hindered Bidentate Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new catalysts, functional materials, and therapeutic agents. The electronic and steric properties of a ligand dictate the geometry, stability, and reactivity of its resulting metal complexes. This guide introduces a promising, yet underexplored, bidentate ligand: 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine .
This ligand is characterized by two key structural features: a pyridine nitrogen and a primary amine nitrogen, which can act as a bidentate N,N'-donor to a metal center. The most notable feature is the bulky gem-dimethyl group on the carbon atom alpha to the pyridine ring. This steric hindrance is expected to create a unique coordination environment, potentially leading to complexes with unusual geometries, enhanced stability, and novel catalytic activities. The presence of an electron-donating methyl group on the pyridine ring further modulates the electronic properties of the ligand.
These application notes provide a comprehensive guide for researchers interested in exploring the coordination chemistry of this novel ligand. We present a proposed synthetic route for the ligand, detailed protocols for the synthesis of its coordination complexes with palladium(II) and copper(II), and a discussion of their potential applications.
Part 1: Synthesis and Characterization of the Ligand
The synthesis of this compound is a multi-step process that begins with the synthesis of the precursor, 2-amino-5-methylpyridine.
Protocol 1: Synthesis of 2-Amino-5-methylpyridine
This protocol is adapted from established methods for the synthesis of 2-aminopyridines.[1][2][3][4][5]
Materials:
-
3-Methylpyridine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium amide (1.1 equivalents) to anhydrous toluene.
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add 3-methylpyridine (1 equivalent) to the refluxing mixture over 1 hour.
-
Continue refluxing for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and then carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-amino-5-methylpyridine.
Self-Validation: The identity and purity of the synthesized 2-amino-5-methylpyridine should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with literature values.
Proposed Protocol 2: Synthesis of this compound
This proposed synthesis involves the alkylation of 2-amino-5-methylpyridine. A plausible route involves the protection of the amino group, followed by directed ortho-metalation and alkylation, and subsequent deprotection and functional group transformation. A more direct, albeit still challenging, approach is presented below, which involves the construction of the carbon skeleton on a pre-functionalized pyridine.
Step 2a: Synthesis of 2-bromo-5-methylpyridine
-
Cool a solution of 2-amino-5-methylpyridine in 48% hydrobromic acid to 0°C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 2-bromo-5-methylpyridine.
Step 2b: Introduction of the Carbon Skeleton
-
In a flame-dried flask under an inert atmosphere, dissolve 2-bromo-5-methylpyridine in anhydrous THF and cool to -78°C.
-
Add n-butyllithium (1.1 equivalents) dropwise and stir for 1 hour at -78°C to perform a lithium-halogen exchange.
-
To the resulting solution, add isobutyronitrile (1.2 equivalents) and stir at -78°C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract with ethyl acetate, dry the organic layer, and concentrate. The crude product is the corresponding ketimine, which can be hydrolyzed to the ketone, 2-(5-methylpyridin-2-yl)propan-2-one, by treatment with aqueous acid.
Step 2c: Reductive Amination
-
Dissolve the ketone from the previous step in methanol.
-
Add ammonium acetate and sodium cyanoborohydride.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
DOT Diagram: Proposed Synthesis of the Ligand
Caption: Proposed multi-step synthesis of the target ligand.
Characterization of this compound
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the methyl group on the pyridine, the two equivalent methyl groups of the propan-2-yl moiety, the methylene protons of the amine, and the amine protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the pyridine ring carbons, the methyl carbons, the quaternary carbon, and the methylene carbon. |
| FT-IR | Characteristic N-H stretching vibrations for the primary amine, C-H stretching for aromatic and aliphatic groups, and C=N and C=C stretching for the pyridine ring. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₁₆N₂). |
Part 2: Coordination Chemistry
The bidentate nature and steric bulk of this compound make it an intriguing ligand for a variety of metal ions. We present protocols for the synthesis of representative palladium(II) and copper(II) complexes.
Protocol 3: Synthesis of a Palladium(II) Complex
Palladium complexes with pyridine-amine ligands are of great interest for their catalytic applications in cross-coupling reactions.[6][7][8]
Materials:
-
This compound (L)
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Schlenk flask
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Bis(acetonitrile)palladium(II) chloride (1 equivalent) in dry dichloromethane.
-
In a separate flask, dissolve the ligand (1 equivalent) in dry dichloromethane.
-
Slowly add the ligand solution to the palladium precursor solution at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature. A color change and/or precipitation may be observed.
-
Reduce the volume of the solvent under vacuum.
-
Add diethyl ether to precipitate the complex.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
Self-Validation: The formation of the complex can be confirmed by FT-IR spectroscopy (disappearance of Pd-Cl stretches from the starting material and shifts in ligand vibrations), ¹H NMR (downfield shift of ligand protons upon coordination), and elemental analysis. Single crystals suitable for X-ray diffraction can often be grown by slow diffusion of a non-coordinating solvent (e.g., pentane) into a concentrated solution of the complex in a coordinating solvent (e.g., dichloromethane).
DOT Diagram: Chelation of the Ligand
Caption: Chelation of the ligand to a metal center (M).
Protocol 4: Synthesis of a Copper(II) Complex
Copper(II) complexes with N,N' bidentate ligands are widely studied for their diverse applications.[9][10][11][12]
Materials:
-
This compound (L)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Methanol
-
Round-bottom flask
Procedure:
-
Dissolve copper(II) nitrate trihydrate (1 equivalent) in methanol in a round-bottom flask.
-
In a separate flask, dissolve the ligand (2 equivalents) in methanol.
-
Slowly add the ligand solution to the copper(II) salt solution with stirring at room temperature.
-
A color change is typically observed upon complex formation.
-
Stir the reaction mixture for 2-3 hours at room temperature.
-
Slowly evaporate the solvent to induce crystallization of the complex.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.
Self-Validation: The formation of the complex can be confirmed by a color change, FT-IR spectroscopy (presence of nitrate counter-ion bands and shifts in ligand vibrations), and UV-Vis spectroscopy (appearance of d-d transitions). The stoichiometry can be confirmed by elemental analysis.
Part 3: Potential Applications
The unique steric and electronic properties of complexes derived from this compound suggest potential applications in catalysis.
Application Note: Catalysis in Cross-Coupling Reactions
The palladium(II) complex synthesized in Protocol 3 is a promising pre-catalyst for Suzuki-Miyaura cross-coupling reactions. The steric bulk of the ligand may promote reductive elimination, potentially leading to higher catalytic turnover.
Proposed Experimental Protocol:
-
In a reaction tube, combine aryl halide (1 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2 mmol), and the palladium complex (0.01-1 mol%).
-
Add a suitable solvent (e.g., toluene/water mixture).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100°C) for a set time.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction, extract the product, and purify by column chromatography.
DOT Diagram: Catalytic Application Workflow
Caption: Workflow for evaluating the catalytic activity.
Conclusion
This compound represents a novel ligand with the potential to open new avenues in coordination chemistry. The protocols and application notes provided herein offer a roadmap for the synthesis, characterization, and exploration of this promising molecule and its metal complexes. The sterically demanding nature of this ligand is anticipated to yield complexes with unique properties, making it a valuable addition to the toolkit of researchers in catalysis, materials science, and drug development.
References
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Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. PubMed Central. [Link]
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-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]
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Synthesis of 2-amino-5-methylpyridine. PrepChem.com. [Link]
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Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH. [Link]
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The synthesis of a Cu (ii) Schiff base complex using a bidentate N 2 O 2 donor ligand: crystal structure, photophysical properties, and antibacterial activities. RSC Publishing. [Link]
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Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. Springer Medizin. [Link]
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Copper(II) complexes of bidentate ligands containing nitrogen and sulfur donors: Synthesis, structures, electrochemistry and catalytic properties. ResearchGate. [Link]
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Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. ResearchGate. [Link]
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Synthesis and characterization of copper(II) complexes incorporating pyrazolyl-derived N,S-donor bidentate ligands. Semantic Scholar. [Link]
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A mild, catalyst-free synthesis of 2-aminopyridines. PubMed Central. [Link]
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Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. [Link]
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Application Note: Strategies for the Derivatization of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine for Biological Screening Libraries
Abstract
This guide provides a comprehensive framework for the derivatization of the novel scaffold, 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, to generate a chemically diverse library for biological screening. The pyridine moiety is a well-established pharmacophore in drug discovery, and the primary amine of the title compound serves as a versatile synthetic handle for diversification.[1][2][3] This document details robust, step-by-step protocols for three core derivatization reactions: amide bond formation, sulfonylation, and reductive amination. The causality behind experimental choices, including reagent selection and reaction conditions, is explained to ensure reproducibility and successful synthesis. Furthermore, this note establishes a self-validating system by integrating detailed protocols for the purification and rigorous analytical characterization of all synthesized compounds. Finally, a logical cascade for the biological evaluation of the resulting library is proposed to facilitate the identification of new lead compounds.
Introduction and Rationale
The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates.[2][3] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component for binding to a wide range of biological targets.[2] The target molecule, this compound (henceforth referred to as the "core amine"), features a sterically hindered primary amine adjacent to a quaternary center. This structural motif presents both a challenge and an opportunity. The primary amine is an ideal point for chemical modification, allowing for the exploration of the chemical space around the core scaffold.[4][5]
The objective of this application note is to provide researchers with reliable protocols to transform this single core amine into a library of diverse analogs. By systematically modifying the amine with various functional groups (amides, sulfonamides, secondary amines), a structure-activity relationship (SAR) can be developed, guiding future drug design efforts.[6] The protocols are designed to be broadly applicable, enabling the generation of dozens of unique compounds for high-throughput screening.
Starting Material: this compound (Molecular Formula: C₁₀H₁₆N₂) is a commercially available, albeit specialized, building block.[7] Before beginning any derivatization, it is imperative to confirm the identity and purity of the starting material via ¹H NMR, LC-MS, and/or elemental analysis to ensure the integrity of the subsequent library synthesis.
Derivatization Strategies and Protocols
The following sections provide detailed protocols for three high-yield, robust chemical transformations targeting the primary amine of the core scaffold.
Strategy 1: Amide Bond Formation via Acylation
Amide bond formation is a cornerstone of medicinal chemistry.[8] This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and is effective even with sterically hindered amines.[9][10] HATU activates a carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine.[8]
Protocol: General HATU-Mediated Amide Coupling
Materials:
-
Core Amine: this compound (1.0 equiv)
-
Carboxylic Acid of choice (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).
-
Dissolve the solids in anhydrous DMF (to achieve a concentration of approx. 0.2 M with respect to the core amine).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation.[8]
-
In a separate vial, dissolve the core amine (1.0 equiv) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.
-
Reaction Monitoring: Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[8]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow: Amide Synthesis
Caption: Workflow for HATU-mediated amide coupling.
Strategy 2: Sulfonamide Synthesis via Sulfonylation
Sulfonamides are another critical functional group in drug discovery. The reaction of the core amine with a sulfonyl chloride in the presence of a non-nucleophilic base provides a straightforward route to this class of compounds. Pyridine is often used as both the base and a solvent, but triethylamine (TEA) in a solvent like dichloromethane (DCM) is also effective.[11][12]
Protocol: General Sulfonylation of the Core Amine
Materials:
-
Core Amine (1.0 equiv)
-
Sulfonyl Chloride of choice (1.1 equiv)
-
Pyridine or Triethylamine (TEA) (1.5-2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard workup reagents (as in 2.1)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the core amine (1.0 equiv) in anhydrous DCM.
-
Add the base (Pyridine or TEA, 2.0 equiv).
-
Cool the reaction mixture to 0 °C using an ice-water bath.[13]
-
In a separate vial, dissolve the sulfonyl chloride (1.1 equiv) in a small amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 20-30 minutes.[11] A slow addition rate is crucial to minimize potential di-sulfonylation, although this is less likely with a sterically hindered amine.[13]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Reaction Monitoring: Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude sulfonamide product by flash column chromatography or recrystallization.
Strategy 3: Secondary Amine Synthesis via Reductive Amination
Reductive amination provides access to secondary amines by reacting the core amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this one-pot procedure.[14][15] Its mildness and selectivity for reducing the iminium ion over the carbonyl starting material make it superior to harsher reagents like sodium borohydride for this purpose.[14][16]
Protocol: General Reductive Amination with STAB
Materials:
-
Core Amine (1.0 equiv)
-
Aldehyde or Ketone of choice (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, catalytic)
-
Standard workup reagents
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the core amine (1.0 equiv) and the aldehyde/ketone (1.2 equiv).
-
Dissolve the components in anhydrous DCE.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive carbonyls, a catalytic amount of acetic acid can be added.[16]
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirred solution. The reaction may gently effervesce.
-
Stir at room temperature for 6-24 hours.
-
Reaction Monitoring: Follow the reaction progress by LC-MS, monitoring for the disappearance of the amine and the appearance of the product mass.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers and wash with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude secondary amine product by flash column chromatography.
Experimental Workflow: Reductive Amination
Caption: Workflow for one-pot reductive amination using STAB.
Purification and Characterization
The integrity of biological screening data is wholly dependent on the purity of the tested compounds. Each synthesized derivative must be purified and rigorously characterized.
-
Purification: Flash column chromatography on silica gel is the primary method for purification. The choice of solvent system (e.g., Hexanes/EtOAc, DCM/MeOH) will depend on the polarity of the derivative and must be determined empirically using TLC.
-
Characterization: The identity, purity, and structure of each final compound must be confirmed. A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard.[17][18]
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and assess purity | A single major peak in the chromatogram with the correct [M+H]⁺ mass. Purity should ideally be >95%. |
| ¹H NMR | Confirm structure and assess purity | Correct chemical shifts, integrations, and coupling patterns consistent with the proposed structure. Absence of significant starting material or impurity signals. |
| ¹³C NMR | Confirm carbon skeleton | Correct number of signals corresponding to the carbon atoms in the molecule. |
| HRMS | Confirm elemental composition | High-Resolution Mass Spectrometry provides an exact mass, confirming the molecular formula. |
The characterization data for each derivative should be systematically logged and associated with its unique identification number before submission for biological screening.
Proposed Biological Screening Cascade
Given the prevalence of the pyridine scaffold in bioactive molecules, a broad initial screening approach is recommended to identify potential therapeutic areas.[1][2][3] A tiered or cascaded screening strategy ensures that resources are focused on the most promising compounds.
-
Primary Screening: Screen the entire library at a single, relatively high concentration (e.g., 10 µM) against a broad panel of diverse biological targets. This could include panels of G-protein coupled receptors (GPCRs), kinases, ion channels, and nuclear receptors.
-
Hit Confirmation: Compounds that show significant activity ("hits") in the primary screen should be re-tested under the same conditions to confirm the initial result and rule out false positives.
-
Dose-Response Analysis: Confirmed hits should be tested across a range of concentrations (e.g., 8-point dose-response curve) against the specific target to determine their potency (e.g., IC₅₀ or EC₅₀).
-
Secondary & Orthogonal Assays: Potent compounds should be evaluated in different, complementary assays to confirm their mechanism of action and rule out assay-specific artifacts. For example, a compound that inhibits a kinase in a biochemical assay could be tested in a cell-based assay to measure the phosphorylation of a downstream substrate.
-
Selectivity Profiling: The most promising hits should be screened against a panel of closely related targets to assess their selectivity. A highly selective compound is often more desirable as it is less likely to cause off-target side effects.
This systematic approach allows for the efficient identification and prioritization of derivatives with desirable biological activity, providing a clear path forward for lead optimization.
Screening Cascade Logic
Caption: A tiered approach for biological screening.
References
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved January 19, 2026, from [Link]
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Bekhit, A. A., Hymete, A., Damtew, A., Mohamed, A. M. I., & Bekhit, A. E.-D. A. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69–77. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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DePaoli, A. M. (2013). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2025). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. Retrieved January 19, 2026, from [Link]
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-
Dashyan, S., Sirakanyan, S., Gevorgyan, A., Mardiyan, N., Stepanyan, H., Sahakyan, V., & Stepanyan, G. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]
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ResearchGate. (2025). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved January 19, 2026, from [Link]
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Clendinen, C. S., St. John-Williams, L., & Edison, A. S. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass Spectrometry Reviews, 38(3), 246–260. [Link]
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Sharma, P. C., Kumar, A., & Kumar, A. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15036-15057. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved January 19, 2026, from [Link]
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La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved January 19, 2026, from [Link]
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Clendinen, C. S., St John-Williams, L., & Edison, A. S. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass spectrometry reviews, 38(3), 246–260. [Link]
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Kappe, C. O., & Dallinger, D. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15697–15709. [Link]
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Application Notes and Protocols for the Scaled-Up Synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
Abstract
This document provides a comprehensive guide for the scaled-up synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, a key intermediate in pharmaceutical development. The synthesis is approached in two distinct stages: the formation of the precursor 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile, followed by its reduction to the target primary amine. This application note details the underlying chemical principles, provides robust, step-by-step protocols for multi-gram scale synthesis, and addresses critical safety and operational considerations essential for successful scale-up. The methodologies are designed to be reproducible, efficient, and amenable to further industrial-scale production, targeting researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. Its structural motif, featuring a substituted pyridine ring and a neopentyl amine, is of significant interest in medicinal chemistry. The efficient and scalable synthesis of this compound is paramount for advancing drug discovery programs. This guide presents a well-vetted, two-step synthetic route, emphasizing process safety, optimization, and control, which are critical factors when transitioning from laboratory to pilot or commercial scale production.[1]
The chosen synthetic strategy involves an initial nucleophilic substitution to form a nitrile intermediate, followed by a catalytic hydrogenation to yield the desired primary amine. This approach offers high selectivity and is generally more economical and safer for large-scale operations compared to methods employing stoichiometric metal hydrides.[2][3]
Synthesis Overview & Rationale
The overall synthetic pathway is depicted below. The first step involves the synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile from 2-chloro-5-methylpyridine and isobutyronitrile. The subsequent step is the catalytic hydrogenation of the nitrile to the target primary amine.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
This step employs a strong base to deprotonate isobutyronitrile, creating a nucleophile that subsequently displaces the chloride from 2-chloro-5-methylpyridine. This reaction is a variation of a nucleophilic aromatic substitution.
Part 2: Catalytic Hydrogenation of 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
The reduction of the nitrile to a primary amine is a critical transformation. Catalytic hydrogenation is the method of choice for industrial-scale synthesis due to its efficiency, atom economy, and favorable safety profile compared to stoichiometric reducing agents like lithium aluminum hydride.[2][3][4] The choice of catalyst and reaction conditions is crucial to ensure high selectivity for the primary amine and to minimize the formation of secondary and tertiary amine byproducts.[2][5] Raney nickel is a commonly used and cost-effective catalyst for this transformation.[2]
Experimental Protocols
Safety First: Before commencing any experimental work, a thorough risk assessment must be conducted.[6][7] All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Emergency equipment, such as a safety shower and eyewash station, should be readily accessible.[6][8]
Part 1: Synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Heating mantle with a temperature controller.
-
2-chloro-5-methylpyridine
-
Isobutyronitrile
-
Sodium amide (NaNH₂)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-chloro-5-methylpyridine | 127.57 | 25.5 g | 0.20 | 1.0 |
| Isobutyronitrile | 69.11 | 20.7 g | 0.30 | 1.5 |
| Sodium amide | 39.01 | 11.7 g | 0.30 | 1.5 |
| Anhydrous Toluene | - | 500 mL | - | - |
Procedure:
-
Reactor Setup: Assemble the three-neck round-bottom flask with the mechanical stirrer, thermometer, and dropping funnel. Ensure the system is under a positive pressure of nitrogen.
-
Reagent Charging: To the flask, add anhydrous toluene (300 mL) and sodium amide (11.7 g, 0.30 mol).
-
Addition of Isobutyronitrile: Cool the suspension to 0-5 °C using an ice bath. Slowly add isobutyronitrile (20.7 g, 0.30 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Addition of 2-chloro-5-methylpyridine: After the addition of isobutyronitrile is complete, add a solution of 2-chloro-5-methylpyridine (25.5 g, 0.20 mol) in anhydrous toluene (200 mL) dropwise over 1 hour, keeping the temperature below 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) while stirring vigorously.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile as a pale yellow oil.
Part 2: Catalytic Hydrogenation to this compound
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator).
-
2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
-
Raney Nickel (50% slurry in water)
-
Methanol
-
Ammonia solution (7N in methanol)
-
Hydrogen gas (high purity)
-
Celite® for filtration
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile | 160.22 | 16.0 g | 0.10 | 1.0 |
| Raney Nickel (50% slurry) | - | ~3.2 g | - | 20 wt% |
| Methanol | - | 200 mL | - | - |
| Ammonia (7N in MeOH) | - | 20 mL | - | - |
Procedure:
-
Catalyst Preparation: In a beaker, carefully wash the Raney Nickel slurry (3.2 g) with deionized water (3 x 20 mL) and then with methanol (3 x 20 mL) to remove residual water.
-
Reactor Charging: To the high-pressure reactor, add the washed Raney Nickel catalyst, methanol (200 mL), and the 7N methanolic ammonia solution (20 mL). Then, add the 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile (16.0 g, 0.10 mol). The addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[3]
-
Hydrogenation: Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen gas three times. Pressurize the reactor with hydrogen to 500 psi (approximately 34.5 bar).
-
Reaction: Heat the reactor to 80 °C and stir vigorously. Monitor the hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and must be kept wet at all times. Wash the filter cake with methanol (2 x 50 mL).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to yield this compound.
Process Scale-Up Considerations
Scaling up chemical reactions from the lab bench to a pilot plant or full-scale production facility introduces a new set of challenges that must be carefully managed to ensure safety, efficiency, and product quality.[1][6][9]
Caption: Key considerations for process scale-up.
-
Heat Transfer: Exothermic reactions, such as the nitrile formation and hydrogenation, can generate significant heat. As the scale increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging.[9] A jacketed reactor with a reliable cooling system is essential for maintaining temperature control and preventing thermal runaway.[1][7]
-
Mass Transfer and Mixing: Efficient mixing is crucial for ensuring uniform temperature and concentration throughout the reactor, which directly impacts reaction kinetics and selectivity. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. The choice of impeller and agitation speed should be carefully considered and optimized during scale-up.
-
Reagent Addition: The rate of addition of reagents, especially in exothermic steps, must be carefully controlled to manage the heat evolution.[9] For larger scales, using a dosing pump for controlled addition is recommended over a simple dropping funnel.
-
Safety Interlocks and Monitoring: Large-scale reactors should be equipped with safety interlocks, such as pressure relief valves and emergency cooling systems. Continuous monitoring of key parameters like temperature, pressure, and hydrogen uptake is critical for safe operation.
-
Catalyst Handling and Filtration: On a larger scale, handling pyrophoric catalysts like Raney Nickel requires specialized equipment and procedures to prevent exposure to air. The filtration of the catalyst post-reaction will necessitate the use of enclosed filter systems.
-
Waste Management: The generation and disposal of waste streams, including aqueous washes and spent catalyst, must be managed in an environmentally responsible and compliant manner.
Conclusion
The successful and safe scale-up of the synthesis of this compound is achievable through careful planning, process optimization, and a deep understanding of the underlying chemical and engineering principles. The detailed protocols and considerations presented in this application note provide a solid foundation for researchers and drug development professionals to produce this valuable intermediate in larger quantities, thereby accelerating the path from discovery to clinical application.
References
- Benchchem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
- Chemistry Steps. (n.d.). Preparation of Amines.
- Wikipedia. (n.d.). Nitrile reduction.
- New Journal of Chemistry (RSC Publishing). (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition.
- Wikipedia. (n.d.). Ritter reaction.
- ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.
- Periodica Polytechnica. (2018, July 2). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
- ResearchGate. (2025, August 7). Industrial processes for manufacturing amines.
- PMC - NIH. (2017, January 23). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions.
- Organic Chemistry Portal. (2019, November 1). Ritter Reaction.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
- RSC Publishing. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
- Grokipedia. (n.d.). Ritter reaction.
- ResearchGate. (2025, August 10). (PDF) A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.
- University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
- Mettler Toledo. (n.d.). Chemical Process Safety | Techniques & Equipment.
- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Pure Synth. (2025, October 22). How to Handle Lab Chemicals Safely: From PPE to Spill Response.
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- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. pp.bme.hu [pp.bme.hu]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. mt.com [mt.com]
- 8. pure-synth.com [pure-synth.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of Pyridine Derivatives in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it a versatile building block for designing modulators of a wide array of biological targets. High-Throughput Screening (HTS) serves as a critical engine in early-stage drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that can be optimized into lead candidates. This guide provides a comprehensive overview of established HTS assays and detailed protocols tailored for the screening of pyridine derivatives, with a focus on biochemical and cell-based methodologies.
I. The Strategic Role of Pyridine Derivatives in Modern Drug Discovery
Pyridine-containing compounds have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[2] Their prevalence in successful pharmaceuticals underscores their importance in interacting with key biological targets such as kinases, G-protein coupled receptors (GPCRs), and enzymes involved in critical signaling pathways. The ability to readily functionalize the pyridine ring allows for the creation of extensive libraries with diverse pharmacophores, making this scaffold particularly amenable to HTS campaigns.
II. Foundational Principles of High-Throughput Screening for Pyridine Derivatives
A successful HTS campaign hinges on the careful selection and validation of the assay methodology. The choice of assay depends on the biological question being addressed, the nature of the target, and the desired throughput. For screening pyridine derivatives, both biochemical and cell-based assays are routinely employed.
Biochemical assays directly measure the effect of a compound on a purified biological target, such as an enzyme or receptor. These assays are often characterized by high throughput, lower cost, and a more direct assessment of target engagement.
Cell-based assays evaluate the effect of a compound in a more physiologically relevant context, using living cells. These assays can provide insights into a compound's cell permeability, cytotoxicity, and its impact on cellular signaling pathways.
A well-designed HTS workflow for pyridine derivatives typically involves a primary screen of a large compound library, followed by secondary and orthogonal assays to confirm hits, eliminate false positives, and further characterize the mechanism of action.
Experimental Workflow for a Typical HTS Campaign
Caption: A generalized workflow for a high-throughput screening campaign, from primary screening to lead identification.
III. Biochemical Assays for Screening Pyridine Derivatives
Biochemical assays are indispensable for the initial identification of compounds that directly interact with the target of interest. Several robust and high-throughput biochemical assay formats are well-suited for screening pyridine libraries.
A. Kinase Inhibition Assays
Kinases are a prominent class of drug targets, and numerous pyridine derivatives have been developed as kinase inhibitors.[3] HTS assays for kinase inhibitors typically measure the production of ADP, the universal by-product of the kinase reaction.
Principle: The ADP-Glo™ assay is a homogeneous, luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction.[4] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the kinase activity.[5][6]
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare 2X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare 2X enzyme solution in Kinase Buffer.
-
Prepare 2X substrate/ATP solution in Kinase Buffer. The ATP concentration should be at the Km for the specific kinase.
-
Prepare pyridine derivative compound plates with serial dilutions in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 25 nL of each pyridine derivative or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition) to the assay plate.
-
Add 2.5 µL of 2X enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Principle: TR-FRET assays are a popular choice for HTS due to their homogeneous format and high signal-to-background ratio.[7] In a typical kinase TR-FRET assay, a biotinylated substrate and a phospho-specific antibody labeled with a fluorescent acceptor are used. The kinase phosphorylates the substrate, and a lanthanide-labeled streptavidin (donor) binds to the biotinylated substrate. If the substrate is phosphorylated, the antibody-acceptor binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur.
Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA).
-
Prepare 4X pyridine derivative solutions in Kinase Reaction Buffer with DMSO.
-
Prepare 4X kinase solution in Kinase Reaction Buffer.
-
Prepare 4X biotinylated substrate/ATP solution in Kinase Reaction Buffer.
-
Prepare TR-FRET Detection Buffer (assay buffer containing EDTA to stop the reaction, a lanthanide-labeled streptavidin, and an acceptor-labeled phospho-specific antibody).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X pyridine derivative solution to the assay plate.
-
Add 5 µL of 4X kinase solution.
-
Add 10 µL of 2X biotinylated substrate/ATP solution to initiate the reaction.
-
Incubate for 60-90 minutes at room temperature.
-
Add 10 µL of TR-FRET Detection Buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader (ex: ~340 nm, em: ~620 nm and ~665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm).
-
Determine the percent inhibition and calculate IC50 values as described for the ADP-Glo™ assay.
-
Table 1: Example IC50 Values of Pyridine Derivatives in Kinase Inhibition Assays
| Pyridine Derivative Class | Target Kinase | Assay Format | Reported IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine | PIM-1 | Not Specified | 14.3 - 42.3 | [3] |
| Pyridine-Urea | VEGFR-2 | Not Specified | 3,930 - 5,000 | [8] |
| Thieno[2,3-c]pyridine | Hsp90 | Not Specified | 10,800 - 14,500 | [9] |
| Phenyl-substituted Pyridine | Cholinesterase | Spectrophotometric | 312 - 426 | [10] |
B. Protein-Protein Interaction (PPI) Inhibition Assays
Targeting PPIs is a rapidly growing area in drug discovery, and pyridine derivatives have shown promise as PPI inhibitors.[11][12] Homogeneous proximity-based assays are well-suited for HTS of PPI inhibitors.
Principle: The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures the interaction between two molecules.[13] One protein is captured on a Donor bead, and the other on an Acceptor bead. When the two proteins interact, the beads are brought into close proximity. Upon excitation of the Donor bead, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[14][15]
Protocol: AlphaLISA® PPI Assay
-
Reagent Preparation:
-
Prepare AlphaLISA Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).
-
Prepare 4X solutions of the interacting proteins (one biotinylated, one with another tag like GST or His) in AlphaLISA Buffer.
-
Prepare 4X pyridine derivative solutions in AlphaLISA Buffer with DMSO.
-
Prepare a 4X mix of Streptavidin-Donor beads and Acceptor beads (e.g., anti-GST or Ni-NTA) in AlphaLISA Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4X pyridine derivative solution to the assay plate.
-
Add 5 µL of each 4X interacting protein solution.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the 4X bead mixture.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of the PPI and determine IC50 values.
-
IV. Cell-Based Assays for Screening Pyridine Derivatives
Cell-based assays are crucial for evaluating the activity of pyridine derivatives in a more biologically relevant setting, providing information on cell permeability, cytotoxicity, and effects on cellular pathways.
A. Cytotoxicity and Cell Viability Assays (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13][16] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[17]
Protocol: MTT Assay
-
Cell Culture and Plating:
-
Culture the desired cancer cell line (e.g., MCF-7, HepG2) in appropriate media.[18]
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of pyridine derivatives in culture media.
-
Remove the old media from the cells and add 100 µL of media containing the compounds or controls (vehicle control, positive control for cytotoxicity).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability versus the logarithm of the compound concentration to determine the IC50 value.
-
Table 2: Example IC50 Values of Pyridine Derivatives in Cell-Based Assays
| Pyridine Derivative Class | Cell Line | Assay Type | Reported IC50 (µM) | Reference |
| Pyridine-Oxadiazole Hybrid | MCF-7 | MTT | 0.5 - 0.73 | [3] |
| Pyridine-Oxadiazole Hybrid | HepG2 | MTT | 5.27 - 6.6 | [3] |
| Pyridine Heterocyclic Hybrid | Huh-7 | MTT | 6.54 | [18] |
| Pyridine Heterocyclic Hybrid | A549 | MTT | 15.54 | [18] |
| Pyridine Heterocyclic Hybrid | MCF-7 | MTT | 6.13 | [18] |
V. Assay Validation and Data Analysis: Ensuring Trustworthiness
Rigorous assay validation is paramount to the success of any HTS campaign. Key statistical parameters are used to assess the quality and robustness of an assay.
Z-Factor (Z'): The Z-factor is a statistical measure of the separation between the positive and negative controls in an assay.[16][17][19] A Z-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5][16]
Z-Factor Calculation:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where:
-
SD = Standard Deviation
Signaling Pathway Visualization
Understanding the cellular pathways targeted by pyridine derivatives is crucial for interpreting HTS results and guiding lead optimization. The following diagram illustrates a simplified kinase signaling pathway often targeted by pyridine-based inhibitors.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway, a common target for pyridine-based inhibitors.
VI. Conclusion and Future Perspectives
The combination of the versatile pyridine scaffold and the power of high-throughput screening continues to be a fruitful strategy in the quest for novel therapeutics. The protocols and application notes provided herein offer a robust framework for researchers to design and execute effective HTS campaigns for the discovery of new pyridine-based drug candidates. As our understanding of disease biology deepens and HTS technologies continue to evolve, we can anticipate the development of even more sophisticated and predictive screening assays, further accelerating the journey from hit to clinical candidate.
VII. References
-
HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. (2020, July 23). YouTube. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]
-
Schematic illustration of AlphaLISA® protein interaction determination protocol using recombinant matrix metalloproteinase (MMP). (n.d.). ResearchGate. Retrieved from [Link]
-
Understanding Assay Performance Metrics. (n.d.). Indigo Biosciences. Retrieved from [Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2019). RSC Medicinal Chemistry, 10(10), 1734–1742.
-
A New Frontier in Protein Quantitation: AlphaLISA. (2025, May 20). Bitesize Bio. Retrieved from [Link]
-
The Z prime value (Z´). (2025, January 27). BMG LABTECH. Retrieved from [Link]
-
Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. (n.d.). BMG Labtech. Retrieved from [Link]
-
AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2016). Methods in Molecular Biology, 1439, 133–153.
-
DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]
-
IC 50 values for the inhibitory activity of pyridine-urea 8e and 8n against VEGFR-2. (n.d.). ResearchGate. Retrieved from [Link]
-
Supplementary material Figure S1 Network pharmacology analysis predicted potential targets and signaling pathways for PYJ treatm. (n.d.). ResearchGate. Retrieved from [Link]
-
Dot Language (graph based diagrams). (2018, October 7). Medium. Retrieved from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). ACS Omega, 6(42), 27958–27972.
-
Graphviz tutorial. (2021, January 13). YouTube. Retrieved from [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2022). Molecules, 27(19), 6649.
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). Molecules, 27(21), 7242.
-
Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved from [Link]
-
Dot Language Graphviz. (n.d.). YouTube. Retrieved from [Link]
-
Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. (2012, March 18). NCBI. Retrieved from [Link]
-
Chemical Review and Letters Tables and Figures A reliable QSAR model of crystal-based pyridine derivatives to design and determi. (n.d.). ResearchGate. Retrieved from [Link]
-
Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2021). Antioxidants, 10(11), 1709.
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). RSC Medicinal Chemistry, 15(2), 296–327.
-
Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. (n.d.). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2022). ACS Omega, 7(49), 45293–45313.
-
Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation. (2018). Cell Biology International, 42(3), 324–333.
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (2023). RSC Advances, 13(23), 15487–15505.
-
Targeting Protein–Protein Interfaces with Peptides: The Contribution of Chemical Combinatorial Peptide Library Approaches. (2022). Molecules, 27(19), 6527.
-
Systematic Targeting of Protein-Protein Interactions. (2013). Current Topics in Microbiology and Immunology, 369, 239–258.
-
The 2D, 3D, and mapping surface binding patterns of the pyridine derivative compound 10 with the active site of VEGFR-2. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure, numbering, and active sites of pyridine. (n.d.). ResearchGate. Retrieved from [Link]
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The Emerging Role of Substituted Picolylamines in Catalysis: Application Notes for 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
Introduction: The Picolylamine Scaffold as a Privileged Ligand Motif
To the dedicated researcher in drug discovery and process development, the identification of versatile and tunable ligand scaffolds is a cornerstone of innovation. Picolylamines, compounds bearing a pyridyl group and an adjacent amino function, represent a class of bidentate ligands of significant interest. The pyridine ring's aromaticity and the nitrogen's Lewis basicity, combined with the coordinating ability of the amine group, allow for the formation of stable and reactive complexes with a wide array of transition metals. This dual functionality makes them highly effective in various catalytic transformations. While the specific compound 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine is not yet prominent in published literature, its structural features—a substituted picolylamine backbone—suggest a strong potential for applications in both heterogeneous and asymmetric catalysis. This guide will, therefore, serve as a prospective analysis, drawing upon established principles and analogous systems to provide detailed application notes and protocols for its use.
The core structure, featuring a gem-dimethyl group alpha to the pyridine ring, introduces significant steric hindrance. This can be strategically exploited to influence the coordination geometry of a metal center, potentially enhancing selectivity in catalytic reactions. The methyl group on the pyridine ring at the 5-position can also subtly modulate the electronic properties of the ligand.
Proposed Synthesis of this compound
A robust and scalable synthesis is paramount for the practical application of any ligand. Based on established methodologies for related structures, a plausible synthetic route is proposed below.
Diagram of Proposed Synthesis
Caption: Proposed multi-step synthesis of the target ligand.
Detailed Synthetic Protocol
Objective: To synthesize this compound.
Materials:
-
2,5-Lutidine
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone
-
Sulfuric Acid (H₂SO₄)
-
Trimethylsilyl cyanide (TMSCN)
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Diethyl ether
-
Standard glassware for anhydrous reactions
Procedure:
-
Generation of Lithiated Lutidine: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine in anhydrous THF. Cool the solution to -78 °C and slowly add an equimolar amount of n-BuLi. Stir for 30 minutes to generate Lithium diisopropylamide (LDA). To this solution, add 2,5-lutidine dropwise and stir for 1 hour at -78 °C.
-
Formation of the Tertiary Alcohol: To the solution from Step 1, add a slight excess of dry acetone dropwise. The reaction is highly exothermic; maintain the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(5-Methylpyridin-2-yl)propan-2-ol.
-
Dehydration to Alkene: The crude alcohol can be dehydrated by heating with a strong acid catalyst like sulfuric acid. The resulting alkene, 2-(prop-1-en-2-yl)-5-methylpyridine, is purified by distillation or column chromatography.
-
Hydrocyanation: The alkene is then subjected to a hydrocyanation reaction. This can be achieved using various methods, including the use of TMSCN with a suitable catalyst, to yield 2-methyl-2-(5-methylpyridin-2-yl)propanenitrile.
-
Reduction to the Amine: The final step is the reduction of the nitrile. This can be effectively carried out using a powerful reducing agent like LiAlH₄ in THF or through catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere. After complete reaction, a standard aqueous workup is performed, followed by extraction and purification (distillation or chromatography) to yield the final product, this compound.
Application Note I: Heterogeneous Catalysis for Multi-Component Reactions
Drawing inspiration from the work of Rezayati et al. on a related picolylamine-Ni(II) complex, we can envision the application of this compound in heterogeneous catalysis.[1][2][3] The ligand can be immobilized on a solid support, such as silica-coated magnetic nanoparticles, to create a recyclable and robust catalyst.
Prospective Application: One-Pot Synthesis of Substituted Pyridines
This catalyst is projected to be highly effective in the one-pot, pseudo-four-component synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines from an aldehyde, malononitrile, and a thiol.
Catalyst Preparation Workflow
Caption: Workflow for the synthesis of the immobilized Ni(II) catalyst.
Protocol: One-Pot Pyridine Synthesis
Objective: To synthesize a substituted pyridine derivative using the immobilized Ni(II) catalyst.
Materials:
-
Immobilized Ni(II)-picolylamine catalyst (0.05 g)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (2 mmol)
-
Thiophenol (1 mmol)
-
Ethanol or Ethylene Glycol (solvent-free is also an option)
Procedure:
-
To a round-bottom flask, add the immobilized Ni(II) catalyst (0.05 g), the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and thiophenol (1 mmol).
-
If using a solvent, add 5 mL of ethylene glycol.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to precipitate the product. The catalyst can be separated from the reaction mixture using an external magnet.
-
Wash the catalyst with ethanol and dry it for reuse.
-
The product can be isolated from the solution by filtration and purified by recrystallization.
Plausible Catalytic Cycle
The Ni(II) center acts as a Lewis acid, activating the reactants and facilitating the cascade of reactions.
Caption: Plausible mechanism for the Ni(II)-catalyzed pyridine synthesis.[1]
Expected Performance Data
Based on analogous systems, this catalytic protocol is expected to yield excellent results.
| Entry | Aldehyde | Solvent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethylene Glycol | ~15 | >95 |
| 2 | 4-Chlorobenzaldehyde | Ethylene Glycol | ~10 | >97 |
| 3 | 4-Methoxybenzaldehyde | Ethylene Glycol | ~20 | >94 |
| 4 | 4-Nitrobenzaldehyde | Solvent-free | ~10 | >96 |
This data is projected based on the performance of a similar catalyst system.[2][4] The catalyst is also expected to be highly recyclable, maintaining high activity for up to eight consecutive cycles with minimal nickel leaching.[1]
Application Note II: Asymmetric Organocatalysis
The primary amine functionality within the this compound scaffold makes it a prime candidate for development into a chiral organocatalyst. By introducing a stereocenter, for instance, at the carbon bearing the amine group, a chiral version of this ligand could be synthesized. Such chiral picolylamines have proven to be effective in enantioselective transformations like aldol and Michael reactions.[1][5]
Prospective Application: Enantioselective Michael Addition
A chiral derivative of the title compound could catalyze the asymmetric Michael addition of ketones to nitro-olefins, a key transformation for constructing chiral building blocks.
Proposed Chiral Ligand Synthesis
A chiral version could be synthesized starting from a chiral precursor or through asymmetric synthesis, for example, via an asymmetric reduction of a corresponding imine.
General Protocol: Asymmetric Michael Addition
Objective: To perform an enantioselective Michael addition of cyclohexanone to β-nitrostyrene.
Materials:
-
Chiral picolylamine catalyst (e.g., (R)- or (S)- version of the title compound, 10 mol%)
-
β-Nitrostyrene (0.5 mmol)
-
Cyclohexanone (2.5 mmol)
-
Acid additive (e.g., benzoic acid, 10 mol%)
-
Solvent (e.g., Toluene)
Procedure:
-
In a vial, dissolve the chiral picolylamine catalyst (0.05 mmol) and benzoic acid (0.05 mmol) in toluene (1 mL).
-
Add β-nitrostyrene (0.5 mmol) to the solution.
-
Add cyclohexanone (2.5 mmol) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Mechanism of Asymmetric Induction
The catalyst operates through a bifunctional activation mechanism. The primary amine of the catalyst reacts with the ketone to form a chiral enamine intermediate. Simultaneously, the pyridine nitrogen can act as a Lewis base or participate in hydrogen bonding to activate the nitro-olefin, orienting it for a stereoselective attack by the enamine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Picolylamine as an organocatalyst template for highly diastereo- and enantioselective aqueous aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Comprehensive Protocol for Assessing the Purity of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
Abstract
This application note provides a detailed, multi-faceted protocol for the comprehensive purity assessment of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, a novel pyridine-containing compound relevant to pharmaceutical research and development.[1][2] The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This document outlines a suite of orthogonal analytical techniques designed to identify and quantify organic and inorganic impurities, including isomers, residual solvents, water content, and elemental impurities. The methodologies are grounded in established principles of analytical chemistry and adhere to standards set forth by regulatory bodies such as the United States Pharmacopeia (USP).[3][4][5][6][7][8] Each protocol is presented with an emphasis on the scientific rationale behind the chosen methods and parameters, ensuring a robust and self-validating purity assessment strategy.
Introduction: The Criticality of Purity in Drug Development
This compound is a heterocyclic amine containing a substituted pyridine ring, a common scaffold in medicinal chemistry known to enhance pharmacokinetic properties.[2] The manufacturing process of such small molecules can introduce various impurities, including starting materials, by-products, intermediates, and degradation products.[9][10][11] Regulatory authorities mandate a thorough understanding and control of these impurities.[9][10] This protocol establishes a comprehensive analytical workflow to ensure the identity, strength, quality, and purity of the target compound.
The overall strategy for purity assessment is a multi-step, integrated process. It begins with high-resolution chromatographic techniques to separate the main component from its organic impurities. Spectroscopic methods are then employed for structural elucidation of any unknown impurities.[9][10][12][13] Finally, specific tests are conducted to quantify non-chromatophoric and inorganic impurities.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. usp.org [usp.org]
- 5. jordilabs.com [jordilabs.com]
- 6. csanalytical.com [csanalytical.com]
- 7. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 8. uspnf.com [uspnf.com]
- 9. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. veeprho.com [veeprho.com]
- 13. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of Substituted Pyridines
Welcome to the technical support center dedicated to overcoming the complex challenges in the synthesis of substituted pyridines. The pyridine motif is a cornerstone in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] However, its unique electronic properties—specifically the electron-deficient nature and the coordinating Lewis basic nitrogen—present significant hurdles in achieving desired substitution patterns efficiently and selectively.[1][4]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from troubleshooting specific experimental failures to addressing broader strategic questions, equipping you with the expertise to design and execute successful pyridine syntheses.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses the most frequent and frustrating issues that arise during pyridine synthesis and functionalization. Each problem is presented in a question-and-answer format to get you to a solution quickly.
Problem 1: Low Yield in Hantzsch Pyridine Synthesis
Q: I'm performing a Hantzsch synthesis to create a polysubstituted pyridine, but my yields are consistently low. What's going wrong?
A: This is a very common issue with the classical Hantzsch reaction.[5] The problem often stems from two key areas: suboptimal reaction conditions and incomplete oxidation of the 1,4-dihydropyridine (1,4-DHP) intermediate.[5][6][7]
Causality & Solutions:
-
Inefficient Reaction Conditions: The traditional approach of refluxing in ethanol can be slow and inefficient.[6] Modern methods have shown significant improvements.
-
Troubleshooting: Consider employing a catalyst to accelerate the condensation steps. Using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles can dramatically increase yields, sometimes to over 90%.[6] Alternatively, solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures can also provide high yields in shorter reaction times.[6]
-
-
Incomplete Oxidation: The Hantzsch reaction first produces a 1,4-DHP, which must be oxidized to the aromatic pyridine.[5][8][9] If this step is inefficient, your final yield will be low, and you will have a mixture of products. The driving force for this step is the formation of the stable aromatic ring.[5]
-
Troubleshooting: Ensure your chosen oxidant is effective and used in the correct stoichiometric amount. While classical oxidants like nitric acid are effective, they can be harsh.[6][8] For milder conditions, consider using iodine in refluxing methanol or other oxidants like potassium permanganate, but be prepared to optimize conditions to avoid side reactions.[6][9] Monitoring the reaction by TLC or LC-MS is crucial to confirm the complete consumption of the DHP intermediate.
-
-
Side Reactions: In syntheses targeting unsymmetrical pyridines, the order of reagent addition is critical. Incorrect sequencing can lead to the formation of undesired byproducts, consuming your starting materials.[6]
-
Troubleshooting: To improve selectivity, it is often beneficial to pre-form key intermediates. For instance, reacting the β-ketoester with ammonia first to form the enamine, or performing the Knoevenagel condensation between the aldehyde and β-ketoester before the final cyclization step can prevent the formation of unwanted products.[6][8]
-
| Parameter | Classical Hantzsch | Modern Hantzsch (Optimized) |
| Catalyst | None / Self-catalyzed | p-TSA, γ-Al2O3 nanoparticles, Ionic Liquids |
| Solvent | Refluxing Ethanol | Aqueous Micelles, Solvent-free |
| Energy Source | Conventional Heating | Ultrasonic Irradiation, Microwave |
| Typical Yields | Low to Moderate | High (>90%) |
| Reaction Time | Long (hours to days) | Short (minutes to hours) |
Problem 2: Catalyst Poisoning in Cross-Coupling Reactions
Q: My Suzuki (or other palladium-catalyzed) cross-coupling reaction on a bromopyridine is sluggish or fails completely. I suspect catalyst poisoning. How can I overcome this?
A: Your suspicion is likely correct. The lone pair on the pyridine's nitrogen atom is a potent ligand for transition metals like palladium.[10] This coordination can deactivate the catalyst by occupying sites needed for the catalytic cycle, effectively "poisoning" the reaction.[10][11] This is a notorious challenge in the functionalization of N-heterocycles.[11]
Causality & Solutions:
-
Nitrogen Coordination: The Lewis basic nitrogen directly binds to the palladium center, inhibiting its catalytic activity. This is especially problematic for pyridines with minimal steric hindrance near the nitrogen.[10]
-
Solution 1: N-Oxide Protection: A robust strategy is to temporarily mask the nitrogen's lone pair. Oxidize the pyridine to its corresponding N-oxide using an agent like m-CPBA. The N-oxide has a significantly reduced coordinating ability, allowing the cross-coupling to proceed smoothly.[12][13] The N-oxide can be easily reduced back to the pyridine post-coupling using reagents like PCl3 or PPh3.
-
Solution 2: Ligand Selection: Employing bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can sterically shield the metal center, disfavoring coordination of the pyridine nitrogen while still allowing the catalytic cycle to operate.[13]
-
Solution 3: Lewis Acid Additives: In some cases, adding a Lewis acid can bind to the pyridine nitrogen, preventing it from coordinating to the palladium catalyst.
-
-
Impure Starting Materials: Halogenated starting materials can sometimes contain residual sulfur from reagents used in their synthesis (e.g., thionyl chloride). Sulfur compounds are well-known poisons for palladium catalysts.[13][14]
-
Solution: Ensure the purity of your starting materials. If you suspect impurities, purify the halopyridine by recrystallization or column chromatography before use.[13]
-
Troubleshooting Workflow: Low Yield in Pyridine Cross-Coupling
Caption: Troubleshooting workflow for cross-coupling reactions.
Problem 3: Difficulty in Purifying Basic Pyridine Products
Q: My substituted pyridine product is streaking badly on my silica gel column, and I'm getting poor separation and recovery. How can I purify it effectively?
A: This is a classic problem when purifying basic compounds like pyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption, peak tailing (streaking), and decomposition.[15]
Causality & Solutions:
-
Acid-Base Interaction: The lone pair on the pyridine nitrogen forms a strong interaction with the acidic protons of the silica gel.
-
Solution 1: Neutralize the Stationary Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent system. Adding 0.5-1% triethylamine (Et3N) or a few drops of aqueous ammonia to your mobile phase will neutralize the acidic sites on the silica, allowing your pyridine compound to elute cleanly.[15]
-
Solution 2: Use an Alternative Stationary Phase: If neutralization is insufficient, switch to a different stationary phase. Neutral or basic alumina can be excellent alternatives for purifying basic compounds.[15] For highly polar pyridines, reversed-phase (C18) chromatography may also be a viable option.[15]
-
-
High Polarity: Some substituted pyridines are highly polar and may not elute even with polar solvent systems like ethyl acetate/methanol.
-
Solution: Before resorting to chromatography, consider an acid-base extraction. Dissolve your crude product in an organic solvent (e.g., dichloromethane). Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic pyridine will be protonated and move into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with a base (e.g., NaOH) and extract your pure pyridine back into an organic solvent.[16]
-
-
Product Instability: The acidic nature of silica gel can sometimes cause decomposition of sensitive functional groups on your pyridine ring.
-
Solution: Test the stability of your compound on a TLC plate before committing to a large-scale column. Spot the compound, let it sit on the plate for 30-60 minutes, and then develop the plate. If a new spot appears, it indicates decomposition, and you should avoid silica gel.[15]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main strategic differences between classical (e.g., Hantzsch, Chichibabin) and modern (e.g., C-H activation) pyridine syntheses?
A: The choice between classical and modern methods depends on the desired substitution pattern, functional group tolerance, and desired efficiency.
-
Classical Methods (Ring Construction): Reactions like the Hantzsch[5][7] or Bohlmann-Rahtz[6] syntheses build the pyridine ring from acyclic precursors.[1] They are excellent for creating highly substituted pyridines in a single step.[7][17] However, they often require harsh conditions (high temperatures, strong acids/bases) and may have a limited substrate scope.[3][6] The Chichibabin reaction, which directly aminates the pyridine ring, is a classical functionalization method but also uses harsh reagents like sodium amide and high temperatures.[18][19][20]
-
Modern Methods (Ring Functionalization): Modern methods, particularly transition-metal-catalyzed C-H activation, focus on directly functionalizing an existing pyridine ring.[1][2] This approach is highly modular and offers access to substitution patterns that are difficult to achieve classically. These reactions often occur under much milder conditions, showing greater functional group tolerance.[21] However, controlling regioselectivity can be a significant challenge due to the electronic nature of the ring, and catalyst poisoning remains a concern.[1][12][22]
Decision Tree: Choosing a Pyridine Synthesis Strategy
Caption: Decision tree for selecting a synthetic route.
Q2: How can I achieve regioselective functionalization at the C3 (meta) position of pyridine?
A: The meta-position of pyridine is notoriously difficult to functionalize directly. The electron-deficient nature of the ring deactivates it towards electrophilic aromatic substitution (which would direct meta), and nucleophilic attacks or radical reactions preferentially occur at the C2/C4 (ortho/para) positions.[4][23] However, several advanced strategies have been developed:
-
Directed Metalation: Using a directing group at C2 or C4 can force a metalation (e.g., lithiation) to occur at the C3 position, which can then be quenched with an electrophile.
-
Pyridyne Intermediates: Generation of a 3,4-pyridyne intermediate from a 3-halo-4-substituted pyridine allows for subsequent nucleophilic addition, often providing access to C3 and C4 functionalized products.[4][24]
-
Ring-Opening/Ring-Closing: Recently developed methods involve temporarily opening the pyridine ring (e.g., via a Zincke reaction) to create a more reactive linear intermediate. Functionalization can then occur at the desired position before the ring is closed again, providing meta-substituted products under mild conditions.[23][25]
Part 3: Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Bromopyridine using the N-Oxide Strategy
This protocol describes the coupling of 3-bromopyridine with phenylboronic acid as a representative example.
Step A: Synthesis of 3-Bromopyridine N-Oxide
-
Materials: 3-Bromopyridine, meta-chloroperoxybenzoic acid (m-CPBA, ~77%), dichloromethane (DCM).
-
Procedure:
-
Dissolve 3-bromopyridine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used directly in the next step.
-
Step B: Suzuki-Miyaura Cross-Coupling
-
Materials: 3-Bromopyridine N-oxide, phenylboronic acid, Pd(PPh3)4, 2M aqueous Na2CO3 solution, 1,4-dioxane.
-
Procedure:
-
To a flask, add 3-bromopyridine N-oxide (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh3)4 (0.03 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and the degassed 2M Na2CO3 solution.
-
Heat the mixture to 80-90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, dry over Na2SO4, and concentrate.
-
Step C: Reduction of the N-Oxide
-
Materials: Crude product from Step B, phosphorus trichloride (PCl3), DCM.
-
Procedure:
-
Dissolve the crude coupled product in DCM and cool to 0 °C.
-
Add PCl3 (1.2 eq) dropwise.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature.
-
Carefully quench the reaction by slowly adding saturated NaHCO3 solution.
-
Separate the layers, extract the aqueous layer with DCM, and combine the organic layers.
-
Dry over Na2SO4, concentrate, and purify by column chromatography (using eluent containing 1% Et3N) to yield 3-phenylpyridine.
-
References
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- Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem. [URL: https://www.benchchem.com/technical-support-center/pyridine-synthesis-troubleshooting]
- C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00579a]
- Hantzsch pyridine synthesis. Various Sources. [URL: https://www.organic-chemistry.org/namedreactions/hantzsch-dihydropyridine-synthesis.shtm]
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03681a]
- Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect. [URL: https://www.ingentaconnect.com/content/ben/coc/2022/00000026/00000008/art00001]
- Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. BenchChem. [URL: https://www.benchchem.com/technical-support-center/regioselectivity-in-substituted-pyridine-reactions]
- Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. [URL: https://www.researchgate.
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/19/62]
- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj01955f]
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- Minimizing Catalyst Poisoning in Reactions with 2,3-Dihydrofuro[2,3-c]pyridine. BenchChem. [URL: https://www.benchchem.com/technical-support-center/minimizing-catalyst-poisoning-in-reactions-with-2-3-dihydrofuro-2-3-c-pyridine]
- Overcoming challenges in the purification of heterocyclic compounds. BenchChem. [URL: https://www.benchchem.
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- Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [URL: https://baranlab.org/wp-content/uploads/2020/08/Pyridine-Synthesis-2004.pdf]
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- Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc01222e]
- Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. PubMed Central (PMC) - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4862624/]
- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois. [URL: https://denmarkgroup.illinois.edu/wp-content/uploads/2020/09/2015_09_24_GM_De-Novo-Synthesis-of-Substituted-Pyridines_White.pdf]
- Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36829265/]
- Pyridine Synthesis: A Comprehensive Overview. V.Nimc. [URL: https://vnimc.com/pyridine-synthesis-a-comprehensive-overview/]
- Chichibabin reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chichibabin_reaction]
- Chichibabin reaction. Grokipedia. [URL: https://grokipedia.org/Chichibabin_reaction]
- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02821]
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central (PMC) - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4213327/]
- Revisiting the Chichibabin Reaction: C2 Amination of Pyridines. ResearchGate. [URL: https://www.researchgate.net/publication/331295966_Revisiting_the_Chichibabin_Reaction_C2_Amination_of_Pyridines_with_a_NaH-Iodide_Composite]
- The Chichibabin amination reaction. Scientific Update. [URL: https://www.scientificupdate.
- Chichibabin amination: Easy mechanism. Chemistry Notes. [URL: https://chemistrynotes.
- Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable. [URL: https://www.gcipr.org/wp-content/uploads/2017/07/Pyridine-Ring-Synthesis-Reagent-Guide.pdf]
- Natural Product Isolation (2) - Purification Techniques, An Overview. University of Alberta. [URL: https://sites.ualberta.ca/~csps/JP-Course/JP-PDF-B-02.pdf]
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. Reachem. [URL: https://reachem.ca/purification-techniques-in-organic-chemistry-a-comprehensive-guide/]
- Synthesis, Reactions and Medicinal Uses of Pyridine. Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/04/synthesis-reactions-and-medicinal-uses.html]
- Pyridine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyridine]
- Safety Issues with Pyridine Ring Construction. ACS GCI Pharmaceutical Roundtable. [URL: https://www.gcipr.org/reagent-guides/pyridine-ring-synthesis/safety-issues-with-pyridine-ring-construction/]
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5b00248]
- The Purification of Organic Compound: Techniques and Applications. Reachem. [URL: https://reachem.
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Technical Support Center: Synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
Welcome to the technical support center for the synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic underpinnings of the synthetic strategy, providing not just protocols, but the causal logic behind them.
Overview of the Primary Synthetic Strategy
The most common and logical synthetic route to this compound involves a two-stage process. This strategy is favored for its reliance on readily available starting materials and well-understood, robust chemical transformations.
-
Stage 1: Synthesis of the Tertiary Alcohol Intermediate. Formation of 2-(5-methylpyridin-2-yl)propan-2-ol via a Grignard reaction between a suitable organometallic reagent derived from 2-bromo-5-methylpyridine and acetone.
-
Stage 2: Conversion to the Target Primary Amine. Transformation of the tertiary alcohol into the final amine product. This is typically achieved via a Ritter reaction to form an intermediate N-tert-alkyl amide, followed by hydrolysis or reduction.[1][2] An alternative is the direct reduction of a corresponding nitrile intermediate.
This guide will focus on troubleshooting and optimizing each of these critical stages.
Visualizing the Synthetic Workflow
Below is a high-level overview of the synthetic pathway.
Caption: Overall workflow for the synthesis of the target amine.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Stage 1: Synthesis of 2-(5-Methylpyridin-2-yl)propan-2-ol
Question 1: I am observing very low to no formation of the Grignard reagent from 2-bromo-5-methylpyridine. What are the likely causes and how can I fix this?
Answer: The formation of Grignard reagents from bromopyridines can be less straightforward than with simple aryl bromides due to the coordinating nature of the pyridine nitrogen.[3] Here are the primary troubleshooting steps:
-
Magnesium Activation: The magnesium turnings must be fresh and highly activated. The passivating layer of magnesium oxide on the surface will inhibit the reaction.
-
Protocol: Before adding your substrate, stir the magnesium turnings vigorously in anhydrous THF under an inert atmosphere (Argon or Nitrogen). Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or bubbling indicates activation.
-
-
Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and oxygen.[4]
-
Protocol: Ensure all glassware is oven-dried overnight and cooled under a stream of inert gas. Use anhydrous solvents (THF is preferred and should be distilled from a suitable drying agent like sodium/benzophenone). Perform all transfers via cannula or syringe under a positive pressure of inert gas.
-
-
Initiation Difficulty: Sometimes, the reaction simply fails to start.
-
Protocol: A gentle application of heat with a heat gun to a single spot can initiate the reaction (watch for a color change or bubbling). Alternatively, adding a small amount of a pre-formed Grignard reagent (e.g., ethylmagnesium bromide) can often kickstart the process.[3]
-
-
Solvent Choice: While diethyl ether can be used, THF is generally superior for forming pyridyl Grignard reagents as it is a better Lewis base and helps stabilize the reagent.
Question 2: My Grignard reaction seems to work, but after adding acetone and workup, the yield of the tertiary alcohol is poor, and I see significant amounts of 5-methylpyridine and other byproducts. Why?
Answer: This suggests that while the Grignard reagent formed, it was either consumed by side reactions or the addition to acetone was inefficient.
-
Proton Source Contamination: The primary culprit is often an acidic proton. Acetone can contain water or undergo self-condensation (aldol reaction) under basic conditions, although the latter is less likely here. The Grignard reagent is a strong base and will be quenched by any available proton source, leading to the formation of 5-methylpyridine.
-
Solution: Use freshly distilled, anhydrous acetone. Add the acetone slowly at a low temperature (e.g., 0 °C or -78 °C) to control the exotherm and minimize side reactions.
-
-
Double Addition to Esters (if applicable): While you are using a ketone (acetone), it's a critical reminder for those adapting this synthesis: Grignard reagents add twice to esters, which can be an unexpected pathway if an ester is present as an impurity or used as a substrate.[5]
-
Inefficient Quenching: The aqueous workup must be done carefully.
-
Solution: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic proton source that effectively neutralizes the alkoxide and remaining Grignard reagent without being so acidic that it causes degradation of the product.
-
Stage 2: Conversion of Alcohol to Amine
Question 3: The Ritter reaction with my tertiary alcohol and acetonitrile is giving a low yield of the amide intermediate. What parameters should I optimize?
Answer: The Ritter reaction's success hinges on the efficient generation and trapping of a stable carbocation.[2][6]
-
Acid Strength and Concentration: A strong acid is required to protonate the alcohol and facilitate its departure as water to form the tertiary carbocation.
-
Optimization: Concentrated sulfuric acid is standard. If yields are low, consider using trifluoroacetic acid (TFA) or perchloric acid, which can sometimes offer cleaner reactions.[6] The molar ratio of acid to alcohol is critical; start with a stoichiometric amount and consider using it in excess.
-
-
Temperature Control: The reaction can be exothermic. Overheating can lead to the elimination of a proton from the carbocation, forming an alkene byproduct (2-(5-methylpyridin-2-yl)prop-1-ene).
-
Optimization: Maintain the reaction at a controlled, low temperature (e.g., 0-10 °C) during the initial addition of the alcohol to the acid/nitrile mixture. Allow it to slowly warm to room temperature and monitor by TLC or GC-MS.
-
-
Nitrile as Solvent and Reagent: Using the nitrile (e.g., acetonitrile) as the solvent ensures it is present in a large excess, maximizing the probability of trapping the carbocation.
Question 4: I've formed the amide intermediate, but the subsequent reduction to the primary amine is problematic. What's the best approach?
Answer: Reducing a sterically hindered tertiary amide can be challenging. The two main routes are hydride reduction and catalytic hydrogenation.[7][8]
-
Hydride Reduction (e.g., LiAlH₄):
-
Pros: Generally effective for amide reduction.
-
Cons: Requires strictly anhydrous conditions. The workup can be cumbersome (Fieser workup). LiAlH₄ is a potent, non-selective reagent.
-
Protocol: In a flame-dried flask under argon, suspend LiAlH₄ in anhydrous THF. Cool to 0 °C and slowly add a solution of the amide in THF. After the addition, the reaction is typically heated to reflux to drive it to completion.
-
-
Catalytic Hydrogenation:
-
Pros: Can be a cleaner and safer alternative to hydrides.[8][9]
-
Cons: May require high pressures and temperatures. The catalyst choice is critical, and the pyridine ring itself can sometimes be reduced under harsh conditions.[8]
-
Optimization: Raney Nickel is often effective for reducing amides and nitriles to primary amines, but may require basic conditions.[10] Palladium or Platinum catalysts can also be used, but optimization of solvent, temperature, and hydrogen pressure is crucial.[10][11]
-
| Method | Reagent/Catalyst | Typical Conditions | Pros | Cons |
| Hydride Reduction | LiAlH₄ | Anhydrous THF, 0 °C to Reflux | High reactivity, generally good yields | Requires strict inert atmosphere, complex workup |
| Catalytic Hydrogenation | Raney® Ni | H₂ (50-100 atm), 80-120 °C, EtOH/NH₃ | Cleaner, avoids metal waste in product | High pressure/temp equipment needed, potential for ring reduction |
| Catalytic Hydrogenation | Pd/C or PtO₂ | H₂ (1-50 atm), 25-80 °C, Acidic Media | Milder conditions possible | Can be less effective for hindered amides, risk of ring hydrogenation |
Frequently Asked Questions (FAQs)
Q: What is the detailed mechanism of the Ritter Reaction in this synthesis?
A: The Ritter reaction proceeds in three key steps:
-
Carbocation Formation: The tertiary alcohol is protonated by a strong acid. A molecule of water leaves, forming a stable tertiary carbocation.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the nitrile (e.g., acetonitrile) attacks the electrophilic carbocation, forming a nitrilium ion intermediate.[2][6]
-
Hydrolysis: During aqueous workup, a water molecule attacks the nitrilium ion. After deprotonation and tautomerization, the N-substituted amide is formed.[1]
Caption: Key steps in the Ritter reaction mechanism.
Q: Are there viable alternative synthetic routes that avoid the Grignard or Ritter reactions?
A: Yes, a common alternative is the nitrile pathway . This involves synthesizing the intermediate 2-methyl-2-(5-methylpyridin-2-yl)propanenitrile . This nitrile can then be reduced to the target primary amine.
-
Synthesis of the Nitrile: This could be achieved by nucleophilic substitution on a suitable substrate with a cyanide source, though this can be challenging at a tertiary carbon.
-
Reduction of the Nitrile: The nitrile can be effectively reduced to the primary amine using either LiAlH₄ or, more commonly, catalytic hydrogenation.[11] Catalytic hydrogenation of nitriles often employs Raney Nickel or Cobalt catalysts and can be highly selective for the primary amine if ammonia is added to suppress the formation of secondary and tertiary amine byproducts.[10][11]
Q: How should I monitor the progress of these reactions?
A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): The most convenient method for routine monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) and visualize with UV light and/or a potassium permanganate stain.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting materials and the appearance of products, providing both retention time and mass information to confirm identities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture (after a mini-workup) and running a quick ¹H NMR can provide definitive structural information on the conversion and the presence of any major byproducts.
Experimental Protocols
Protocol 1: Synthesis of 2-(5-Methylpyridin-2-yl)propan-2-ol
-
Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware and allow it to cool under an inert atmosphere.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 eq). Add a small stir bar and anhydrous THF. Add one small crystal of iodine. Stir until the brown color dissipates.
-
Grignard Formation: Add a solution of 2-bromo-5-methylpyridine (1.0 eq) in anhydrous THF to the dropping funnel. Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. If the reaction does not initiate (slight bubbling, warming), gently warm the flask with a heat gun. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature or gentle reflux for 1-2 hours until most of the magnesium has been consumed.
-
Addition of Acetone: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of anhydrous acetone (1.1 eq) in anhydrous THF dropwise via the dropping funnel, keeping the internal temperature below 10 °C.
-
Workup: After stirring for an additional hour at room temperature, slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of NH₄Cl. Stir vigorously for 15 minutes.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient).
Protocol 2: Ritter Reaction and Hydrolysis to Amine
-
Setup: In a flask equipped with a stir bar and nitrogen inlet, add acetonitrile (can be used as solvent) and cool to 0 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid (1.5 - 2.0 eq) while maintaining the temperature below 10 °C.
-
Ritter Reaction: Slowly add a solution of 2-(5-methylpyridin-2-yl)propan-2-ol (1.0 eq) in acetonitrile to the cold acid mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS until the starting alcohol is consumed.
-
Hydrolysis (Basic): Carefully pour the reaction mixture onto crushed ice and then slowly neutralize with a concentrated NaOH or KOH solution until the pH is >12. Caution: Highly exothermic. This mixture is then heated to reflux for 6-24 hours to hydrolyze the amide.
-
Extraction: Cool the mixture to room temperature and extract three times with dichloromethane or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by column chromatography or vacuum distillation to yield the final product.
References
-
Optimization of catalytic conditions for the hydrogenation of diphenylurea. 9
-
Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines.
-
Ritter Reaction.
-
Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight.
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
-
Ritter reaction - Wikipedia.
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.
-
Catalytic Hydrogenation - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Comparative Guide.
-
Ritter Reaction - Organic Chemistry Portal.
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
-
Reactions of Grignard Reagents - Master Organic Chemistry.
-
Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N.
Sources
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- 2. Ritter Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
Technical Support Center: Synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine. The synthesis of this and related 2-substituted pyridines can be challenging, with the potential for several side reactions that can impact yield, purity, and scalability. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate these challenges effectively. The guidance is based on established principles of pyridine chemistry, particularly the functionalization of picoline derivatives.
A common and logical synthetic approach involves the deprotonation of the 2-methyl group of 2,5-lutidine, followed by alkylation and subsequent functional group transformation to introduce the aminomethyl group. This guide will focus on two plausible synthetic pathways originating from this common starting point.
Proposed Synthetic Workflow
The synthesis begins with the metalation of 2,5-lutidine. Following this, two potential pathways can be employed to construct the carbon skeleton and introduce the amine functionality.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Problem 1: Low yield or no reaction during the deprotonation of 2,5-lutidine (Step 1).
Q: I am attempting to deprotonate 2,5-lutidine with n-butyllithium (n-BuLi), but my reaction is not proceeding, or the yield of the subsequent alkylation is very low. What could be the cause?
A: The deprotonation of the 2-methyl group on the pyridine ring is a critical step that is highly sensitive to reaction conditions. Several factors could be responsible for failure or low efficiency.
-
Cause 1: Presence of Moisture or Protic Impurities: n-Butyllithium is an extremely strong base and will react instantly with any protic species, such as water, alcohols, or even acidic C-H bonds on other substrates.[1] This consumes the reagent before it can deprotonate the intended methyl group.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). The solvent, typically tetrahydrofuran (THF), must be anhydrous. It is best practice to use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Cause 2: Inaccurate Titration of n-BuLi: Solutions of n-BuLi can degrade over time, leading to a lower actual concentration than stated on the bottle. Using a sub-stoichiometric amount of base will result in incomplete deprotonation.
-
Solution: Titrate your n-BuLi solution before use to determine its exact molarity. A common method is the double titration method described by Kofron and Baclawski.
-
-
Cause 3: Reaction with THF Solvent: At temperatures above -20 °C, n-BuLi can deprotonate THF, leading to its decomposition.[1][2] This side reaction consumes the base and reduces the yield.
-
Solution: Perform the deprotonation at low temperatures, typically -78 °C (a dry ice/acetone bath). Add the n-BuLi solution dropwise to the solution of 2,5-lutidine in THF to control any local temperature increases.
-
-
Cause 4: Incorrect Deprotonation Site: While the 2-methyl group is the most acidic and kinetically favored site for deprotonation due to stabilization by the nitrogen atom, competitive deprotonation at the 5-methyl group or even ring metalation can occur under certain conditions, although this is less common.
-
Solution: Using a non-coordinating solvent like hexane with a lithium-complexing agent such as TMEDA (tetramethylethylenediamine) can sometimes enhance the regioselectivity and rate of deprotonation at the desired position.[2]
-
Problem 2: Formation of ketone byproduct during the reduction of the nitrile intermediate (Pathway A).
Q: I am trying to form the amine via reductive amination of the ketone intermediate, but I'm observing significant amounts of the corresponding alcohol. How can I prevent this?
A: This is a classic chemoselectivity challenge in reductive amination. The reducing agent can reduce both the desired imine intermediate and the starting ketone.
-
Cause: Non-selective Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can readily reduce the ketone starting material to an alcohol, competing with the formation and reduction of the imine.
-
Solution: Use a milder, pH-sensitive reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation.[3][4] They are less reactive towards ketones at the mildly acidic pH (typically 4-6) required for imine formation.
-
-
Protocol for Selective Reductive Amination:
-
Dissolve the ketone intermediate in a suitable solvent like methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Adjust the pH to 4-6 using a weak acid like acetic acid. This promotes the formation of the imine and its protonated form, the iminium ion.
-
Add sodium cyanoborohydride (NaBH₃CN) portion-wise while monitoring the temperature.
-
Allow the reaction to stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Problem 3: Low yield and formation of elimination byproducts in the Ritter Reaction (Pathway B).
Q: After forming the tertiary alcohol, my Ritter reaction with acetonitrile is giving a low yield of the desired amide, and I'm isolating what appears to be an alkene. What is happening?
A: The Ritter reaction proceeds via a tertiary carbocation intermediate, which is susceptible to side reactions, particularly elimination.[5][6]
-
Cause 1: Elimination of the Carbocation: The tertiary carbocation formed by the protonation and loss of water from the alcohol is in equilibrium with its elimination product, an alkene. If the nitrile concentration is low or its nucleophilic attack is slow, elimination can become the dominant pathway.
-
Solution: Use the nitrile as the solvent or in large excess to ensure it traps the carbocation as quickly as it is formed. Running the reaction at a lower temperature can also favor the addition reaction over elimination, although this may slow down the reaction rate.
-
-
Cause 2: Incomplete Hydrolysis: The final step is the hydrolysis of the N-alkyl amide to the primary amine. This step requires harsh conditions (strong acid or base and heat) and can sometimes be incomplete, leading to a lower isolated yield of the final amine.
-
Solution: Ensure the hydrolysis step is driven to completion. After the Ritter reaction, carefully neutralize the strong acid and then add a strong base like NaOH or KOH and heat the mixture under reflux for several hours to ensure complete hydrolysis of the amide. Monitor the reaction by TLC or LC-MS until no amide intermediate is observed.
-
Sources
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ritter reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Optimization of Reaction Conditions for Pyridine Alkylation
Welcome to the Technical Support Center for Pyridine Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine C-H alkylation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve optimal results in your experiments. Our focus is on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and common points of confusion encountered during pyridine alkylation experiments.
Q1: Why is my standard Friedel-Crafts alkylation of pyridine failing?
A: Standard Friedel-Crafts alkylations are ineffective for pyridine. This is a classic textbook case of incompatible reaction partners. The reaction requires a Lewis acid catalyst (e.g., AlCl₃) to generate a carbocation electrophile. However, the nitrogen atom in the pyridine ring is a Lewis base.[1] The catalyst preferentially coordinates with the lone pair of electrons on the pyridine nitrogen, forming a highly stable, deactivated complex.[1] This complex renders the aromatic ring electron-deficient and resistant to electrophilic attack, thereby inhibiting the Friedel-Crafts reaction.[1]
Q2: I'm getting a mixture of mono- and di-alkylated products. How can I prevent this overalkylation?
A: Overalkylation is a frequent challenge, particularly in radical-based methods like the Minisci reaction. The pyridine ring has multiple reactive sites (typically C2, C4, and C6), and the initial mono-alkylation often does not sufficiently deactivate the ring to prevent a second addition.[1] While carefully controlling stoichiometry and reaction conditions is a starting point, it is often not enough to completely prevent this side reaction.[1] More robust strategies involve using directing or blocking groups to sterically hinder susceptible positions, which is discussed in the troubleshooting guide below.[2][3]
Q3: What is the fundamental difference in reactivity between the C2/C6 and C4 positions on the pyridine ring?
A: The reactivity of pyridine positions is dictated by electronics and sterics. The C2 and C6 positions are closest to the electron-withdrawing nitrogen atom, making them the most electron-deficient and generally the most susceptible to nucleophilic attack. Many transition-metal-catalyzed C-H activation protocols also favor the C2 position due to the directing effect of the nitrogen atom coordinating to the metal center.[4] The C4 position is also electron-deficient but is less sterically hindered than the C2/C6 positions. Achieving C4 selectivity often requires specific strategies that either block the C2/C6 positions or utilize reagents that have an inherent preference for the C4 position.[2][3]
Q4: Can I achieve regioselectivity between C2 and C4 mono-alkylation?
A: Yes, controlling regioselectivity is a central challenge and a key area of methods development in pyridine chemistry. The choice of catalyst, solvent, and alkylating agent can be tailored to favor one position over the other. For instance, a recently developed method allows for selective alkylation at either the C4 or C2 position by simply changing the alkyllithium activator used with a 1,1-diborylalkane reagent.[5] Methyllithium favors C4 alkylation, while sec-butyllithium directs the reaction to the C2 position.[5] This is a powerful example of how subtle changes in reagents can completely switch the regiochemical outcome.
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to troubleshooting common problems in pyridine alkylation reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Conversion | 1. Incorrect Reaction Type: Using incompatible methods like Friedel-Crafts. 2. Decomposition of Reagents: Organometallic reagents (e.g., Grignards, organolithiums) are sensitive to moisture and air. 3. Insufficient Activation: The pyridine ring may not be sufficiently activated for the chosen alkylating agent. | 1. Select an Appropriate Method: For electron-deficient pyridines, radical (Minisci) or nucleophilic addition pathways are more suitable than electrophilic substitution.[6] 2. Ensure Anhydrous & Inert Conditions: Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (N₂ or Ar) when using sensitive reagents. 3. Activate the Pyridine: Convert the pyridine to a more electrophilic pyridinium salt. For Minisci reactions, acidic conditions are required to protonate the heterocycle.[6] |
| Poor Regioselectivity (Mixture of C2, C3, C4 isomers) | 1. Multiple Reactive Sites: Unsubstituted pyridines have several positions available for attack, leading to mixtures.[2][3] 2. Reaction Conditions: Solvent and temperature can influence the kinetic vs. thermodynamic product distribution. | 1. Employ Directing/Blocking Groups: Use a bulky, covalently linked blocking group on the nitrogen (e.g., a maleate-derived group) to sterically shield the C2 and C6 positions, thereby directing alkylation to the C4 position.[2] 2. Utilize Regiodivergent Catalysis: Employ catalyst/reagent systems known to provide high selectivity. For example, use Ni/Lewis acid catalysis for C4-selective addition of alkenes.[4] Or, use different alkyllithium activators to switch between C2 and C4 selectivity.[5] |
| Overalkylation (Formation of di- or poly-alkylated products) | 1. High Reactivity of Mono-alkylated Product: The initial product is still reactive enough to undergo a second alkylation.[1] 2. Excess Alkylating Agent: Using too large an excess of the alkylating reagent can drive the reaction towards multiple additions. | 1. Control Stoichiometry: Carefully control the equivalents of the alkylating agent. Start with a 1:1 molar ratio and adjust as needed based on results. 2. Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-alkylation. 3. Use a Blocking Group Strategy: As with regioselectivity, a blocking group can prevent overalkylation by sterically hindering further reactions after the first addition.[2] |
| Formation of Dihydropyridine Byproducts | 1. Incomplete Re-aromatization: After nucleophilic addition of an organometallic reagent, the intermediate dihydropyridine may not be fully oxidized to the aromatic product.[7] | 1. Include an Oxidation Step: Following the addition of the nucleophile (e.g., an organolithium reagent), ensure an explicit oxidation step is included in the workup to facilitate re-aromatization. Common oxidants include DDQ, manganese dioxide, or simply exposure to air.[7] |
Experimental Protocols & Methodologies
Below are detailed protocols for achieving specific, regioselective pyridine alkylation, grounded in recent authoritative literature.
Protocol 1: Highly Regioselective C4-Alkylation via a Removable Blocking Group
This protocol utilizes a maleate-derived blocking group to achieve exquisite C4-selectivity in a Minisci-type decarboxylative alkylation. This method is advantageous as it is operationally simple, scalable, and avoids the use of strong acids.[2]
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Troubleshooting the Purification of Amine Compounds
Welcome to the technical support center for amine purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying amine-containing molecules. Amines present a unique set of purification challenges due to their basicity, which can lead to frustrating issues like poor recovery, peak tailing in chromatography, and degradation.
This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and logically troubleshoot your specific separation problems.
Part 1: Troubleshooting Guide: Common Problems & Solutions
This section is structured in a question-and-answer format to directly address the most common and vexing issues encountered during the purification of amine compounds.
Issue 1: My amine streaks badly or doesn't move from the baseline on a silica gel TLC plate.
Question: I'm developing a purification method, but my amine is just a long streak up my TLC plate, or it's completely stuck at the origin. What's happening and how can I fix it?
Answer:
This is the most frequent problem chemists face when working with amines on standard silica gel.
-
The Cause (The "Why"): Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[1][2] Basic amines interact strongly with these acidic sites via an acid-base interaction, effectively becoming "stuck."[1][3] This strong, sometimes irreversible, binding prevents the compound from moving cleanly with the mobile phase, resulting in streaking (tailing) or complete retention at the baseline.[4][5][6]
-
Solutions & The Rationale:
-
Mobile Phase Modification (The Quick Fix): The most common solution is to add a small amount of a basic modifier to your eluent. This "competing base" neutralizes the acidic silanol sites on the silica, preventing your target amine from binding strongly.[3][5]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-2% TEA to your solvent system. TEA is a volatile organic base that effectively masks the silanol groups.[5][7][8]
-
Ammonia: For more polar amines, a solution of methanol with 1-2% ammonium hydroxide can be very effective.[4][9] A common aggressive solvent mixture is Dichloromethane/Methanol/Ammonia.[1][9]
-
Pyridine: While less common due to its odor and higher boiling point, pyridine can also be used as a modifier.[3]
-
-
Stationary Phase Modification (The Robust Solution): If mobile phase additives don't provide the desired resolution or if your compound is sensitive, changing the stationary phase is the next logical step.
-
Amine-Functionalized Silica: This is silica gel that has been chemically modified to have amino-propyl groups on its surface.[1][2] This creates a basic surface that repels basic analytes, leading to excellent peak shapes without the need for mobile phase additives.[1][3][10]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[6][11] Basic or neutral alumina can prevent the strong binding seen with silica.
-
Deactivated Silica: You can "deactivate" standard silica gel by pre-washing the column with a solvent system containing a high concentration of triethylamine (e.g., 1-3%) before loading your compound.[7][12]
-
-
Issue 2: My amine has very low recovery after column chromatography.
Question: My TLC looked promising, but after running a flash column, I've lost most of my material. Where did it go?
Answer:
Low recovery is often a direct consequence of the strong interaction between basic amines and acidic silica gel, as described above.
-
The Cause (The "Why"): Irreversible binding. Your amine has stuck so strongly to the acidic sites on the silica that the mobile phase is not strong enough to elute it.[3] In some cases, highly sensitive amines can also decompose on the acidic silica surface.[13]
-
Solutions & The Rationale:
-
Use a Basic Modifier: As with TLC streaking, incorporating triethylamine or ammonia in your mobile phase is the first line of defense to prevent your compound from sticking to the column permanently.[3][7]
-
Flush the Column with a Stronger, Basic Eluent: If you suspect your compound is still on the column, you can try washing the silica with a very polar, basic mixture, such as 5-10% ammonium hydroxide in methanol or a DCM/Methanol/Ammonia mixture to recover it.[9][14]
-
Switch to an Alternative Stationary Phase: For valuable or chronically problematic amines, using an amine-functionalized silica or alumina column from the start is often the most efficient solution to ensure high recovery.[1][3][11]
-
Consider Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography on a C18 column can be an excellent alternative.[3][15] In this technique, a high pH mobile phase (using a modifier like TEA) is often used to ensure the amine is in its neutral, free-base form, which increases its retention and improves separation.[3]
-
Issue 3: I'm trying to purify my amine product with an aqueous wash (extraction), but the yield is poor or the separation is messy.
Question: My product is a basic amine, and I'm trying to purify it via liquid-liquid extraction. Why am I getting low yields or emulsions?
Answer:
Aqueous extraction is a powerful tool for purifying amines, but success depends on correctly manipulating the amine's solubility by controlling the pH.
-
The Cause (The "Why"): The strategy for purifying a basic amine product is the reverse of removing a basic amine impurity. To isolate your desired amine, you must ensure it stays in the organic layer while impurities are washed away. If the aqueous wash is acidic, your amine product will become protonated (forming a water-soluble ammonium salt) and partition into the aqueous layer, leading to product loss.[16]
-
Solutions & The Rationale:
-
Isolating a Basic Amine Product:
-
Step 1: Basic Wash: First, wash your organic layer with a basic solution (e.g., saturated aqueous sodium bicarbonate) to remove any acidic impurities.[16] Your neutral amine product will remain in the organic layer.
-
Step 2: Water Wash: Follow with a wash using neutral water or brine to remove the base from the previous step.
-
-
Removing a Basic Amine Impurity (e.g., excess starting material):
-
Step 1: Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl, 5% citric acid).[16] The basic impurity will be protonated to its ammonium salt and move into the aqueous layer, while your (presumably non-basic) product stays in the organic layer.
-
Step 2: Recovery (If the impurity is valuable): The aqueous layer containing the protonated amine can be basified (e.g., with NaOH), and the now-neutral amine can be back-extracted into an organic solvent.[17]
-
-
-
Protocol: Acid/Base Extraction to Purify a Basic Amine Product
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake vigorously.
-
Allow the layers to separate. Your basic amine is now protonated and in the bottom aqueous layer. Discard the top organic layer which contains non-basic impurities.
-
Carefully add a base (e.g., 1 M NaOH) to the aqueous layer until the pH is >10 (check with pH paper). You may see the solution become cloudy as the neutral amine precipitates.[17]
-
Add fresh organic solvent and shake to extract the neutral amine back into the organic phase.
-
Repeat the extraction from the aqueous layer 2-3 times.
-
Combine the organic layers, dry with a drying agent (e.g., Na2SO4), filter, and concentrate to yield the purified amine.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between using a basic modifier and using an amine-functionalized column? A: Start with a basic modifier like triethylamine; it's fast, cheap, and often sufficient. If you still see significant tailing, your compound is very sensitive to acid, or you need to perform this purification routinely, investing in an amine-functionalized column is a more robust and reproducible long-term solution that simplifies the mobile phase.[1][10]
Q2: Can I damage my silica column by using triethylamine? A: While TEA is effective, prolonged use, especially at high concentrations or pH, can degrade the silica stationary phase over time.[8][18] It's good practice to dedicate specific columns for use with amine purifications if you do them frequently.[18]
Q3: My compound has both an amine and a carboxylic acid. How can I purify it on silica? A: This is a challenging situation as the molecule is zwitterionic. Using standard silica with additives is difficult because a basic modifier will deprotonate the acid, and an acidic modifier will protonate the base, both leading to strong column interactions.[19] The best approaches are often:
-
Reversed-phase chromatography (C18): This is often the most effective method.[19]
-
Ion-exchange chromatography: This technique separates molecules based on charge and is ideal for zwitterions.[20][21]
-
Protection Strategy: Protect one of the functional groups (e.g., esterify the carboxylic acid or Boc-protect the amine), perform the purification, and then deprotect.[19]
Q4: What is the purpose of a protecting group and when should I use one for amine purification? A: A protecting group is a temporary modification of a functional group to render it inert during a chemical reaction or purification step.[22][23] For amines, common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) convert the basic amine into a neutral carbamate.[24] You should consider using a protecting group when:
-
The amine's basicity is interfering with a desired reaction elsewhere in the molecule.
-
You are unable to achieve separation from other basic impurities. By protecting the amines, their polarity changes, often allowing for easier chromatographic separation.[17]
-
The amine is particularly sensitive and degrades on silica gel. The carbamate is generally much more stable.
Part 3: Data & Visualizations
Table 1: Common Modifiers for Amine Chromatography on Silica Gel
| Modifier | Typical Concentration | pKa (Conjugate Acid) | Advantages | Disadvantages |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | ~10.75 | Volatile, effective for many amines.[7] | Strong odor, can be difficult to remove completely. |
| Ammonium Hydroxide | 1 - 5% (in MeOH) | ~9.25 | Very effective for polar amines.[9] | Less volatile, requires aqueous ammonia solution. |
| Pyridine | 0.1 - 1% (v/v) | ~5.25 | Effective modifier. | High boiling point, toxic, strong odor. |
| DIPEA | 0.1 - 2% (v/v) | ~11 | Sterically hindered, less nucleophilic than TEA. | More expensive than TEA. |
Diagram 1: Troubleshooting Workflow for Amine Chromatography
This diagram provides a logical decision tree for addressing common purification problems.
Caption: Decision tree for troubleshooting amine purification on silica gel.
Diagram 2: Logic for Acid-Base Extraction Strategy
This diagram illustrates the pH-dependent partitioning of a basic amine during liquid-liquid extraction.
Caption: Logic for choosing an aqueous wash based on the purification goal.
References
- brainly.com. (2023-09-22). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why.
- ChemBAM. TLC troubleshooting.
- Benchchem. Technical Support Center: Alternative Purification Techniques for Polar Amide Compounds.
- University of Rochester, Department of Chemistry.
- Biotage. (2023-01-19). Is there an easy way to purify organic amines?.
- Benchchem. Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
- Biotage. (2023-02-10).
- Org Prep Daily. (2006-10-05). Purifying amines on silica.
- Teledyne ISCO. (2012-11-09).
- Williams, D. et al.
- National Institutes of Health. (2018-07-13).
- Reddit. (2013-11-19). TLC and streaking: why add triethylamine?.
- Reddit. (2019-11-27). Column Chromatography of Compound with Amine and Carboxylic Acid.
- ResearchGate. (2013-11-01). Tailing in TLC - can anyone help?.
- ResearchGate. (2013-06-26).
- Master Organic Chemistry. (2018-06-07).
- Teledyne ISCO.
- MH Chem. (2022-08-11). How to purify Amine? Grad student asked me.
- Chromatography Forum. (2005-12-30). use of Triethylamine.
- Chemistry LibreTexts. (2024-04-15).
- Chemistry LibreTexts. (2021-07-31). 23.13: Protection of Amino Groups in Synthesis.
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- ResearchGate. (2019-01-20).
- University of Rochester, Department of Chemistry.
- Sorbent Technologies, Inc. (2022-11-09). Amino Silica Gel.
Sources
- 1. biotage.com [biotage.com]
- 2. sorbtech.com [sorbtech.com]
- 3. biotage.com [biotage.com]
- 4. chembam.com [chembam.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Stability issues of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine under different conditions
A Guide to Understanding and Managing Compound Stability
Disclaimer: This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals. The stability of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine has not been exhaustively reported in peer-reviewed literature. Therefore, the information presented herein is a synthesis of established chemical principles governing the stability of its core functional moieties—a substituted pyridine ring and a sterically hindered primary amine—and data from analogous structures. It is strongly recommended that users perform their own stability studies under their specific experimental conditions.
Introduction
This compound is a molecule of interest in pharmaceutical and chemical research. Understanding its stability profile is critical for ensuring the integrity of experimental results, developing robust formulations, and defining appropriate storage and handling procedures. This guide provides a comprehensive overview of potential stability issues, troubleshooting advice for common experimental challenges, and protocols for assessing the stability of this compound under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Based on the general stability of pyridine and amine-containing compounds, it is recommended to store this compound in a cool, dark, and dry place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is ideal to minimize exposure to oxygen and moisture. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: What are the likely degradation pathways for this compound?
The structure of this compound suggests several potential degradation pathways under stress conditions:
-
Oxidation: The pyridine ring and the primary amine are both susceptible to oxidation. The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide.[1] The primary amine can also undergo oxidation, although the steric hindrance from the adjacent quaternary carbon may slow this process.
-
Photodegradation: Pyridine and its derivatives are known to be susceptible to photodegradation upon exposure to UV light.[2][3][4] This can lead to complex degradation products, potentially including ring-opened species like succinic acid derivatives.[3]
-
Acid/Base Instability: While primary amines are generally stable to hydrolysis, extreme pH conditions may affect the overall molecule. The basicity of the pyridine nitrogen and the primary amine means they will be protonated in acidic conditions, which may alter their reactivity and stability. Strong basic conditions are generally well-tolerated by simple amines.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for this purpose, as the pyridine ring is a chromophore.[5] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for the identification and characterization of potential degradation products.[5][6] Gas Chromatography (GC) could also be a viable technique, potentially with derivatization of the amine for improved chromatographic performance.[6][7]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments.
Issue 1: I am observing unexpected peaks in my HPLC analysis after storing my sample in solution.
-
Potential Cause 1: Oxidative Degradation. If your solvent was not de-gassed or if the sample was stored with headspace containing air, oxidative degradation may have occurred. The pyridine N-oxide is a likely product.
-
Troubleshooting Steps:
-
Prepare fresh solutions using de-gassed, high-purity solvents.
-
Store solutions under an inert atmosphere (argon or nitrogen).
-
If possible, analyze the sample by LC-MS to determine the mass of the unknown peaks and compare it to the expected mass of potential oxidation products.
-
-
Potential Cause 2: Interaction with Solvent. While less common for this structure, interaction with certain reactive solvents cannot be entirely ruled out.
-
Troubleshooting Steps:
-
Ensure the use of high-purity, inert solvents (e.g., acetonitrile, methanol, water).
-
If using buffered solutions, ensure the buffer components are not reactive with the amine or pyridine functionalities.
-
Issue 2: My reaction yield is lower than expected when using this compound. Could it be degrading under my reaction conditions?
-
Potential Cause 1: Thermal Degradation. If your reaction is performed at elevated temperatures, thermal degradation could be a factor. While many alkylamines are thermally stable, the overall stability of the molecule at high temperatures is unknown.[8][9][10][11]
-
Troubleshooting Steps:
-
Run a control experiment where this compound is heated in the reaction solvent without other reagents to assess its thermal stability.
-
If thermal degradation is observed, consider running the reaction at a lower temperature for a longer duration.
-
-
Potential Cause 2: Incompatibility with Reagents. The primary amine and the pyridine ring are both nucleophilic and basic, which could lead to side reactions with electrophilic reagents. The pyridine ring can also be susceptible to certain oxidative reagents.
-
Troubleshooting Steps:
-
Review the compatibility of your reagents with primary amines and pyridine.
-
Consider protecting the primary amine if it is not the intended site of reaction.
-
Issue 3: I notice a color change in my sample upon storage.
-
Potential Cause: Oxidation. The formation of colored degradation products is often indicative of oxidative processes. This can be accelerated by exposure to light and air.
-
Troubleshooting Steps:
-
Store the compound in an amber vial to protect it from light.
-
Ensure the container is tightly sealed and consider flushing with an inert gas before sealing.
-
Analyze the discolored sample by HPLC or LC-MS to identify and quantify any degradation products.
-
Experimental Protocols: Forced Degradation Studies
To proactively understand the stability of this compound, a forced degradation study is recommended.[12][13][14] This involves subjecting the compound to a range of harsh conditions to deliberately induce degradation.
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Subject aliquots of the stock solution to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., HPLC-UV).
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24, 48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 24, 48 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24, 48 hours |
| Thermal | 80 °C (in solution) | 80 °C | 24, 48 hours |
| Photolytic | UV light (254 nm) and white light | Room Temp | 24, 48 hours |
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation for each condition.
-
If new peaks are observed, use LC-MS to tentatively identify the degradation products.
Visualizations
Hypothesized Oxidative Degradation Pathway
Caption: Hypothesized major degradation pathways.
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
References
-
Engineered Science Publisher. (n.d.). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
Applied and Environmental Microbiology. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
PubMed. (2015). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]
-
PubMed. (2014). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link]
-
PubMed. (1994). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. Retrieved from [Link]
-
PubMed. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Retrieved from [Link]
-
DSpace Home. (2022). Methods for Thermal Stability of ALKANOLAMINE Salts (Review). Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
ResearchGate. (2015). Biodegradation of pyridine under UV irradiation | Request PDF. Retrieved from [Link]
-
Journal of Physics: Conference Series. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Retrieved from [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Semantic Scholar. (1989). Degradation of pyridines in the environment. Retrieved from [Link]
-
MDPI. (2021). Long-Term Stability of TiS 2 –Alkylamine Hybrid Materials. Retrieved from [Link]
-
ScienceDirect. (2008). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Retrieved from [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Retrieved from [Link]
-
ResearchGate. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Retrieved from [Link]
-
IJSDR. (2021). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
MDPI. (2024). Amidine-Linked Closo-Dodecaborate–Silica Hybrids: Synthesis and Characterization. Retrieved from [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
PMC. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
ACS Publications. (2024). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles | Organic Letters. Retrieved from [Link]
-
YouTube. (2023). Hydrolysis of Imines and Enamines Explained. Retrieved from [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. espublisher.com [espublisher.com]
- 3. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bre.com [bre.com]
- 8. dspace.kstu.uz [dspace.kstu.uz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biomedres.us [biomedres.us]
- 13. ijsdr.org [ijsdr.org]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine. Our focus is on proactive impurity prevention and reactive troubleshooting to ensure the highest possible purity of the final compound. The information herein is synthesized from established principles of heterocyclic chemistry and field-proven analytical insights.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic pathway for this compound?
A common approach involves a nucleophilic substitution reaction on a pre-functionalized pyridine ring. A representative synthesis starts with 2-chloro-5-methylpyridine, which undergoes a nucleophilic attack by the carbanion of isobutyronitrile. The resulting nitrile intermediate is then reduced to the desired primary amine. This multi-step process requires careful control of reaction conditions to minimize side reactions.
Caption: A plausible two-step synthesis pathway.
Q2: What are the primary classes of impurities I should expect during this synthesis?
Impurities in this synthesis can be broadly categorized into three groups:
-
Process-Related Impurities: These arise directly from the reaction sequence.
-
Unreacted Starting Materials: Residual 2-chloro-5-methylpyridine or isobutyronitrile.
-
Intermediates: Incomplete reduction can leave 2-(5-methylpyridin-2-yl)-2-methylpropanenitrile in the final product.
-
Isomeric Byproducts: Nucleophilic attack at position C4 or C6 of the pyridine ring instead of the desired C2 position. The electronic nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the α (C2, C6) and γ (C4) positions.[1][2][3]
-
-
Side-Reaction Impurities: These are formed from alternative reaction pathways.
-
Dimerization/Polymerization: Especially under high concentrations or in the presence of certain metal catalysts, nitrile-containing compounds can polymerize.[4]
-
Hydrolysis Products: If water is present during workup, the nitrile intermediate or the final amine can undergo hydrolysis.
-
-
Degradation Products: These can form during the reaction, workup, or storage.
-
Oxidation Products: The pyridine nitrogen is a Lewis basic site and can be oxidized to a pyridine N-oxide, particularly if strong oxidizing agents are present or during prolonged exposure to air.[3]
-
Q3: What are the most effective analytical techniques for identifying and quantifying these impurities?
A multi-technique approach is essential for robust impurity profiling.[5]
| Analytical Technique | Purpose | Detects |
| HPLC/UPLC-UV/MS | Primary tool for separation and quantification. | Most process-related and side-reaction impurities. Mass spectrometry provides molecular weight information for identification.[6] |
| GC-MS | Excellent for volatile impurities and starting materials. | Residual solvents, unreacted starting materials (e.g., isobutyronitrile), and some low-molecular-weight byproducts.[7] |
| NMR Spectroscopy (¹H, ¹³C) | Definitive structural elucidation of isolated impurities. | Isomeric impurities, provides detailed structural information to confirm connectivity. |
| High-Resolution MS (HRMS) | Accurate mass determination to confirm elemental composition. | Unknown impurities, helps in proposing chemical formulas for unidentified peaks.[8] |
Q4: How can I proactively minimize impurity formation from the start?
-
Purity of Starting Materials: Use high-purity starting materials. Impurities in the initial reactants can lead to unexpected side reactions.[4]
-
Inert Atmosphere: The pyridine ring and strong bases (like NaH or LDA) are sensitive to oxygen and moisture. Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and quenching of reagents.
-
Temperature Control: Many side reactions are accelerated at higher temperatures. Maintain strict temperature control, especially during the addition of highly reactive reagents like strong bases or reducing agents.
-
Controlled Reagent Addition: Add reagents slowly and sub-surface if possible. This maintains a low instantaneous concentration, which can prevent polymerization and thermal excursions.[4]
Troubleshooting Guides
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Problem 1: My final product is contaminated with significant amounts of unreacted 2-chloro-5-methylpyridine.
-
Question: My HPLC and GC-MS analyses show a peak corresponding to the starting material, 2-chloro-5-methylpyridine. What is the likely cause and how do I fix it?
-
Answer: This issue typically points to incomplete reaction during the first step (nucleophilic substitution). The primary causes are insufficient activation of the isobutyronitrile or suboptimal reaction conditions.
Causality: The formation of the isobutyronitrile carbanion is the critical first step. If the base is not strong enough, is added too quickly at a low temperature, or is quenched by moisture, an insufficient amount of the nucleophile will be available to react with the pyridine substrate.
Troubleshooting Protocol:
-
Verify Base Activity: Ensure your strong base (e.g., NaH, LDA) is fresh and has not been deactivated by improper storage. For LDA, it is often best to prepare it fresh in situ.
-
Optimize Stoichiometry: Increase the molar equivalent of the isobutyronitrile/base mixture slightly (e.g., from 1.1 eq to 1.3 eq) to ensure the electrophile is the limiting reagent.
-
Temperature and Time Study:
-
Allow sufficient time for the carbanion to form before adding the 2-chloro-5-methylpyridine.
-
After adding the pyridine substrate, ensure the reaction is stirred for an adequate duration. Monitor the reaction progress using TLC or HPLC to determine the point of completion.
-
-
Purification: If the issue persists at a low level, the unreacted starting material can typically be removed via column chromatography due to the significant polarity difference between the non-polar starting material and the polar amine product.
Verification: A successful modification will result in the disappearance or significant reduction (<0.1%) of the 2-chloro-5-methylpyridine peak in the crude product's chromatogram.
-
Problem 2: I've identified an isomeric impurity with the same mass as my product.
-
Question: My LC-MS shows an impurity with the same m/z as my target compound, and the NMR is complex. I suspect a positional isomer. How does this form and how can I control the regioselectivity?
-
Answer: The formation of a positional isomer is a known challenge in pyridine chemistry. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. While the chloro-group at C2 is a good leaving group, attack can sometimes occur at other positions, especially under certain conditions.
Mechanism of Isomer Formation: The primary cause is a competing nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atom activates the C2 and C4 positions for nucleophilic attack.[2][3] If the reaction conditions are not well-controlled, a portion of the nucleophile may attack the C4 or C6 position, leading to isomeric products.
Caption: Competing nucleophilic attack pathways.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: Regioselectivity is often highly temperature-dependent. Running the reaction at a lower temperature (e.g., -78 °C if using LDA) can significantly favor the thermodynamically preferred product and suppress the formation of the kinetic (and often undesired) isomer.
-
Choice of Base/Solvent: The solvent and counter-ion from the base can influence regioselectivity. A less polar solvent might favor the desired C2 substitution. Experiment with different base/solvent combinations (e.g., NaH in THF vs. KHMDS in Toluene).
-
Analytical Monitoring: Use a high-resolution HPLC method during development to separate and quantify the isomers. This data is critical for optimizing reaction conditions.
-
Purification Strategy: Isomers can be notoriously difficult to separate. Preparative HPLC or careful column chromatography with a shallow gradient may be required. It is far more efficient to prevent its formation.
Verification: Optimized conditions should lead to a product with >99.5% isomeric purity as determined by a validated HPLC or capillary electrophoresis method.
-
Problem 3: My crude product is a dark, tar-like material with low yield of the desired product.
-
Question: The reaction turned dark brown/black, and the workup yielded a sticky, insoluble material. What happened?
-
Answer: The formation of dark, insoluble tars is a strong indicator of polymerization or extensive degradation.[4] This is common in reactions involving strong bases and activated aromatic systems.
Causality:
-
Polymerization of Isobutyronitrile: High local concentrations of the isobutyronitrile anion can lead to self-condensation or polymerization.
-
Chichibabin-type Side Reactions: Pyridine rings can react with strong bases like NaNH₂ (a potential impurity in NaH) to form amino-pyridines, which can lead to complex reaction cascades.[3]
-
Thermal Runaway: Poor heat dissipation during reagent addition can cause the reaction temperature to spike, leading to rapid decomposition of reactants and products.
Troubleshooting Protocol:
-
Reverse Addition: Instead of adding the base to the nitrile, try adding the nitrile solution slowly to a suspension of the base. This keeps the nitrile concentration low. A better method is to add the base to the nitrile at low temperature and then add this solution slowly to the electrophile.
-
Improve Heat Transfer: Use a larger reaction flask, a more efficient stirring mechanism, and a well-controlled cooling bath to ensure the temperature does not exceed the set point during additions.
-
Dilution: Running the reaction at a higher dilution can reduce the rate of bimolecular side reactions like polymerization.
-
Check Purity of Reagents: Ensure that reagents are pure and that solvents are anhydrous. Water can react with the strong base, generating heat and side products.
Verification: Successful troubleshooting will result in a lighter-colored reaction mixture and a significantly cleaner crude product upon workup, with a higher yield of the desired amine.
-
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and adding the silica. Remove the solvent under vacuum until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes with 1-2% triethylamine to prevent the amine from streaking). A good starting point for the eluent system can be determined by TLC analysis.
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin elution with the chosen solvent system. It is often best to start with a lower polarity mixture and gradually increase the polarity (gradient elution) to first elute non-polar impurities, followed by the product.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amine.
References
- Common side reactions in the synthesis of pyridine-3-carbonitriles. Benchchem.
- Pyridine Ring Reactivity.
- Pyridine: Synthesis, reactions and medicinal uses. Slideshare.
- Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
- Pyridine - Wikipedia.
- Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium.
- This compound. PubChem.
- Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.
- Flow Synthesis of 2-Methylpyridines via α-Methylation. MDPI.
- Impurity profiling and synthesis of standards. Enantia.
- This compound. Key Organics.
- Flow Synthesis of 2-Methylpyridines via α-Methylation. ResearchGate.
- 2-Methyl-1-(pyridin-2-yl)propan-1-amine. Mol-Instincts.
- 2-Methyl-N-(pyridin-2-ylmethyl)propan-1-amine. Biosynth.
- Process for preparation of 2-amino-5-methyl-pyridine. Google Patents.
- Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI.
- Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines. Thermo Fisher Scientific.
- Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Shimadzu.
- 2-(5-Methylpyrimidin-2-yl)propan-1-amine. ChemScene.
- N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. SWGDRUG.org.
- Quantitative Analysis of Sulpiride and Impurities. ResearchGate.
Sources
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 6. mdpi.com [mdpi.com]
- 7. swgdrug.org [swgdrug.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that wrestling with the poor solubility of pyridine derivatives can be a significant bottleneck in your experimental workflow, impacting everything from reaction kinetics to the reliability of biological assays. This guide is designed to provide you with expert insights and actionable troubleshooting strategies to systematically address and overcome these solubility challenges.
Troubleshooting & FAQs: A Scientist-to-Scientist Guide
Here, we address the most common solubility issues encountered in the lab. Our approach is to first understand the underlying chemical principles and then apply a logical, step-by-step solution.
Q1: Why is my pyridine derivative not dissolving in my desired solvent? (The Basics)
The inability of a compound to dissolve is most often rooted in a fundamental mismatch between the solute (your pyridine derivative) and the solvent. Three primary factors are at play:
-
Polarity Mismatch: The principle of "like dissolves like" is paramount. Pyridine itself is a polar molecule. However, the derivatives you are working with can range from highly polar to very nonpolar, depending on the attached functional groups. If you are trying to dissolve a highly nonpolar derivative (e.g., one with long alkyl chains) in a very polar solvent like water, you will face significant challenges.
-
Crystalline Structure (Lattice Energy): Highly crystalline solids have strong intermolecular forces holding the molecules together in a rigid lattice. For dissolution to occur, the energy released from the solvent-solute interactions must be sufficient to overcome this lattice energy. If your compound is a very stable crystal, it will have a higher barrier to dissolution.
-
The Role of the Pyridine Nitrogen (pKa): The nitrogen atom in the pyridine ring is weakly basic. This means it can be protonated to form a pyridinium salt. The pKa of the conjugate acid of pyridine is typically around 5.2. This property is crucial for aqueous solubility and is often the key to solving your problem, as we'll explore next.
Caption: pH-dependent equilibrium of a pyridine derivative in an aqueous solution.
Experimental Protocol: pH Adjustment for Solubilization
This protocol provides a systematic way to test if pH modification can solve your solubility issue.
-
Preparation:
-
Accurately weigh a small amount of your pyridine derivative (e.g., 1-5 mg) into a clear glass vial.
-
Prepare acidic and basic stock solutions (e.g., 0.1 M HCl and 0.1 M NaOH).
-
Have your primary solvent (e.g., deionized water or a buffer) ready.
-
-
Initial Test:
-
Add a small, defined volume of the primary solvent to the vial (e.g., 1 mL).
-
Stir or vortex the mixture vigorously for 1-2 minutes. Observe if the compound dissolves.
-
-
Acidification (Titration):
-
If the compound remains insoluble, begin adding the 0.1 M HCl solution dropwise.
-
After each drop, vortex the vial and observe for any changes in solubility.
-
Continue this process until the compound fully dissolves. Record the approximate pH if you have a micro-pH probe, or note the volume of acid added.
-
-
Validation (Trustworthiness):
-
Once dissolved, you can optionally add 0.1 M NaOH dropwise to see if the compound precipitates back out as the pH increases. This confirms that the solubility is indeed pH-dependent.
-
-
Scaling Up:
-
Based on your findings, you can now prepare a bulk solution at the optimal pH for your experiments. For example, if your compound dissolved at a pH of ~4, you can prepare a buffer solution (e.g., an acetate buffer) at this pH to use as your solvent.
-
Q3: pH adjustment isn't an option for my experiment. What are co-solvents and how do I use them?
When altering the pH is not viable (e.g., due to compound stability or assay constraints), using a co-solvent system is the next logical step.
The Underlying Principle (Expertise & Experience): A co-solvent is an organic solvent that is miscible with the primary solvent (usually water). By adding a co-solvent, you are effectively reducing the overall polarity of the solvent system. This "polarity tuning" can create a more favorable environment for a less polar pyridine derivative to dissolve. Common water-miscible co-solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and propylene glycol.
Data Presentation: Common Co-Solvents
| Co-Solvent | Polarity Index | Primary Use/Consideration |
| Water | 10.2 | Universal biological solvent, highly polar. |
| DMSO | 7.2 | Powerful solvent for many organic compounds; can be difficult to remove. |
| DMF | 6.4 | Strong solvent, but has toxicity concerns. |
| Ethanol | 5.2 | Biocompatible, commonly used in formulations. |
| Propylene Glycol | - | Common vehicle for in vivo studies. |
Experimental Protocol: Co-Solvent Screening
-
Selection: Choose a few biocompatible or experiment-compatible co-solvents from the table above (DMSO and ethanol are common starting points).
-
Stock Solution: Prepare a concentrated stock solution of your pyridine derivative in the pure co-solvent (e.g., 100 mM in 100% DMSO). This is a crucial first step to ensure the compound is soluble in the co-solvent itself.
-
Titration:
-
In a vial, place the volume of your primary aqueous solvent needed for your final concentration.
-
While vortexing, slowly add a small aliquot of your concentrated stock solution.
-
Observe for any signs of precipitation (cloudiness). If the solution remains clear, you have successfully created a solution at that co-solvent percentage.
-
Caution: Never add the aqueous solvent to the organic co-solvent, as this often causes the compound to "crash out" or precipitate immediately. Always add the small volume of organic stock to the large volume of aqueous buffer.
-
-
Optimization: Determine the maximum percentage of co-solvent your experiment can tolerate and see if your desired compound concentration is achievable within that limit. Many cell-based assays, for instance, can tolerate up to 0.5-1% DMSO without significant toxicity.
Q4: I need a solution for in vivo studies. What are some advanced, biocompatible strategies?
For animal studies or clinical applications, the options for solvents and excipients are much more restricted. Here, more advanced formulation strategies are required.
The Underlying Principle (Expertise & Experience): The goal is to increase the apparent solubility of the compound without using high concentrations of organic co-solvents. Two primary methods are complexation and the use of surfactants.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior pocket. A nonpolar pyridine derivative can become encapsulated within this pocket, forming an inclusion complex. This complex has the water-soluble properties of the cyclodextrin exterior, dramatically increasing the compound's solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, FDA-approved example.
-
Surfactants (Micellar Solubilization): Surfactants are molecules that have both a hydrophobic tail and a hydrophilic head. Above a certain concentration (the critical micelle concentration or CMC), they self-assemble into spherical structures called micelles, with the hydrophobic tails forming a core and the hydrophilic heads facing the aqueous solvent. Your nonpolar pyridine derivative can partition into the hydrophobic core of these micelles, effectively being solubilized in the aqueous phase. Polysorbate 80 (Tween 80) and Cremophor EL are common examples.
Caption: Encapsulation of a pyridine derivative by a cyclodextrin molecule.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]
Technical Support Center: Enhancing the Regioselectivity of Pyridine Functionalization
Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselectivity in their pyridine syntheses. The pyridine scaffold is a cornerstone in pharmaceuticals and agrochemicals, yet its inherent electronic properties make precise functionalization a significant synthetic challenge.[1][2][3]
This resource provides in-depth, troubleshooting-focused answers to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure in your experiments.
Section 1: Frequently Asked Questions - The Fundamentals of Pyridine Reactivity
Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?
A: The difficulty arises from the intrinsic electronic nature of the pyridine ring. The electronegative nitrogen atom creates a π-deficient system, meaning the ring has lower electron density than benzene.[4][5] This has two major consequences:
-
Deactivation towards Electrophiles: The ring is generally unreactive to electrophilic aromatic substitution (SEAr), similar to nitrobenzene.[5] When the reaction does occur, it requires harsh conditions and typically favors the C3 (meta) position.[6][7]
-
Activation towards Nucleophiles: The electron deficiency makes the C2 (ortho) and C4 (para) positions susceptible to attack by nucleophiles and radicals.[8][9][10][11]
The nitrogen lone pair can also coordinate with Lewis acidic reagents or metal catalysts, further complicating reactivity and potentially poisoning the catalyst.[1][3][9] This combination of factors often leads to mixtures of isomers or no reaction at all.
Q2: My electrophilic substitution (e.g., nitration, halogenation) is failing or giving me a mixture of products. What's the first thing I should try?
A: The most reliable first step is to convert the pyridine to its corresponding Pyridine N-oxide . This is a classic and highly effective strategy for two key reasons:
-
Ring Activation: The N-oxide group is strongly activating. It acts as an electron-donating group through resonance, increasing the electron density of the ring and making it significantly more reactive towards electrophiles.
-
Directing Effect: It strongly directs incoming electrophiles to the C4 (para) position. To a lesser extent, it also activates the C2 (ortho) position.[5]
After the electrophilic substitution is complete, the N-oxide can be easily removed by deoxygenation using reagents like PCl₃ or zinc dust to yield the desired substituted pyridine.[5]
Q3: I'm attempting a Nucleophilic Aromatic Substitution (SNAr) on a 3-halopyridine and it's not working. Why?
A: Standard SNAr reactions on pyridines are generally unsuccessful when the leaving group is at the C3 position.[12] The mechanism of SNAr involves the formation of a negatively charged intermediate (a Meisenheimer complex). For attack at the C2 and C4 positions, a key resonance structure places the negative charge directly on the electronegative nitrogen atom, which provides significant stabilization.[11][13] This stabilization is not possible when the attack occurs at the C3 position, making the intermediate much higher in energy and the reaction kinetically unfavorable.[11]
Troubleshooting Steps:
-
Confirm Leaving Group Position: Double-check that your starting material does not have the leaving group at C3 if you are attempting a standard SNAr.
-
Alternative Mechanisms: If C3 functionalization is required, you must explore alternative strategies such as Directed ortho-Metalation (DoM) from a C2 or C4 directing group, transition-metal-catalyzed cross-coupling, or the generation of pyridyne intermediates.[9]
Section 2: Troubleshooting Guides for Common Reaction Classes
This section provides specific troubleshooting advice for common functionalization strategies.
Guide 1: Transition Metal-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H activation is a powerful, atom-economical method for functionalizing pyridines.[2][3] However, achieving high regioselectivity can be complex.
Problem: My C-H arylation/alkenylation is giving a mixture of C2 and C3/C4 products.
This is a classic challenge. The inherent electronic preference is for C2/C4 functionalization.[1] Achieving selectivity, especially at the challenging C3 and C4 positions, requires precise control over the reaction system.
Troubleshooting Workflow: Enhancing Regioselectivity in C-H Functionalization
Caption: Troubleshooting workflow for poor regioselectivity in C-H functionalization.
Expert Insights:
-
Directing Groups (DGs) are Key: For C-H activation, a directing group is often essential to override the ring's natural reactivity.[14][15] The DG coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, typically at the ortho position to the DG.
-
C3-Selectivity: Achieving meta-selectivity (C3) is particularly difficult. Recent advances have utilized specialized nickel and palladium catalyst systems or temporary dearomatization-rearomatization strategies to access this position.[9][16]
Guide 2: Directed ortho-Metalation (DoM)
DoM is a robust method for achieving regioselective functionalization ortho to a directing metalation group (DMG). The process involves deprotonation with a strong base (typically an organolithium reagent) followed by quenching with an electrophile.[17]
Problem: My DoM reaction is giving low yields, and I suspect competitive nucleophilic addition of the organolithium base to the pyridine ring.
This is a common side reaction, especially with highly reactive bases like n-BuLi.[18] The organolithium reagent can add to the C2 or C4 position instead of abstracting the desired proton.
Troubleshooting Strategies:
| Strategy | Rationale | Recommended Action |
| Use a Hindered Base | Bulky, non-nucleophilic bases are less likely to add to the ring. | Switch from n-BuLi or s-BuLi to Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[14] |
| Lower the Temperature | Deprotonation (DoM) is often kinetically faster at very low temperatures, while nucleophilic addition may have a higher activation barrier. | Run the deprotonation step at -78 °C or even lower (e.g., -90 °C to -100 °C in an appropriate solvent bath). |
| Transmetalation | After initial lithiation, transmetalating to a less reactive organometallic species (e.g., Mg, Zn, B) can prevent side reactions before adding the electrophile. | After lithiation, add a salt like MgBr₂·OEt₂ or ZnCl₂ to form the corresponding Grignard or organozinc reagent before the electrophile quench. |
| Check DMG Strength | A weak DMG may not coordinate the base effectively, leading to poor regiocontrol and competitive pathways. | Ensure you are using a potent DMG. Strong DMGs for pyridine include amides (-CONR₂), carbamates (-OCONEt₂), and N-oxides.[17][18] |
Guide 3: Radical Functionalization (Minisci-type Reactions)
The Minisci reaction is a powerful method for alkylation or acylation of electron-deficient heterocycles. It typically proceeds with high selectivity for the C2 and C4 positions.[19]
Problem: I want to favor C4 functionalization over C2 in my Minisci reaction, but I'm getting a 1:1 mixture.
While electronic factors make both C2 and C4 active, steric and electrostatic effects can be manipulated to favor one over the other.
Troubleshooting Strategies:
-
Increase Steric Bulk on the Nitrogen: Protonating the pyridine nitrogen with a bulky Brønsted acid (e.g., pivalic acid) or converting it to a bulky N-oxide or pyridinium salt can sterically hinder the C2 and C6 positions, thereby favoring radical attack at the less hindered C4 position.[1]
-
Radical Source: The nature of the radical itself can influence the outcome. Some studies have shown that specific radical precursors can exhibit different C2/C4 selectivity ratios. For example, under certain photocatalytic conditions, carbamoyl radicals can be directed to C2 via electrostatic interactions, while larger phosphinoyl radicals default to C4.[20][21]
-
Blocking Groups: A removable blocking group can be temporarily installed at the C2 position to force functionalization at C4.[19]
Section 3: Key Experimental Protocols
Protocol 1: C4-Selective Nitration of Pyridine via N-Oxide Formation
This two-step protocol demonstrates the activation and directing effect of the N-oxide group for achieving C4-selectivity in an electrophilic aromatic substitution.
Step A: Synthesis of Pyridine N-oxide
-
In a round-bottom flask, dissolve pyridine (1.0 equiv) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (1.1 equiv).
-
Heat the mixture to 70-80 °C and stir for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction and carefully destroy excess peroxide with a reducing agent (e.g., sodium bisulfite solution).
-
Neutralize with a strong base (e.g., NaOH) and extract the product with an organic solvent like dichloromethane.
-
Dry the organic layer, concentrate, and purify by chromatography or distillation to yield pyridine N-oxide.
Step B: Nitration of Pyridine N-oxide
-
In a flask equipped with a dropping funnel, carefully add pyridine N-oxide (1.0 equiv) to a cold (0 °C) mixture of fuming sulfuric acid and fuming nitric acid.
-
Allow the reaction to warm to room temperature and then heat to 90 °C for 12 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate) until the product precipitates.
-
Filter the solid, wash with cold water, and dry to obtain 4-nitropyridine N-oxide.
-
The N-oxide can then be deoxygenated (e.g., with PCl₃ in CHCl₃) to yield 4-nitropyridine.
Protocol 2: Directed ortho-Metalation of 3-(Diethylcarbamoyl)oxy-pyridine
This protocol illustrates the use of a strong directing group (carbamate) to achieve selective C4-lithiation and subsequent functionalization of a 3-substituted pyridine.
Materials:
-
3-Hydroxypyridine
-
Diethylcarbamoyl chloride
-
sec-Butyllithium (s-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzophenone)
Procedure:
-
Prepare the Substrate: Synthesize the O-pyridyl carbamate by reacting 3-hydroxypyridine with diethylcarbamoyl chloride in the presence of a base (e.g., NaH) in anhydrous THF. Purify the resulting 3-(diethylcarbamoyl)oxy-pyridine.
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add the purified O-pyridyl carbamate (1.0 equiv) and dissolve it in anhydrous THF.
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add s-BuLi (1.1 equiv) dropwise via syringe over 15 minutes. A color change is typically observed. Stir the solution at -78 °C for 1 hour to ensure complete metalation at the C4 position.
-
Electrophilic Quench: While maintaining the temperature at -78 °C, add a solution of the electrophile (e.g., benzophenone, 1.2 equiv) in anhydrous THF dropwise.
-
Reaction & Quench: Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 4-functionalized pyridine derivative.
Section 4: Conclusion
Enhancing the regioselectivity of pyridine functionalization is a multifaceted challenge that requires a deep understanding of the electronic and steric factors at play. By methodically addressing issues through the strategic use of activating/directing groups, careful selection of reagents and catalysts, and optimization of reaction conditions, researchers can overcome the inherent reactivity patterns of the pyridine ring. This guide serves as a starting point for troubleshooting common issues and implementing advanced strategies to achieve desired synthetic outcomes.
References
This list is provided for verification and further reading.
- Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metal
- Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019). Organic Letters.
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Organic Letters.
- At which position(s) does nucleophilic aromatic substitution occur in pyridine? Study.com.
- C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society.
- C-H Functionalization of Pyridines.
- Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. (2008). Tetrahedron Letters.
- Which position does Electrophilic aromatic substitution of Pyridine favour
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry.
- Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. Benchchem.
- C-H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (2024). Journal of the American Chemical Society.
- Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
- Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT C
- Mechanism for C−H activation of pyridine by the model Pd(II) catalyst.
- Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone.
- Directed (ortho)
- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025). Chemistry – A European Journal.
- Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry.
- Pyridines: properties, syntheses & reactivity. University of Bristol.
- Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023).
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry.
- Why nucleophilic substitution in pyridine favours
- C-H Activation of Pyridines by (PBP)Ir Complexes. ChemRxiv.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
- Pyridine - Wikipedia.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2016).
- Pyridine/pyrimidine groups in C−H activation.
- Electrophilic substitution on pyridine. Química Orgánica.
- Challenges in the functionalization of pyridines.
- C-H functionalization of pyridines. (2023). Organic & Biomolecular Chemistry.
- Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube.
- Removable and modifiable directing groups in C-H activ
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Validation & Comparative
A Comparative Analysis of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine and Structurally Related Analogs for CNS Drug Discovery
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in key biological interactions and its favorable physicochemical properties.[1][2][3][4] This guide focuses on 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine (Cmpd-1) , a compound of interest for its potential as a modulator of central nervous system (CNS) targets. The unique arrangement of a neopentyl linker separating a primary amine from a substituted pyridine ring presents a compelling architecture for exploring structure-activity relationships (SAR).[1][5]
This document provides a comprehensive comparison of Cmpd-1 with three rationally designed analogs, evaluating their physicochemical properties, pharmacodynamic activity at a representative G-protein coupled receptor (GPCR), and their in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The objective is to elucidate the impact of subtle structural modifications on key drug-like properties, thereby guiding future optimization efforts. Early characterization of ADME properties is critical for identifying promising candidates and minimizing late-stage failures in drug development.[6][7][8][9]
Structural Analysis of Cmpd-1 and Analogs
To probe the SAR of the lead compound, Cmpd-1, three analogs were synthesized, each featuring a specific modification to one of the key structural motifs: the pyridine substituent, the pyridine nitrogen position, or the terminal amine.
-
Cmpd-1 (Lead Compound): this compound
-
Cmpd-2 (Substituent Analog): 2-(5-Chloropyridin-2-yl)-2-methylpropan-1-amine
-
Cmpd-3 (Isomeric Analog): 2-Methyl-2-(6-methylpyridin-3-yl)propan-1-amine
-
Cmpd-4 (Amine Analog): N,N-Dimethyl-2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine
The rationale for these modifications is to systematically assess the influence of electronics (methyl vs. chloro), the geometry of interaction with the target (2-pyridyl vs. 3-pyridyl), and the hydrogen-bonding capacity of the basic amine (primary vs. tertiary) on the overall biological and pharmacokinetic profile.
Comparative Physicochemical and ADME Properties
A compound's fundamental physicochemical characteristics—lipophilicity (LogD), aqueous solubility, and metabolic stability—are pivotal determinants of its pharmacokinetic behavior.[7][8] These properties were evaluated for Cmpd-1 and its analogs to establish a baseline for their drug-like potential.
Table 1: Comparative Physicochemical and In Vitro ADME Data
| Compound | Molecular Formula | MW ( g/mol ) | Predicted XlogP[10] | Kinetic Solubility @ pH 7.4 (µM) | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) | HLM Stability (t½, min)[11][12] |
| Cmpd-1 | C₁₀H₁₆N₂ | 164.25 | 1.4 | > 200 | 15.2 ± 1.1 | 45 ± 4 |
| Cmpd-2 | C₉H₁₃ClN₂ | 184.67 | 2.1 | 115 ± 15 | 25.8 ± 2.3 | > 60 |
| Cmpd-3 | C₁₀H₁₆N₂ | 164.25 | 1.3 | > 200 | 12.5 ± 0.9 | 38 ± 5 |
| Cmpd-4 | C₁₂H₂₀N₂ | 192.30 | 2.0 | 95 ± 11 | 22.1 ± 1.8 | 18 ± 2 |
Analysis of Physicochemical & ADME Data:
-
Solubility and Lipophilicity: The lead compound, Cmpd-1 , and its isomer, Cmpd-3 , exhibit excellent aqueous solubility. Replacing the 5-methyl group with a more lipophilic chloro group (Cmpd-2 ) or methylating the amine (Cmpd-4 ) increases the predicted lipophilicity (XlogP) and correspondingly decreases aqueous solubility, a common trade-off in drug design.
-
Permeability: Passive permeability was assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA).[13][14] The increased lipophilicity of Cmpd-2 and Cmpd-4 translates to higher passive permeability, suggesting potentially better absorption. Cmpd-1 and Cmpd-3 show moderate permeability.
-
Metabolic Stability: The stability of the compounds was evaluated in human liver microsomes (HLM) to predict phase I metabolic clearance.[11][15][16] Cmpd-2 , with the electron-withdrawing chloro group, shows the highest stability, likely due to deactivation of the pyridine ring towards oxidative metabolism. In contrast, Cmpd-4 , the tertiary amine, is significantly less stable, a well-known liability as N-dealkylation is a common metabolic pathway mediated by cytochrome P450 enzymes.[11]
Comparative Pharmacodynamics: GPCR Functional Activity
To assess the biological activity of the compounds, a functional cell-based assay was employed. Given the structural motifs present, a hypothetical Gαq-coupled GPCR target was selected. Activation of Gαq-coupled receptors leads to an increase in intracellular calcium, which can be measured using a fluorescent indicator. This provides a robust method for quantifying agonist activity.[17][18]
Table 2: Comparative Agonist Activity at a Gαq-Coupled Receptor
| Compound | Agonist EC₅₀ (nM) | Max Response (% of Control) |
| Cmpd-1 | 85 ± 9 | 100% |
| Cmpd-2 | 150 ± 18 | 95% |
| Cmpd-3 | 1250 ± 110 | 65% |
| Cmpd-4 | > 10,000 | < 10% |
Analysis of Pharmacodynamic Data:
The results clearly demonstrate a distinct structure-activity relationship:
-
Cmpd-1 is the most potent agonist in this series.
-
Replacing the methyl with a chloro group (Cmpd-2 ) results in a slight decrease in potency, suggesting that while electronics are tolerated, the methyl group may have a beneficial steric or hydrophobic interaction with the receptor binding pocket.
-
Shifting the pyridine nitrogen to the 3-position (Cmpd-3 ) causes a dramatic loss of potency and efficacy. This strongly indicates that the nitrogen at the 2-position is a critical interaction point, likely acting as a hydrogen bond acceptor or coordinating with a key residue in the receptor.
-
Methylation of the primary amine to a tertiary amine (Cmpd-4 ) completely abolishes activity. This is a crucial finding, suggesting the N-H protons of the primary amine are essential for activity, likely acting as hydrogen bond donors.
Experimental Workflows & Protocols
Scientific integrity demands transparent and reproducible methodologies. The following sections detail the protocols used to generate the data presented in this guide.
Overall Screening Workflow
The logical flow from compound synthesis to data interpretation is crucial for efficient drug discovery.
Caption: High-level workflow for compound evaluation.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol determines a compound's metabolic stability by measuring its rate of disappearance when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[11][15][16]
Principle: The "substrate depletion" method monitors the concentration of the parent compound over time via LC-MS/MS. The rate of depletion is used to calculate the in vitro half-life (t½).[19]
Materials:
-
Pooled Human Liver Microsomes (e.g., from BioIVT)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Test Compounds (10 mM in DMSO)
-
Acetonitrile with internal standard (e.g., 100 nM Tolbutamide) for reaction termination
-
96-well incubation plates and collection plates
Procedure:
-
Preparation: Thaw HLM and NADPH solutions on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Compound Addition: Add the test compound to the HLM master mix to achieve a final concentration of 1 µM. Vortex gently.
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aliquot a sample of the reaction mixture into a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Seal the collection plate, vortex, and centrifuge at 4000 rpm for 10 minutes to pellet precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression (k) is used to calculate the half-life: t½ = 0.693 / k .
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay models passive diffusion across a lipid membrane, serving as a rapid screen for gastrointestinal absorption or blood-brain barrier penetration.[13][14][20]
Principle: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., lecithin in dodecane) and placed on top of an acceptor plate containing buffer. The compound diffuses from the donor to the acceptor well, and the concentration in each is measured.[21][22]
Materials:
-
PAMPA plate system (e.g., Millipore MultiScreen-IP)
-
Lecithin/dodecane solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test Compounds (10 mM in DMSO)
Procedure:
-
Membrane Coating: Gently add 5 µL of the lipid/dodecane solution to the membrane of each well in the donor plate. Allow it to soak in for 5 minutes.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS buffer.
-
Donor Plate Preparation: Prepare the test compounds at a final concentration of 100 µM in PBS (final DMSO concentration <1%). Add 150 µL of this solution to each well of the lipid-coated donor plate.
-
Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for 5-18 hours in a chamber with high humidity to prevent evaporation.[20]
-
Quantification: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pₑ) using the measured concentrations and known physical parameters of the system (well volume, membrane area, incubation time).
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of minor structural modifications on the multifaceted profile of a drug candidate.
-
Structure-Activity Relationship: The primary amine and the 2-pyridyl nitrogen are indispensable for target engagement. The 5-position on the pyridine ring is tolerant to substitution, though a methyl group is preferred over chloro for potency.
-
Structure-Property Relationship: Lipophilicity, solubility, and metabolic stability can be predictably modulated. The tertiary amine analog (Cmpd-4 ) highlights a classic metabolic liability, while the chloro-substituted analog (Cmpd-2 ) shows improved stability at the cost of reduced solubility and potency.
Based on this analysis, Cmpd-1 remains the most promising lead, balancing potent biological activity with favorable solubility and adequate metabolic stability. Future work should focus on modifying the pyridine ring at positions other than the critical 5-position to fine-tune permeability and metabolic stability without compromising the essential pharmacophore elements identified in this study. The detailed protocols provided herein serve as a robust framework for the continued evaluation of next-generation analogs.
References
- PubChemLite. This compound.
- Gasteiger, E., et al. Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2021.
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions.
- Selvita. In Vitro ADME.
- Pipzine Chemicals. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China.
- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
- Matthew, A., et al. Insights Into the Synthetic Strategies, Biological Activity, and Structure-Activity Relationship of Pyridine and Analogs: A Review. Letters in Organic Chemistry, 2023.
- WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development. 2022.
- MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. 2024.
- Charles River Laboratories. In Vitro ADME Assays and Services.
- Technology Networks. PAMPA Permeability Assay.
- Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
- Schulze, J., et al. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols, 2022.
- BioDuro. In Vitro ADME.
- Shah, P., et al. Predicting Human Liver Microsomal Stability of small molecules. BioModels, 2020.
- Merck Millipore. Metabolic Stability Assays.
- Dawidowski, M., et al. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 2019.
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
- BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
- MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA).
- Siramshetty, V.B., et al. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling, 2024.
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A Comparative Guide to the Biological Activity of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine and Other Pyridine Derivatives
Introduction: The Prominence of the Pyridine Scaffold in Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its heterocyclic structure imparts favorable pharmacokinetic properties and serves as a versatile scaffold for designing molecules with a wide array of therapeutic applications. Pyridine derivatives have demonstrated a remarkable diversity of biological activities, including antiproliferative, antimicrobial, antiviral, and neurological effects.[1][2] This guide provides a comparative analysis of the potential biological activity of a specific, lesser-studied compound, 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, by leveraging experimental data from structurally related pyridine analogues. While direct biological data for this compound is not extensively available in the public domain, a structure-activity relationship (SAR) approach allows for informed hypotheses regarding its potential therapeutic applications.
Structural Analysis of this compound
The structure of this compound is characterized by three key features: a pyridine ring substituted at the 2 and 5 positions, a methyl group at the 5-position, and a 2-methylpropan-1-amine side chain at the 2-position. The spatial arrangement and electronic properties of these moieties are expected to govern its interaction with biological targets. The primary amine in the side chain can act as a hydrogen bond donor and a protonatable group, which is a common feature in ligands for various receptors and enzymes. The methyl group at the 5-position can influence the compound's lipophilicity and steric interactions within a binding pocket.
Comparative Biological Activities: A Structure-Activity Relationship Perspective
Based on the activities of structurally similar pyridine derivatives, we can explore several potential biological activities for this compound.
Potential as a Nicotinic Acetylcholine Receptor (nAChR) Modulator
The structural resemblance of the target compound to known nicotinic agonists, which often feature a pyridine ring and a cationic amine, suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs).[3] These ligand-gated ion channels are implicated in a variety of physiological processes in the central and peripheral nervous systems.
Supporting Evidence from Analogues:
While direct data is unavailable, studies on other substituted pyridines demonstrate their ability to modulate nAChR activity. For instance, various 2-substituted pyridine derivatives have been investigated for their affinity to different nAChR subtypes. The nature of the substituent at the 2-position significantly influences the potency and selectivity of these compounds.
-
Hypothetical Signaling Pathway for nAChR Modulation:
Caption: Hypothesized TAAR1 Gαs signaling cascade.
Potential Antiproliferative Activity
The pyridine scaffold is a common feature in many anticancer agents. [1]The antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of substituents on the ring.
Supporting Evidence from Analogues:
Studies have shown that the presence of amino and methyl groups on the pyridine ring can contribute to antiproliferative activity. [1]For example, various 2-aminopyridine derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.
| Pyridine Derivative Class | General Observation on Antiproliferative Activity |
| 2-Aminopyridines | Activity is influenced by other substituents on the ring. [4] |
| Pyridine-Thiazole Hybrids | Potent activity against various cancer cell lines. [5] |
| 2-Oxo-pyridine derivatives | Showed promising results against HepG-2 and Caco-2 cell lines. [6] |
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of this compound, the following experimental workflows can be employed.
Nicotinic Acetylcholine Receptor Binding Assay
This assay determines the affinity of the test compound for nAChRs.
Methodology:
-
Preparation of Receptor Membranes: Prepare cell membranes expressing the desired nAChR subtype (e.g., from transfected cell lines or Torpedo electric organ).
-
Radioligand Binding: Incubate the membranes with a known radiolabeled nAChR ligand (e.g., [³H]-epibatidine) in the presence of varying concentrations of the test compound.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
Workflow for nAChR Binding Assay:
Caption: Workflow for nAChR radioligand binding assay.
TAAR1 Functional Assay (cAMP Measurement)
This assay measures the ability of the test compound to activate TAAR1 and induce downstream signaling.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect them with a plasmid encoding for TAAR1.
-
Compound Treatment: Treat the transfected cells with varying concentrations of the test compound.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit or a BRET-based biosensor.
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the EC50 value, which is the concentration that produces 50% of the maximal response.
Antiproliferative Assay (MTT Assay)
This assay assesses the cytotoxic effect of the test compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the test compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis based on its structural features and the well-documented activities of other pyridine derivatives provides a strong foundation for future research. The presence of a substituted pyridine ring and an alkylamine side chain suggests that this compound warrants investigation as a potential modulator of nicotinic acetylcholine receptors and as a TAAR1 agonist. Furthermore, its pyridine core makes it a candidate for antiproliferative screening. The experimental protocols outlined in this guide offer a clear path for elucidating the pharmacological profile of this and other novel pyridine derivatives, thereby contributing to the ongoing discovery of new therapeutic agents.
References
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. [Link]
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Pharmacological evaluation of some new 2-substituted pyridine derivatives. [Link]
-
2-Amino-5-methylpyridine | C6H8N2 | CID 15348. [Link]
-
Formation of the Nicotinic Acetylcholine Receptor Binding Sites. [Link]
-
Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. [Link]
-
Structural basis for cooperative interactions of substituted 2-aminopyrimidines with the acetylcholine binding protein. [Link]
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Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
Substituted 2-Aminopyrimidines Selective for α7-Nicotinic Acetylcholine Receptor Activation and Association with Acetylcholine Binding Proteins. [Link]
-
Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. [Link]
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Anatoxin-a Receptor-Binding Assay* (Microtiter Plate). [Link]
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This compound. [Link]
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Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. [Link]
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Acetylcholine Receptor Binding Antibody | Test Detail | Quest Diagnostics. [Link]
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Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. [Link]
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TAAR Agonists. [Link]
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Synthesis, characterization, antimicrobial activity of 2-amino-5-picoline and dipicolinic acid of Ni(II) and Cu(II) metal complexes | Request PDF. [Link]
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Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. [Link]
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Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment. [Link]
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Functional Analysis of TAAR1 Expression in the Intestine Wall and the Effect of Its Gene Knockout on the Gut Microbiota in Mice. [Link]
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Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. [Link]
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Structure activity relationship. | Download Scientific Diagram. [Link]
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Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. [Link]
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Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. [Link]
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Synthesis, Characterization and Antiproliferative Evaluation of Pt(II) and Pd(II) Complexes with a Thiazine-Pyridine Derivative Ligand. [Link]
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Structure Activity Relationships. [Link]
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Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. [Link]
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Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. [Link]
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A Spectroscopic Guide to the Isomers of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
This guide provides a detailed, predictive spectroscopic comparison of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine and its key positional isomers. In the dynamic field of pharmaceutical and materials science research, the unambiguous structural elucidation of novel chemical entities is paramount. Pyridine derivatives, in particular, are fundamental building blocks with diverse applications.[1] This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of how subtle isomeric differences manifest in various spectroscopic analyses.
It is important to note that while direct experimental data for this compound is not extensively available in public literature[2], this guide synthesizes predictive data based on well-established principles of spectroscopy and extensive data from structurally analogous compounds.[3][4][5]
Introduction to the Isomers
The focus of this guide is to differentiate between the target molecule, This compound (Isomer A) , and two of its logical positional isomers: 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine (Isomer B) and 2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine (Isomer C) . The differentiation of these isomers is critical as the position of the methyl group on the pyridine ring can significantly influence the molecule's chemical properties, biological activity, and synthetic accessibility.
Figure 1: Molecular structures of the compared isomers.
¹H and ¹³C NMR Spectroscopy Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, allowing for the differentiation of isomers.
Predicted ¹H NMR Data
The primary differences in the ¹H NMR spectra of these isomers will be observed in the aromatic region, corresponding to the protons on the pyridine ring. The coupling patterns and chemical shifts of these protons are dictated by their position relative to the nitrogen atom and the two substituents.
| Proton | Isomer A (ppm) | Isomer B (ppm) | Isomer C (ppm) |
| Pyridine-H3 | ~7.3 (d) | - | ~7.0 (d) |
| Pyridine-H4 | ~7.5 (dd) | ~7.6 (d) | ~7.5 (t) |
| Pyridine-H5 | - | ~7.2 (d) | ~6.9 (d) |
| Pyridine-H6 | ~8.3 (s) | ~8.4 (d) | - |
| Pyridine-CH₃ | ~2.3 (s) | ~2.4 (s) | ~2.5 (s) |
| C(CH₃)₂ | ~1.3 (s) | ~1.3 (s) | ~1.3 (s) |
| CH₂NH₂ | ~2.8 (s) | ~2.8 (s) | ~2.8 (s) |
| NH₂ | ~1.5 (br s) | ~1.5 (br s) | ~1.5 (br s) |
Note: Predicted chemical shifts (δ) are relative to TMS in CDCl₃. Coupling patterns are abbreviated as s (singlet), d (doublet), t (triplet), and dd (doublet of doublets).
The most telling distinctions will be the multiplicity and chemical shifts of the pyridine protons. For instance, Isomer A is expected to show a singlet for the H6 proton, a doublet for H3, and a doublet of doublets for H4. In contrast, Isomer C will exhibit two doublets and a triplet in the aromatic region.
Predicted ¹³C NMR Data
The ¹³C NMR spectra will also show distinct differences, particularly for the carbon atoms of the pyridine ring.
| Carbon | Isomer A (ppm) | Isomer B (ppm) | Isomer C (ppm) |
| Pyridine-C2 | ~163 | ~161 | ~162 |
| Pyridine-C3 | ~137 | ~138 | ~121 |
| Pyridine-C4 | ~137 | ~139 | ~137 |
| Pyridine-C5 | ~130 | ~122 | ~123 |
| Pyridine-C6 | ~148 | ~147 | ~157 |
| Pyridine-CH₃ | ~18 | ~19 | ~24 |
| Quaternary C | ~40 | ~40 | ~40 |
| C(CH₃)₂ | ~25 | ~25 | ~25 |
| CH₂NH₂ | ~50 | ~50 | ~50 |
Note: Predicted chemical shifts (δ) are relative to TMS in CDCl₃.
The chemical shift of the methyl-substituted carbon (C5 in A, C3 in B, C6 in C) and the adjacent carbons will be significantly different across the isomers.
Experimental Protocol for NMR Spectroscopy
Figure 2: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying functional groups within a molecule.[1] For pyridine derivatives, IR spectroscopy can confirm the presence of the pyridine ring and its substituents.[6][7]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch (Amine) | 3500 - 3300 | Two bands are expected for a primary amine. |
| C-H Stretch (Aromatic) | 3150 - 3000 | Characteristic of the pyridine ring. |
| C-H Stretch (Aliphatic) | 2960 - 2850 | From the methyl and methylene groups. |
| C=C, C=N Stretch | 1650 - 1400 | Aromatic ring vibrations.[6] |
| C-H Bend (Aliphatic) | 1470 - 1350 | Bending vibrations of the aliphatic groups. |
| C-H Out-of-Plane Bend | 900 - 650 | The pattern can be indicative of the substitution pattern on the pyridine ring.[6] |
While the overall IR spectra of the isomers will be quite similar, subtle differences in the fingerprint region (below 1500 cm⁻¹), particularly the C-H out-of-plane bending modes, can help in their differentiation.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The background spectrum is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. The fragmentation of pyridine derivatives is well-studied, with common losses including HCN or HNC.[8][9]
| Isomer | Predicted Molecular Ion (m/z) | Key Predicted Fragments (m/z) | | :--- | :--- | :--- | :--- | | A, B, C | 164.13 | 149 ([M-CH₃]⁺), 133 ([M-NH₂CH₂]⁺), 107, 92 |
The primary fragmentation is expected to involve the loss of a methyl group from the tertiary carbon, leading to a stable pyridinium ion. Further fragmentation of the pyridine ring can also occur. While the major fragments might be similar for all isomers, the relative intensities of these fragments could differ, providing a basis for distinction. The position of the methyl group on the pyridine ring can influence the stability of certain fragment ions.[10]
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide complementary information that, when used in conjunction, can effectively differentiate between the positional isomers of this compound. While this guide presents a predictive analysis based on established spectroscopic principles and data from related compounds, experimental verification is essential for unambiguous structural confirmation. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for these and other novel pyridine derivatives.
References
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- Nováková, P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics.
- Evans, R. F., & Kynaston, W. (1953). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed).
- Long, D. A., Murfin, F. S., & Thomas, E. L. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry.
- Budzikiewicz, H., & Besler, U. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
- Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry.
- Clark, J. (n.d.). A mass spectral study of - 2-pyrimidones and 2-pyrimidthiones. CORE.
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SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved from [Link]
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A Comparative Guide to Validating the Purity of Synthesized 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a procedural step but a cornerstone of safety and efficacy. For the novel compound 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, a molecule of interest in contemporary drug discovery, establishing a robust and reliable purity profile is paramount. This guide provides a comprehensive comparison of orthogonal analytical techniques essential for this validation, offering insights into the causality behind experimental choices and presenting the data in a clear, comparative format. Our approach is grounded in the principles of scientific integrity, ensuring that each described protocol is a self-validating system.
The validation of API purity is a mandate from regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and is guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3] The ICH Q3A(R2) guideline, in particular, provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][4][5]
This guide will explore a multi-faceted approach to purity validation, leveraging the strengths of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers a unique lens through which to scrutinize the synthesized this compound, ensuring a comprehensive and trustworthy purity assessment.
Orthogonal Analytical Approaches for Purity Determination
An orthogonal approach, utilizing multiple analytical methods with different separation and detection principles, is crucial for a comprehensive purity assessment.[6] This strategy minimizes the risk of overlooking impurities that may not be detected by a single technique. For this compound, a combination of chromatographic and spectroscopic methods is recommended.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for many pharmaceutical compounds.[7][8] For primary amines like our target compound, reversed-phase HPLC is a common choice. However, the polar nature of amines can lead to poor retention on traditional C18 columns. To overcome this, two primary strategies are employed: ion-pair reversed-phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[9]
Comparison of HPLC Methods for Amine Analysis
| Parameter | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | A nonpolar stationary phase is used with an ion-pairing agent in the mobile phase to form a neutral complex with the charged amine, enhancing retention.[9] | A polar stationary phase is used with a high organic content mobile phase. Retention is based on the partitioning of the analyte into a water-enriched layer on the stationary phase.[9] |
| Typical Stationary Phase | C18 or C8 | Amide, Diol, or bare Silica[9] |
| Mobile Phase | Acetonitrile/Water gradient with an ion-pairing agent (e.g., trifluoroacetic acid - TFA).[9] | High percentage of Acetonitrile with a small amount of aqueous buffer (e.g., ammonium formate).[9] |
| Advantages | Robust and widely used method. | Excellent retention for highly polar compounds, better MS compatibility.[9] |
| Disadvantages | Ion-pairing agents can suppress MS signals and require extensive column flushing. | Can have longer equilibration times and be sensitive to mobile phase composition. |
Experimental Protocol: HILIC-HPLC for this compound
-
Rationale: HILIC is chosen for its superior retention of the polar amine and its compatibility with mass spectrometry, which is invaluable for impurity identification.
-
Instrumentation: HPLC system with a binary pump, autosampler, column thermostat, and a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Column: HILIC Amide column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detector: CAD or MS (in positive ion mode).
-
Sample Preparation: Dissolve the synthesized compound in 95% Acetonitrile/5% Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.[9]
Gas Chromatography-Mass Spectrometry (GC-MS): Probing Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][10][11] For amines, which can exhibit poor chromatographic behavior due to their polarity, derivatization is often necessary to improve volatility and reduce peak tailing.[12]
Derivatization as a Key Step for Amine Analysis by GC
Derivatization converts the polar amine into a less polar and more volatile derivative, making it amenable to GC analysis. Propyl chloroformate is a suitable derivatizing reagent for aqueous samples of amines.[12]
Experimental Protocol: GC-MS of Derivatized this compound
-
Rationale: GC-MS provides an orthogonal separation mechanism to HPLC, based on volatility, and offers high sensitivity and structural information from the mass spectrometer.
-
Derivatization: React the sample with propyl chloroformate in an aqueous medium.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or Time-of-Flight).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be used for quantitative purity determination (qNMR).[13] For a pyridine derivative like this compound, ¹H and ¹³C NMR provide a wealth of information about the molecular structure and can reveal the presence of impurities.
¹H NMR for Purity Assessment
The ¹H NMR spectrum provides a "fingerprint" of the molecule. The chemical shifts of the protons on the pyridine ring are particularly informative. Protons alpha to the nitrogen are the most deshielded.[13] The integration of the signals can be used to determine the relative amounts of the main compound and any proton-containing impurities.
Expected ¹H NMR Spectral Features for this compound
-
Pyridine Ring Protons: Characteristic signals in the aromatic region (δ 7.0-8.5 ppm).
-
Methyl Protons (on pyridine): A singlet around δ 2.3-2.5 ppm.
-
Methyl Protons (tertiary butyl): A singlet around δ 1.2-1.5 ppm.
-
Methylene Protons (-CH₂-NH₂): A singlet around δ 2.5-3.0 ppm.
-
Amine Protons (-NH₂): A broad singlet that can exchange with D₂O.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Rationale: qNMR provides a direct measure of purity against a certified internal standard without the need for a reference standard of the analyte itself.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the synthesized compound and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
-
Acquisition Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
Data Processing: Carefully integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, and the weights of the analyte and the standard.
Comparative Summary of Analytical Techniques
| Technique | Principle | Information Provided | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Key Advantages |
| HILIC-HPLC | Partition chromatography based on polarity. | Purity (%), impurity profile, retention time. | Typically in the low ppm range. | Excellent for polar compounds, MS compatible. |
| GC-MS | Partition chromatography based on volatility, with mass-based detection. | Identification of volatile and semi-volatile impurities, mass-to-charge ratio. | Can reach sub-ppm levels for targeted impurities. | High sensitivity and specificity, provides structural information. |
| qNMR | Nuclear magnetic resonance spectroscopy. | Absolute purity (%), structural confirmation, identification of impurities. | Generally higher than chromatographic methods (around 0.1%). | Primary method, does not require a reference standard of the analyte. |
Conclusion and Recommendations
The validation of the purity of synthesized this compound requires a multi-pronged analytical strategy. No single technique can provide a complete picture of the impurity profile.
-
Initial Purity Assessment: HILIC-HPLC should be employed as the primary chromatographic method for routine purity checks and for the quantification of known and unknown impurities. Its compatibility with mass spectrometry is crucial for the initial identification of process-related impurities and degradation products.
-
Volatile Impurity Screening: GC-MS analysis, following derivatization, is essential to screen for any volatile or semi-volatile impurities that may not be detected by HPLC. This includes residual solvents and low molecular weight starting materials or by-products.
-
Definitive Purity and Structural Confirmation: Quantitative ¹H NMR serves as the ultimate arbiter of purity and provides unequivocal structural confirmation. It should be used to assign the absolute purity of a reference standard batch, which can then be used for the calibration of other methods like HPLC.
By integrating the data from these orthogonal techniques, a comprehensive and reliable purity profile for this compound can be established, ensuring its quality and suitability for further development. This rigorous approach aligns with the principles of scientific excellence and the stringent requirements of regulatory bodies, ultimately safeguarding patient safety.
References
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ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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Gautam, A. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovations in Pharmacy Planet, 9(1), 1-5. [Link]
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Toref-Standards. (n.d.). Impurity Profiling with HRMS. [Link]
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ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
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Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
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Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. (1986). Purity determination and evaluation of new drug substances. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]
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Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]
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Medistri SA. (2023). Small Molecule Identification and Purity Testing. [Link]
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ACS Publications. (2014). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]
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Journal of the American Society for Mass Spectrometry. (2013). Qualitative gas chromatography-mass spectrometry analyses using amines as chemical ionization reagent gases. [Link]
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IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
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Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. [Link]
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Journal of Medicinal Chemistry. (2009). Revision of Purity Criteria for Tested Compounds. [Link]
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ResearchGate. (n.d.). Pharmaceutical Analysis—Drug Purity Determination. [Link]
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Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
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VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]
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Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
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Minerals. (n.d.). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. [Link]
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NIH. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]
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Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
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Navigating the Analytical Maze: A Comparative Guide to the Characterization of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
For researchers and professionals in drug development, the structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth, comparative framework for the analytical characterization of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, a compound for which public domain analytical data is scarce. In the absence of established reference spectra, this document will serve as a practical guide, leveraging data from structurally related compounds and foundational analytical principles to outline a robust characterization workflow. Our focus will be on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the identity and purity of this molecule.
The Challenge of Characterizing Novel Compounds
The subject of our study, this compound, presents a common challenge in chemical research: the verification of a structure for which no comparative analytical data exists in the literature[1]. This necessitates a first-principles approach to analytical characterization, where expected data is predicted based on the proposed structure and then compared with experimentally obtained results. This guide will walk you through this process, providing both the "how" and the "why" behind each analytical step.
A Proposed Workflow for Structural Elucidation and Purity Assessment
A logical and efficient workflow is critical when characterizing a novel compound. The following diagram outlines a recommended approach, ensuring that each step builds upon the last to provide a comprehensive analytical profile.
Caption: A typical workflow for the characterization of a novel chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.
Predicted ¹H NMR Spectral Data
Based on the structure, we can predict the key proton signals. The following table outlines these predictions and provides a comparison with a structurally similar compound, N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine, for which data is available.
| Proton Environment in Target Compound | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Comparative Data: N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine ¹H NMR (CD₃OD) [2] |
| Pyridine-H (position 3) | 7.2 - 7.4 | d | 1H | Aromatic protons: 7.25 - 7.50 (m, 2H) |
| Pyridine-H (position 4) | 7.6 - 7.8 | dd | 1H | Aromatic proton: ~7.0 (m, 1H) |
| Pyridine-H (position 6) | 8.3 - 8.5 | d | 1H | - |
| Pyridine-CH₃ | 2.3 - 2.5 | s | 3H | Pyridine-CH₃: 2.5 (s, 3H) |
| C(CH₃)₂ | 1.2 - 1.4 | s | 6H | CH-CH₃: 1.30-1.35 (d, 3H) |
| CH₂-NH₂ | 2.8 - 3.0 | s | 2H | N-CH₃: 2.6-2.7 (s, 3H), CH₂: 2.8-3.15 (m, 2H) |
| NH₂ | 1.5 - 2.5 (broad) | s | 2H | - |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard 90° pulse.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the target molecule. Electron ionization (EI) or electrospray ionization (ESI) can be used.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₀H₁₆N₂
-
Monoisotopic Mass: 164.1313 g/mol
-
Predicted [M+H]⁺: 165.1386 m/z[1]
The fragmentation pattern in the mass spectrum can provide further structural information. A plausible fragmentation pathway for the [M+H]⁺ ion is proposed below.
Caption: A predicted ESI-MS/MS fragmentation pathway for the protonated molecule.
Experimental Protocol for LC-MS (ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.
-
Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute the compound of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the primary method for determining the purity of a non-volatile organic compound. A reverse-phase method with UV detection is typically employed.
Comparative Purity Assessment:
For a novel compound, the goal is to demonstrate the absence of significant impurities. A purity level of >95% is generally considered acceptable for research-grade material.
| Analytical Method | Target Compound (Expected) | Alternative Compound Example: 2-Methyl-1-(pyridin-2-yl)propan-1-amine [3] |
| HPLC Purity | >95% (single major peak) | Typically >98% for commercially available building blocks |
| Typical Retention Time | Dependent on conditions, but should be a sharp, symmetrical peak | Varies with method |
Experimental Protocol for HPLC-UV:
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). An isocratic or gradient elution may be used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at a wavelength where the compound has a strong chromophore (e.g., 254 nm or 260 nm for the pyridine ring).
-
Conclusion: A Path Forward for Confident Characterization
The analytical characterization of novel compounds like this compound requires a systematic and multi-technique approach. While direct comparative data may be unavailable, a thorough understanding of spectroscopic and chromatographic principles allows for the confident elucidation of its structure and assessment of its purity. By following the workflows and protocols outlined in this guide, researchers can generate a comprehensive analytical data package to support their research and development activities.
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Moldb. 2-Methyl-1-(pyridin-2-yl)propan-1-amine. [Link]
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-
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-
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A Senior Application Scientist's Guide to the Comparative Reactivity of Pyridine-Based Ligands
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparative analysis of the reactivity of different pyridine-based ligands, a cornerstone of modern catalysis and materials science. We will move beyond a simple cataloging of ligands to explore the fundamental principles governing their reactivity, supported by experimental data and detailed protocols. Our focus will be on understanding the intricate interplay of electronic and steric effects, which ultimately dictates the performance of these versatile molecules in complex chemical transformations.
The Foundational Role of the Pyridine Nucleus: A Double-Edged Sword
The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in coordination chemistry.[1][2] The nitrogen atom's lone pair of electrons, not being part of the aromatic system, imparts Lewis basicity, allowing it to coordinate with a vast array of metal ions.[3] This coordination is central to its function in homogeneous catalysis, where it can stabilize metal centers and modulate their reactivity.[4] However, the electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen, presents a unique set of challenges and opportunities for its functionalization and subsequent reactivity.[5][6]
Deconstructing Reactivity: The Twin Pillars of Electronics and Sterics
The reactivity of a pyridine-based ligand is not an intrinsic, immutable property. Rather, it is a finely tunable characteristic governed by two primary factors: the electronic environment of the pyridine ring and the steric hindrance around the coordinating nitrogen atom.
The Electronic Influence: A Spectrum of Possibilities
Substituents on the pyridine ring can dramatically alter its electronic properties through a combination of inductive and resonance effects.[7] This, in turn, directly impacts the ligand's ability to donate electron density to a coordinated metal center, a critical factor in many catalytic cycles.
-
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy (-OR), and amino (-NR2) groups increase the electron density on the pyridine ring. This enhances the Lewis basicity of the nitrogen atom, leading to stronger metal-ligand bonds. In catalysis, this can translate to increased catalytic activity, as has been observed in certain palladium-catalyzed cross-coupling reactions where more basic ligands led to higher reaction yields.[8][9]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups such as nitro (-NO2), cyano (-CN), and halogens decrease the electron density of the ring. This diminishes the Lewis basicity of the nitrogen, resulting in weaker metal-ligand bonds. While this might seem detrimental, it can be advantageous in catalytic reactions where ligand dissociation is a key step.
The electronic influence of substituents can be quantitatively assessed using Hammett constants (σ), which provide a numerical measure of a substituent's electron-donating or -withdrawing ability.[7] A more negative σ value indicates a stronger EDG, while a more positive value signifies a stronger EWG.
Visualizing the Electronic Landscape
The following diagram illustrates the flow of electron density based on the nature of the substituent at the 4-position of the pyridine ring.
Caption: Electronic effects of substituents on the pyridine ring.
The Steric Dimension: A Matter of Size and Shape
Beyond electronics, the sheer physical bulk of a ligand, or its steric hindrance, plays a crucial role in determining its reactivity.[3] Bulky substituents, particularly those in the ortho-positions (2 and 6) to the nitrogen atom, can hinder the approach of a metal ion, leading to weaker coordination or preventing it altogether.[10]
However, steric bulk is not always a negative attribute. It can be strategically employed to:
-
Control Coordination Number: By occupying significant space around the metal center, bulky ligands can prevent the coordination of additional ligands, thereby controlling the geometry of the resulting complex.
-
Induce Asymmetry: Chiral pyridine ligands, which possess stereocenters, can create a chiral environment around the metal, enabling enantioselective catalysis—a critical tool in modern drug development.[4]
-
Promote Reductive Elimination: In catalytic cross-coupling reactions, steric pressure can facilitate the final bond-forming step (reductive elimination), thereby accelerating the overall catalytic cycle.
A Comparative Study in Action: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To illustrate the practical implications of these principles, let's consider the well-studied Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation. The choice of pyridine-based ligand can have a profound impact on the efficiency and selectivity of this transformation.[11]
Experimental Protocol: Screening of Pyridine-Based Ligands in a Suzuki-Miyaura Reaction
This protocol outlines a general procedure for comparing the efficacy of different 4-substituted pyridine ligands in the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid.
1. Catalyst Preparation (in situ): a. In a nitrogen-purged glovebox, add palladium(II) acetate (Pd(OAc)2, 1 mol%) to a flame-dried Schlenk tube. b. Add the respective pyridine-based ligand (2.2 mol%) to the tube. c. Add the desired solvent (e.g., toluene, 2 mL) and stir the mixture for 15 minutes at room temperature to allow for pre-catalyst formation.
2. Reaction Setup: a. To the pre-formed catalyst solution, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K2CO3, 2.0 mmol). b. Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
3. Monitoring and Analysis: a. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC). b. After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. c. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel.
4. Data Interpretation: a. Calculate the reaction yield for each ligand. b. Compare the yields to establish a structure-activity relationship.
Workflow for Ligand Screening
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
For the modern medicinal chemist, the efficient synthesis of novel molecular entities is a cornerstone of successful drug discovery programs. The imperative extends beyond mere chemical yield to encompass a holistic view of a synthesis's "greenness" and overall resource economy. This guide provides a comparative analysis of proposed synthetic routes to 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, a pyridine-containing tertiary carbinamine scaffold of interest in pharmaceutical research.
While established, peer-reviewed synthetic procedures for this specific molecule are not readily found in the public domain, this guide leverages established chemical principles to propose and benchmark plausible synthetic strategies. The objective is to provide researchers with a framework for evaluating synthetic pathways based on widely accepted metrics of efficiency and sustainability.
The Importance of Synthetic Efficiency Metrics
In the pharmaceutical industry, the cost and environmental impact of synthesizing active pharmaceutical ingredients (APIs) are under intense scrutiny.[1] Metrics such as Atom Economy (AE), Environmental Factor (E-factor), and Process Mass Intensity (PMI) are crucial for quantifying the efficiency and environmental footprint of a chemical process.[2][3][4]
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[2][5] An AE of 100% signifies that all reactant atoms are found in the final product, with no byproducts.[2]
-
E-Factor: This metric quantifies the amount of waste generated per kilogram of product. The pharmaceutical sector often has high E-factors, ranging from 25 to 200, due to multi-step syntheses and extensive use of solvents for purification.[3]
-
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final API.[3]
Beyond these process-oriented metrics, medicinal chemists also utilize "ligand efficiency" metrics to assess the quality of a molecule in the context of its biological target. These include Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE), which relate a compound's potency to its size and lipophilicity, respectively.[6][7][8][9][10] While this guide focuses on synthetic efficiency, the chosen route can impact the ease of analogue synthesis for structure-activity relationship (SAR) studies, thereby indirectly influencing ligand efficiency optimization.
Proposed Synthetic Routes and Comparative Analysis
Two distinct, plausible synthetic routes to this compound are proposed and analyzed below. These routes are designed based on well-established transformations in pyridine chemistry.
Route 1: Grignard Addition to a Pyridine-2-carbonitrile
This strategy involves the formation of the key tertiary carbon center via the addition of a Grignard reagent to a nitrile, followed by reduction of the resulting imine.
Experimental Protocol:
-
Synthesis of 2-Cyano-5-methylpyridine: 2-Bromo-5-methylpyridine is subjected to a Rosenmund-von Braun reaction with copper(I) cyanide in a polar aprotic solvent like DMF at elevated temperatures.
-
Grignard Addition: The resulting 2-cyano-5-methylpyridine is dissolved in an ethereal solvent such as THF and cooled. A solution of tert-butylmagnesium chloride is added dropwise. The reaction is then quenched with water to form the intermediate imine.
-
Reduction: The crude imine is dissolved in methanol and reduced with sodium borohydride to yield the final primary amine.
Route 2: Alkylation of 2,5-Lutidine
This route builds the target molecule by creating a carbanion at the 2-methyl position of 2,5-lutidine and subsequently alkylating it.
Experimental Protocol:
-
Deprotonation and Alkylation: 2,5-Lutidine is dissolved in dry THF and cooled to -78 °C. A strong base, such as n-butyllithium, is added to deprotonate the 2-methyl group. The resulting anion is then quenched with an electrophile, in this case, 2-nitropropane, to introduce the gem-dimethyl and nitro functionalities.
-
Nitro Reduction: The intermediate 2-(2-nitropropyl)-5-methylpyridine is reduced to the target primary amine via catalytic hydrogenation using a catalyst like Raney Nickel in an alcohol solvent.[11][12]
Benchmarking the Proposed Routes
The two routes are compared based on key synthetic efficiency metrics. The values for E-Factor and PMI are estimates based on typical laboratory-scale procedures for analogous reactions.
| Metric | Route 1: Grignard Addition | Route 2: Alkylation | Rationale and Commentary |
| Number of Steps | 3 | 2 | Route 2 is shorter, which is generally preferable for minimizing resource consumption and maximizing overall yield. |
| Atom Economy (Theoretical) | ~55% | ~70% | Route 2 has a higher theoretical atom economy, primarily due to the more direct incorporation of the alkyl fragment and the use of catalytic hydrogenation which has H2 as the only reagent not incorporated. Route 1 involves the loss of Mg, Cl, Br, and CuCN fragments as waste. |
| Estimated E-Factor | High (likely > 50) | Moderate (likely 25-50) | Route 1 involves a cyanation reaction that can generate cyanide waste, a Grignard reaction requiring stoichiometric metal reagents, and multiple solvent-intensive workups and purifications. Route 2's main waste streams are from the butyllithium reagent and the hydrogenation catalyst, but it avoids the use of heavy metals like copper. |
| Estimated PMI | High (likely > 100) | Moderate (likely 50-100) | The higher step count and use of stoichiometric metal reagents and multiple solvents in Route 1 contribute to a higher PMI. Route 2, being shorter and utilizing a catalytic final step, is expected to be more mass-efficient. |
| Reagent & Safety Concerns | Use of toxic CuCN. Grignard reagents are pyrophoric and water-sensitive. | Use of pyrophoric n-BuLi. Cryogenic temperatures (-78 °C) are required. Catalytic hydrogenation with Raney Nickel requires specialized equipment and handling due to the flammability of H2 and the pyrophoric nature of the catalyst. | Both routes have significant safety considerations. The choice may depend on the available equipment and expertise. The handling of cyanide in Route 1 presents a significant toxicity hazard. |
| Starting Material Availability | 2-Bromo-5-methylpyridine is a common commercial building block. | 2,5-Lutidine is a readily available and inexpensive starting material. | Both routes start from accessible materials, which is a positive attribute for any synthetic plan. |
Conclusion and Recommendations
Based on this comparative analysis, Route 2 (Alkylation of 2,5-Lutidine) appears to be the more efficient and "greener" synthetic strategy for producing this compound. Its advantages lie in:
-
A shorter synthetic sequence (2 steps vs. 3).
-
Higher theoretical atom economy.
-
A likely lower E-Factor and PMI due to fewer steps and the use of a catalytic final step.
Despite these advantages, the practical execution of Route 2 requires careful handling of pyrophoric reagents and specialized equipment for catalytic hydrogenation. Route 1, while less efficient on paper, may be more accessible in a standard organic synthesis laboratory that is not equipped for high-pressure hydrogenations.
Ultimately, the choice of synthetic route will depend on the specific constraints of the research environment, including available equipment, scale of synthesis, and the prioritization of efficiency metrics. This guide provides a foundational analysis to inform such a decision, emphasizing the importance of considering synthetic efficiency from the outset of a research and development campaign.
References
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- Syrris. Green Chemistry Pharmaceutical Industry.
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- Wikipedia. Green chemistry metrics.
- Freeman-Cook, K. D., Hoffman, R. L., & Johnson, T. W. (2013). Lipophilic efficiency: the most important efficiency metric in medicinal chemistry. Future Medicinal Chemistry, 5(2), 113-115.
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A Senior Application Scientist's Guide to Methyl Substitution on Pyridine Compounds
For drug development professionals, the pyridine ring is a cornerstone of molecular design. Its presence in numerous blockbuster drugs speaks to its versatility. However, the true artistry in medicinal chemistry often lies in the subtle modifications made to this scaffold. Among the most powerful, yet deceptively simple, of these modifications is the addition of a single methyl group. This guide provides an in-depth comparison of how methyl substitution—a strategy sometimes dubbed the "magic methyl" effect—profoundly alters the biological activity of pyridine compounds, supported by experimental principles and data.[1]
The Dual Nature of Influence: Electronic and Steric Effects
A methyl group is not merely an inert appendage; it exerts significant electronic and steric influences that can dramatically alter a compound's interaction with its biological target. Understanding this duality is critical for rational drug design.
Electronic Effects: Modulating Basicity (pKa)
The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a weak base. The availability of these electrons for protonation at physiological pH is a key determinant of a drug's absorption, distribution, and receptor interaction.
The methyl group is an electron-donating group (EDG) through an inductive effect.[2] By "pushing" electron density into the pyridine ring, it increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the compound's basicity. This change is quantitatively measured by the pKa value, which is the pH at which the compound is 50% protonated. A higher pKa indicates a stronger base.[2]
The position of the methyl group matters. Substitution at the 4-position (para) has the most pronounced effect on basicity, followed by the 2-position (ortho) and then the 3-position (meta).[2][3]
Comparative Data: pKa of Methyl-Substituted Pyridines
| Compound | Structure | pKa of Conjugate Acid | Change from Pyridine |
| Pyridine | C₅H₅N | 5.20[2] | - |
| 2-Methylpyridine (2-Picoline) | C₆H₇N | 5.94[3] | +0.74 |
| 3-Methylpyridine (3-Picoline) | C₆H₇N | 5.70[2] | +0.50 |
| 4-Methylpyridine (4-Picoline) | C₆H₇N | 6.00[2] | +0.80 |
Causality Insight: A higher pKa means that at physiological pH (≈7.4), a larger fraction of the methylated pyridine will exist in its protonated, cationic form compared to unsubstituted pyridine. This can fundamentally change interactions within a receptor binding pocket. If the target interaction relies on a hydrogen bond to the nitrogen's lone pair, increased basicity might be detrimental. Conversely, if an ionic interaction with a negatively charged residue (e.g., aspartate, glutamate) is favorable, increasing the pKa can significantly enhance binding affinity.
Steric Effects: Dictating Conformational Pose and Selectivity
Beyond electronics, the physical bulk of the methyl group imposes steric constraints. This is particularly impactful when the methyl group is at the 2-position (ortho to the nitrogen).
An ortho-methyl group can force a rotation of adjacent functional groups, locking the molecule into a specific conformation that may be more—or less—favorable for binding.[4] This "conformational locking" can reduce the entropic penalty of binding, as the molecule does not need to lose as much rotational freedom to adopt its bioactive conformation, sometimes leading to a dramatic increase in potency.[5]
Furthermore, a strategically placed methyl group can improve selectivity by introducing a steric clash with the binding sites of off-target proteins while fitting perfectly into a hydrophobic pocket of the intended target.[6] This can lead to an enhanced therapeutic window and reduced side effects.[1]
Caption: Methyl groups can either fit into favorable hydrophobic pockets or introduce steric hindrance, enhancing potency and/or selectivity.
The Metabolic Shield: Enhancing Drug Stability
A primary challenge in drug development is overcoming rapid metabolism, often mediated by cytochrome P450 (CYP) enzymes in the liver.[7][8] The pyridine ring itself can be a site of metabolic attack. Methyl substitution offers a powerful strategy to enhance metabolic stability.
Metabolic Blocking
If a specific carbon atom on the pyridine ring is identified as a "metabolic soft spot" (i.e., a primary site of oxidation by CYP enzymes), placing a methyl group at that position can physically block the enzyme from accessing it.[9][10] This steric hindrance prevents or slows down the metabolic process, thereby increasing the compound's half-life and overall exposure in the body.[1]
For example, the metabolism of the drug Imatinib was modulated by introducing a methyl group to prevent unwanted metabolism, a classic example of this strategy in action.[6]
Caption: A methyl group can act as a shield, blocking metabolic enzymes and increasing the drug's half-life.
It is important to note, however, that the methyl group itself can become a site of metabolism (e.g., benzylic oxidation). Careful consideration of the entire molecular context is crucial.[10]
Experimental Protocol: Assessing Metabolic Stability
To quantify the effect of methyl substitution on metabolic stability, the in vitro Liver Microsomal Stability Assay is a standard, high-throughput method used in early drug discovery.[11]
Objective:
To determine the rate at which a compound is metabolized by liver enzymes (primarily CYPs) by measuring its disappearance over time.
Methodology:
-
Preparation: Thaw cryopreserved human liver microsomes (HLMs) at 37°C.[12][13] Dilute the microsomes to a working concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[14]
-
Compound Incubation: Add the test compounds (e.g., pyridine and its methylated analogs) to the microsomal suspension at a final concentration of 1 µM.[14]
-
Reaction Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the essential cofactor, NADPH (final concentration 1 mM).[12][14] A control sample without NADPH is run in parallel to check for non-enzymatic degradation.[14]
-
Time-Point Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[14]
-
Reaction Quenching: Each aliquot is immediately added to a quenching solution (e.g., cold acetonitrile) containing an internal standard to stop the enzymatic reaction and precipitate the proteins.[11]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.[11]
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[11]
Caption: Standard workflow for the in vitro microsomal stability assay to determine metabolic clearance.
Conclusion: A Small Change with a Large Impact
The strategic addition of a methyl group to a pyridine-containing compound is a cornerstone of lead optimization. It is a powerful tool that allows medicinal chemists to fine-tune a molecule's properties in multiple ways simultaneously:
-
Pharmacodynamics: Altering basicity and conformational rigidity to enhance binding affinity and selectivity for the target.[1][6]
-
Pharmacokinetics: Blocking sites of metabolism to increase half-life and improve oral bioavailability.[9]
While not always "magic," the methyl effect is a consistently valuable and data-driven strategy. A thorough understanding of its steric, electronic, and metabolic consequences, validated by robust experimental data, is essential for any researcher aiming to develop the next generation of pyridine-based therapeutics.
References
-
Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Retrieved from [Link]
-
Barreiro, E. J., et al. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]
-
Jorgensen, W. L., & Tirado-Rives, J. (2014). Methyl Effects on Protein–Ligand Binding. PMC. Retrieved from [Link]
-
Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl-Containing Pharmaceuticals: Methylation in Drug Design. Retrieved from [Link]
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Scribd. (n.d.). Methyl Group Impact in Drug Design. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine pK a (THF) changes caused by substituent effects. Retrieved from [Link]
-
PubMed. (n.d.). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]
-
PubMed. (n.d.). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Retrieved from [Link]
-
PubMed. (n.d.). Pyridine Effects on Expression and Molecular Regulation of the Cytochrome P450IA Gene Subfamily. Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
PMC. (2018, April 12). Drug metabolism in drug discovery and development. Retrieved from [Link]
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Validation of a Novel Stability-Indicating HPLC-UV Method for the Quantification of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine in Pharmaceutical Formulations
A Senior Application Scientist's Guide to Method Validation and Comparative Analysis
In the landscape of pharmaceutical development, the assurance of a drug product's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods used for the quantification of active pharmaceutical ingredients (APIs). This guide provides a comprehensive validation study of a newly developed stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the accurate determination of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the validation process, guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] Furthermore, it draws upon the recommendations from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8][9][10][11] The performance of this new method is objectively compared against a traditional, non-specific analytical technique to highlight the advancements in analytical science and the importance of method specificity.
The Analyte: this compound
This compound is a novel organic compound with potential therapeutic applications.[12] Its structure, featuring a pyridine ring and a primary amine group, presents unique analytical challenges, including the potential for degradation through oxidation and hydrolysis.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H16N2 | PubChem[13] |
| Molecular Weight | 164.25 g/mol | PubChem[13] |
| Predicted XlogP | 1.4 | PubChem[13] |
| Predicted pKa (Strongest Basic) | 10.24 (for the primary amine) | FooDB (for a similar structure)[14] |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | N/A |
The development of a robust, stability-indicating analytical method is crucial to accurately quantify this API in the presence of its potential impurities and degradation products.[15][16][17][18]
Analytical Methodologies: A Comparative Overview
This newly developed method is designed to be specific, accurate, and precise for the quantification of this compound. The rationale behind the selection of the chromatographic conditions is to achieve optimal separation of the main compound from any potential degradants.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) was chosen for its versatility and proven performance in separating polar and non-polar compounds.
-
Mobile Phase: A gradient elution was employed to ensure the separation of early-eluting polar degradants and the main analyte.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 15 70 17 10 | 20 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm (determined from the UV spectrum of the analyte)
-
Injection Volume: 10 µL
-
Diluent: 50:50 (v/v) Acetonitrile:Water
For comparative purposes, a traditional acid-base titration method is considered. This method, while simple, lacks specificity and is unsuitable for stability studies.
Brief Description of the Titrimetric Method:
A known quantity of the drug substance is dissolved in a suitable solvent (e.g., glacial acetic acid) and titrated with a standardized solution of a strong acid (e.g., perchloric acid). The endpoint is determined potentiometrically or with a chemical indicator. This method quantifies the total basicity of the sample and cannot distinguish the active ingredient from basic impurities or degradants.
Validation of the New HPLC-UV Method
The new HPLC-UV method was validated according to the ICH Q2(R2) guidelines.[3][4][5]
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[1][19][20] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[15][16][18]
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours
The results showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation peaks that were well-resolved from the main analyte peak. This demonstrates the method's ability to separate and quantify the analyte in the presence of its degradation products.
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1][2]
A series of solutions were prepared in the range of 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Each solution was injected in triplicate.
Linearity Data:
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999[21] |
| y-intercept | Minimal | Should be insignificant |
| Range | 0.05 - 0.15 mg/mL | As per linearity |
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1][19]
Accuracy was determined by the recovery of a known amount of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
Accuracy (Recovery) Data:
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.5 | 0.8 | 98.0% - 102.0% |
| 100% | 100.2 | 0.5 | 98.0% - 102.0% |
| 120% | 99.8 | 0.6 | 98.0% - 102.0% |
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1][19]
-
Repeatability (Intra-assay Precision): Six replicate preparations of the sample at the target concentration were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
Precision Data:
| Precision Type | % RSD | Acceptance Criteria |
| Repeatability | 0.7% | ≤ 2.0% |
| Intermediate Precision | 1.2% | ≤ 2.0% |
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ Data:
| Parameter | Result |
| LOD | 0.001 mg/mL |
| LOQ | 0.003 mg/mL |
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19][22]
Robustness Study Parameters and Results:
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | No significant change |
| Column Temperature | ± 2 °C | No significant change |
| Mobile Phase pH | ± 0.2 units | No significant change |
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
System Suitability Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of replicate injections | ≤ 1.0% |
Comparative Analysis
The following table provides a clear comparison of the performance of the new stability-indicating HPLC-UV method and the traditional titrimetric method.
| Validation Parameter | Stability-Indicating HPLC-UV Method | Non-Specific Titrimetric Method | Justification |
| Specificity | High (able to separate degradants) | Very Low (measures total basicity) | HPLC method is essential for stability studies. |
| Accuracy | High (98-102% recovery) | Moderate (can be affected by basic impurities) | HPLC provides a more reliable measure of the true content. |
| Precision (%RSD) | High (< 2%) | Moderate (generally > 1%) | HPLC offers better control over experimental variables. |
| Linearity (r²) | Excellent (> 0.999) | Not applicable in the same sense | Titration has a linear response but is not evaluated in the same way. |
| Range | Wide (e.g., 50-150% of target) | Narrower effective range | HPLC can accurately quantify over a broader concentration range. |
| LOD/LOQ | Low (µg/mL level) | High (mg level) | HPLC is significantly more sensitive. |
| Robustness | High (proven through studies) | Moderate | HPLC method performance is less affected by minor variations. |
Visualizations
Caption: Workflow for the validation of the analytical method.
Caption: Decision-making process for analytical method selection.
Conclusion
The validation results conclusively demonstrate that the newly developed stability-indicating RP-HPLC-UV method is accurate, precise, specific, and robust for the quantification of this compound. The method meets all the acceptance criteria set forth in the ICH guidelines.[1][3][4][5]
In comparison to the traditional titrimetric method, the new HPLC method is vastly superior, particularly in its specificity and sensitivity. This makes it an indispensable tool for the quality control of this compound in both bulk drug substance and finished pharmaceutical products, especially for stability testing and impurity profiling. The adoption of such a well-validated, stability-indicating method is a critical step in ensuring the safety and efficacy of new pharmaceutical entities.
References
- ICH Guidelines for Analytical Method Valid
- Understanding ICH Q2(R2)
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024).
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020).
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024).
- FDA Releases Guidance on Analytical Procedures | BioPharm Intern
- Highlights from FDA's Analytical Test Method Valid
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
- Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA). (2023).
- EMA publishes Document on the Validation of analytical Methods - gmp-compliance.org. (2014).
- (PDF)
- stability indicating hplc method development: a review - Academia.edu.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
- Stability Indicating HPLC Method Development: A Review - IRJPMS.
- Stability Indicating HPLC Method Development –A Review - IJTSRD.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- This compound - PubChemLite.
- Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9) - Cheméo.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- This compound | C10H16N2 - Key Organics.
- Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB. (2010).
- Validation of analytical methods for active constituents and agricultural products. (2014).
- 3-(5-Methylpyridin-3-yl)propan-1-amine - Smolecule.
- Q2(R2)
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- 11. EMA publishes Document on the Validation of analytical Methods - ECA Academy [gmp-compliance.org]
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- 14. Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB [foodb.ca]
- 15. researchgate.net [researchgate.net]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine
This guide provides a detailed, safety-first protocol for the proper disposal of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, a compound utilized in advanced pharmaceutical research and development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The causality behind each step is explained to ensure a deep understanding of the safety principles involved.
Hazard Identification and Risk Assessment
-
Toxicity: Amine and pyridine compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1] Symptoms of overexposure may include irritation, dizziness, nausea, and in severe cases, more significant health complications.[2]
-
Corrosivity: Amines are often alkaline and can be corrosive, causing severe skin burns and eye damage upon contact.[3]
-
Flammability: While not always the primary hazard, related pyridine compounds are flammable liquids.[3][4] Vapors may form explosive mixtures with air and can travel to an ignition source.[4]
-
Environmental Hazard: Amines can be harmful to aquatic life, and therefore, direct release into the environment must be strictly avoided.[5]
Table 1: Hazard Profile of Structurally Similar Compounds
| Hazard Classification | 2-Amino-5-methylpyridine[1] | 2-Methylpyridine (2-Picoline)[4] | General Amines[3][5] |
| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) | Warning | Category 4 (Harmful if swallowed) |
| Acute Toxicity (Dermal) | Category 3 (Toxic in contact with skin) | Not Classified | Category 3 (Toxic in contact with skin) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Warning | Category 1C (Causes severe skin burns) |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Warning | Category 1 (Causes serious eye damage) |
| Flammability | Not Classified | Flammable Liquid | Flammable Liquid (Varies) |
This data underscores the necessity of treating this compound as a hazardous substance.
Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with the correct selection and use of PPE. The following must be worn at all times when handling this compound for disposal.
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical splash goggles are essential. If there is a significant splash risk, a face shield should be worn in addition to goggles.[5]
-
Lab Coat: A flame-retardant lab coat provides a critical barrier against skin contact.[3]
-
Respiratory Protection: If handling outside of a certified chemical fume hood, a respirator may be required.[3]
Waste Segregation and Collection
Proper segregation is the cornerstone of safe chemical waste management, preventing potentially violent reactions between incompatible substances.[6][7][8]
Step-by-Step Collection Protocol:
-
Designate a Waste Stream: this compound waste should be classified as a non-halogenated organic solvent waste .
-
Select an Appropriate Container:
-
Label the Container: All waste containers must be clearly and accurately labeled.[9] The label should include:
-
Collection Procedure:
-
All transfers of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Keep the waste container closed at all times, except when adding waste.[7]
-
Do NOT mix this waste with:
-
Storage of Hazardous Waste
Proper storage of hazardous waste is regulated by the Resource Conservation and Recovery Act (RCRA) and is crucial for maintaining a safe laboratory environment.[6][10]
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8]
-
Secondary Containment: The waste container must be placed within a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[7][8] This prevents the spread of material in case of a leak.
-
Segregation: Ensure the container is physically segregated from incompatible materials, particularly acids and oxidizers.[5][11]
-
Ventilation: The storage area should be well-ventilated to prevent the buildup of flammable or toxic vapors.[5][6]
Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[5] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6][7]
Workflow for Final Disposal:
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
